molecular formula C9H17NO2 B3021318 Ethyl piperidin-2-ylacetate CAS No. 2739-99-3

Ethyl piperidin-2-ylacetate

Cat. No.: B3021318
CAS No.: 2739-99-3
M. Wt: 171.24 g/mol
InChI Key: SEJLPOWVAACXJQ-UHFFFAOYSA-N
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Description

Ethyl piperidin-2-ylacetate is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-piperidin-2-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)7-8-5-3-4-6-10-8/h8,10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJLPOWVAACXJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401289790
Record name 2-Piperidineacetic acid, ethyl ester
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Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2739-99-3
Record name 2-Piperidineacetic acid, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2739-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Piperidineacetic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401289790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl Piperidin-2-ylacetate: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl piperidin-2-ylacetate is a pivotal heterocyclic building block in modern medicinal chemistry and synthetic research. Characterized by a piperidine ring substituted at the 2-position with an ethyl acetate group, this bifunctional molecule offers two distinct points for chemical modification: a reactive secondary amine and a versatile ester moiety. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, spectroscopic signature, synthesis, and core reactivity. The content herein is curated for researchers, scientists, and drug development professionals, offering field-proven insights into the practical application and handling of this valuable synthetic intermediate.

Chemical Identity and Structural Framework

This compound is a chiral cyclic amino acid ester. The presence of a stereocenter at the C2 position of the piperidine ring dictates that the molecule exists as a pair of enantiomers, (R)- and (S)-ethyl piperidin-2-ylacetate, or as a racemic mixture.

The fundamental structure consists of a saturated six-membered heterocycle containing one nitrogen atom (the piperidine core). An ethyl acetate group is attached to the carbon atom adjacent to the nitrogen (the C2 position). This arrangement is crucial as it influences both the steric and electronic properties of the molecule's reactive centers.

  • IUPAC Name: ethyl 2-(piperidin-2-yl)acetate

  • Synonyms: Ethyl 2-piperidineacetate, Piperidin-2-yl-acetic acid ethyl ester[1][2]

  • CAS Number: 2739-99-3[1][3][4]

  • Molecular Formula: C₉H₁₇NO₂[1][3][4]

Structural Diagram

Caption: 2D Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are essential for determining appropriate solvents, reaction conditions, and purification techniques.

PropertyValueSource(s)
Molecular Weight 171.24 g/mol [1][3][4]
Appearance Colorless to light yellow liquid[1]
Boiling Point 232.8 °C at 760 mmHg[1]
105 °C at 14 Torr[2]
Density 0.969 g/cm³[1]
Flash Point 94.6 °C[1]
pKa (predicted) 9.77 ± 0.10[1]
LogP (predicted) 1.08[3]
SMILES CCOC(=O)CC1CCCCN1[3][4]

Synthesis Methodology: Catalytic Hydrogenation

The most direct and industrially scalable synthesis of this compound involves the catalytic hydrogenation of its aromatic precursor, ethyl 2-pyridylacetate. This reaction reduces the pyridine ring to a piperidine ring.

Mechanism and Rationale

Catalytic hydrogenation is a heterogeneous reaction where gaseous hydrogen is added across the double bonds of the pyridine ring in the presence of a solid metal catalyst.[5] The reaction proceeds via the adsorption of both the substrate (ethyl 2-pyridylacetate) and hydrogen onto the catalyst surface, weakening the π-bonds and the H-H bond.[6] Hydrogen atoms are then added sequentially to the ring, typically with syn-stereoselectivity, meaning the hydrogen atoms add to the same face of the ring.[7]

Choice of Catalyst:

  • Palladium (Pd): Often used as palladium on carbon (Pd/C), it is a versatile and effective catalyst for this transformation, typically requiring moderate pressures and temperatures.[5]

  • Platinum (Pt): Used as platinum(IV) oxide (PtO₂, Adams' catalyst), it is highly active and can effect hydrogenation under milder conditions, often in acidic solvents like acetic acid to prevent catalyst poisoning by the amine product.[5]

  • Rhodium (Rh) & Ruthenium (Ru): These are also effective, particularly for aromatic ring reduction, but may require more vigorous conditions.[8]

G cluster_start Starting Materials cluster_reaction Reaction Setup cluster_workup Workup & Purification start_mol Ethyl 2-pyridylacetate setup Charge Parr Hydrogenator with reactants start_mol->setup reagents H₂ (gas) Pd/C or PtO₂ Catalyst Solvent (Ethanol, Acetic Acid) reagents->setup purge Purge with N₂ then H₂ setup->purge react Heat & Stir under H₂ Pressure (e.g., 50 psi, 50 °C) purge->react filter Cool and vent. Filter through Celite® to remove catalyst react->filter concentrate Concentrate filtrate under reduced pressure filter->concentrate purify Purify via vacuum distillation concentrate->purify end_product This compound purify->end_product

Caption: General workflow for the synthesis of this compound.

Self-Validating Experimental Protocol

This protocol describes a standard procedure for the hydrogenation of ethyl 2-pyridylacetate. The self-validating nature of this protocol lies in the monitoring steps (TLC, GC-MS) which confirm reaction completion and the final characterization which validates product identity and purity.

  • Reactor Preparation: Charge a Parr hydrogenation vessel or a similar high-pressure reactor with ethyl 2-pyridylacetate (1.0 eq) and a suitable solvent (e.g., ethanol or acetic acid, ~10 mL per gram of substrate).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add the catalyst. A typical loading is 5-10 mol% of 10% Pd/C or 1-2 mol% of PtO₂.

    • Expert Insight: Using acetic acid as the solvent can enhance reaction rates and prevent the newly formed basic piperidine nitrogen from poisoning the acidic sites on the catalyst surface.

  • Hydrogenation: Seal the reactor. Purge the system several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the reactor to the desired pressure (typically 50-100 psi) and begin vigorous stirring. Heat the reaction to 40-60 °C.

  • Reaction Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake from the gas reservoir. For validation, a small aliquot can be carefully depressurized, filtered, and analyzed by TLC or GC-MS to confirm the disappearance of the starting material.

  • Catalyst Removal: Upon completion, cool the reactor to room temperature and carefully vent the hydrogen pressure. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to quantitatively remove the solid catalyst. Wash the filter cake with the reaction solvent.

    • Causality Note: Celite is a diatomaceous earth filter aid that prevents the fine catalyst particles from clogging the filter paper and ensures complete removal, which is critical as residual palladium can interfere with subsequent reactions.

  • Isolation and Purification: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by vacuum distillation to yield this compound as a clear liquid.[2]

Predicted Spectroscopic Profile

¹H NMR (Proton NMR)

(Predicted for CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~4.15Quartet (q)2H-O-CH₂ -CH₃Methylene protons of the ethyl group, split by the adjacent methyl group.
~3.0 - 3.2Multiplet (m)1HN-CH -CMethine proton at the C2 position, complex splitting due to adjacent ring and side-chain protons.
~2.9 (d) & ~2.6 (t)Multiplet (m)2HN-CH₂ (C6)Diastereotopic protons at C6 adjacent to the nitrogen.
~2.45Multiplet (m)2H-CH-CH₂ -COMethylene protons on the acetate side chain.
~1.9 (broad s)Broad Singlet1HN-H Exchangeable proton on the secondary amine.
~1.4 - 1.8Multiplet (m)6HRing -CH₂ -Overlapping signals from the C3, C4, and C5 methylene protons of the piperidine ring.
~1.25Triplet (t)3H-O-CH₂-CH₃ Methyl protons of the ethyl group, split by the adjacent methylene group.
¹³C NMR (Carbon NMR)

(Predicted for CDCl₃, 100 MHz)

Chemical Shift (δ) ppmCarbon TypeAssignmentRationale
~172.5QuaternaryC =OEster carbonyl carbon, deshielded by two oxygen atoms.
~60.5Methylene-O-CH₂ -Ethyl group carbon attached to the ester oxygen.
~56.0MethineC 2 (ring)Carbon bearing the acetate substituent, adjacent to nitrogen.
~46.5MethyleneC 6 (ring)Carbon adjacent to nitrogen.
~41.0Methylene-CH-CH₂ -COSide-chain methylene carbon.
~30.0MethyleneC 3 (ring)Piperidine ring carbon.
~25.5MethyleneC 5 (ring)Piperidine ring carbon.
~24.0MethyleneC 4 (ring)Piperidine ring carbon, typically the most shielded.
~14.2Methyl-O-CH₂-CH₃ Terminal methyl carbon of the ethyl group.
FT-IR (Infrared Spectroscopy)
Frequency (cm⁻¹)IntensityAssignment
~3350-3300Medium, BroadN-H Stretch (secondary amine)
2940, 2860StrongC-H Stretch (aliphatic)
~1735Strong, SharpC=O Stretch (ester)
~1180StrongC-O Stretch (ester)

Chemical Reactivity and Derivatization

The utility of this compound as a synthetic intermediate stems from its two orthogonal reactive handles: the nucleophilic secondary amine and the electrophilic ester carbonyl.

G cluster_alkylation N-Alkylation cluster_acylation N-Acylation cluster_hydrolysis Ester Hydrolysis cluster_amide Amide Formation center_mol Ethyl Piperidin-2-ylacetate product_alk N-Alkyl Derivative center_mol->product_alk via Secondary Amine product_acyl N-Acyl Derivative (Amide) center_mol->product_acyl via Secondary Amine product_hydro Piperidin-2-ylacetic Acid center_mol->product_hydro via Ester product_amide Piperidin-2-ylacetamide center_mol->product_amide via Ester reagent_alk R-X (Alkyl Halide) Base (K₂CO₃) Solvent (DMF) reagent_alk->product_alk reagent_acyl R-COCl (Acyl Chloride) Base (Et₃N) Solvent (DCM) reagent_acyl->product_acyl reagent_hydro LiOH or NaOH Solvent (H₂O/THF) reagent_hydro->product_hydro reagent_amide R₂'NH (Amine) Heat or Lewis Acid reagent_amide->product_amide

Caption: Key reaction pathways for this compound.

Reactions at the Nitrogen Atom

The secondary amine is a potent nucleophile and a moderate base.

  • N-Alkylation: The nitrogen can be readily alkylated using alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) to prevent quaternization.[9] Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) is another efficient method for introducing diverse substituents.[9]

  • N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base such as triethylamine (Et₃N) or pyridine cleanly affords the corresponding N-acyl derivatives (amides). This is a fundamental transformation for building more complex molecular architectures.

Reactions at the Ester Group

The ester functionality is an electrophilic site susceptible to nucleophilic attack.

  • Hydrolysis: Saponification using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in an aqueous solvent system readily hydrolyzes the ethyl ester to the corresponding carboxylic acid, piperidin-2-ylacetic acid.

  • Amidation: Direct reaction with primary or secondary amines, often at elevated temperatures or with Lewis acid catalysis, can convert the ester into a variety of amides.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, 2-(2-hydroxyethyl)piperidine.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient itself but rather a high-value scaffold. Its importance lies in providing a stereochemically defined piperidine core that is prevalent in numerous CNS-active drugs, antivirals, and anticancer agents.[10]

  • Scaffold for Library Synthesis: The two reactive sites allow for rapid diversification. Combinatorial libraries can be generated by varying the substituents at the nitrogen (via alkylation/acylation) and at the ester (via amidation), enabling the exploration of vast chemical space in early-stage drug discovery.

  • Intermediate for Complex Targets: The functional handles serve as points for elaboration into more complex molecular targets, including natural product synthesis and the development of novel pharmaceutical candidates.[1]

Safety and Handling

This compound is classified as harmful and requires appropriate laboratory safety precautions.

  • Hazard Codes: Xn (Harmful)[1]

  • Risk Statements: R22 (Harmful if swallowed)[1]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[3]

Conclusion

This compound is a foundational building block for synthetic and medicinal chemistry. Its well-defined structure, predictable reactivity at two distinct functional groups, and straightforward synthesis make it an indispensable tool for researchers. A thorough understanding of its properties, spectroscopic characteristics, and reaction protocols, as outlined in this guide, is essential for leveraging its full potential in the design and synthesis of next-generation chemical entities.

References

  • LookChem. (n.d.). Cas 2739-99-3, ETHYL 2-PIPERIDINEACETATE. Retrieved from [Link]

  • Pearson Study Prep. (2015, March 19). Catalytic Hydrogenation: Mechanism [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 5). 5.2: Catalytic Hydrogenation. Retrieved from [Link]

  • Chemistry university. (2021, April 21). Catalytic Hydrogenation [Video]. YouTube. Retrieved from [Link]

  • Boulanger, W. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois. Retrieved from [Link]

Sources

Synthesis of Ethyl Piperidin-2-ylacetate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of pharmaceuticals and natural products due to its favorable physicochemical properties and ability to engage with diverse biological targets.[1] Specifically, 2-substituted piperidine derivatives are crucial components in drugs targeting the central nervous system (CNS), as well as in antiviral, anticancer, and anti-inflammatory agents.[1] Ethyl piperidin-2-ylacetate, a key intermediate, shares structural similarities with compounds like methylphenidate (Ritalin), used in the treatment of ADHD, highlighting its potential as a valuable precursor in drug discovery and development.[1][2] This in-depth technical guide provides a comprehensive overview of the synthetic strategies for obtaining this compound, focusing on methodologies, mechanistic insights, and practical experimental protocols.

I. Retrosynthetic Analysis: Key Disconnections and Strategic Approaches

The synthesis of this compound can be approached through several strategic disconnections. A primary and highly effective strategy involves the catalytic hydrogenation of a pyridine ring precursor , specifically ethyl picolinate (ethyl pyridine-2-carboxylate). This approach is attractive due to the commercial availability and relative affordability of the starting material.

An alternative strategy involves the synthesis from piperidine-based precursors . This can include the elaboration of pre-existing piperidine rings, such as those derived from (piperidin-2-yl)methanol. Furthermore, for accessing enantiomerically pure forms of the target molecule, methods involving chiral resolution of the racemic mixture or asymmetric synthesis are critical considerations.

II. Synthesis via Catalytic Hydrogenation of Ethyl Picolinate

The catalytic hydrogenation of the pyridine ring in ethyl picolinate to a piperidine ring is a direct and widely employed method for the synthesis of this compound.

Reaction Mechanism and Catalyst Selection

The hydrogenation of a heteroaromatic ring like pyridine is a complex process involving the stepwise addition of hydrogen atoms to the unsaturated bonds, mediated by a heterogeneous catalyst. The choice of catalyst is critical and influences the reaction conditions (temperature and pressure) and selectivity.

Commonly used catalysts for this transformation include:

  • Platinum-based catalysts (e.g., PtO₂, Pt/C): Highly active, often allowing for hydrogenation at lower temperatures and pressures.

  • Rhodium-based catalysts (e.g., Rh/C, Rh/Al₂O₃): Also highly active and can be effective under milder conditions.

  • Ruthenium-based catalysts (e.g., Ru/C): Known for their ability to reduce aromatic rings and can be used at moderate to high pressures.[3]

  • Raney Nickel (Ra-Ni): A cost-effective option, though it may require more forcing conditions (higher temperature and pressure).

The solvent choice can also impact the reaction rate and selectivity. Alcohols (e.g., ethanol, methanol) and acetic acid are frequently used.

Workflow for Catalytic Hydrogenation of Ethyl Picolinate

Caption: General workflow for the synthesis of this compound via catalytic hydrogenation.

Detailed Experimental Protocol: Catalytic Hydrogenation of Ethyl Picolinate

Materials:

  • Ethyl picolinate[4]

  • 10% Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂)

  • Ethanol (anhydrous)

  • Hydrogen gas (high purity)

  • High-pressure hydrogenation apparatus (e.g., Parr shaker)

  • Celite or a similar filter aid

  • Rotary evaporator

  • Standard glassware for filtration and distillation

Procedure:

  • Reactor Setup: In a suitable high-pressure reaction vessel, dissolve ethyl picolinate (1.0 eq) in anhydrous ethanol.

  • Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 10 wt% Pd/C or PtO₂) to the solution under an inert atmosphere (e.g., argon or nitrogen).

  • Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi, but this can vary depending on the catalyst and scale) and begin vigorous stirring.

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., room temperature to 50°C). Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with additional ethanol to ensure complete recovery of the product.

  • Solvent Removal: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or silica gel column chromatography to yield the pure product.

III. Synthesis from Piperidine Precursors

An alternative approach is to start with a pre-formed piperidine ring and introduce the acetate side chain. This is often achieved through a two-step process starting from a protected (piperidin-2-yl)methanol derivative.[1]

Two-Step Synthesis from (Piperidin-2-yl)methanol

This method involves the debenzylation of a protected precursor followed by acetylation.[1]

  • Debenzylation of a Protected Precursor: A common starting material is an N-protected (piperidin-2-yl)methanol derivative, such as (2R)-2-(hydroxymethyl)piperidine-1-carboxylic acid benzyl ester. The benzyl protecting group can be removed via catalytic hydrogenation.[1]

  • Acetylation of the Resulting Alcohol: The deprotected (piperidin-2-yl)methanol is then acetylated to form the target acetate.[1]

Detailed Experimental Protocol: Acetylation of (Piperidin-2-yl)methanol

Materials:

  • (Piperidin-2-yl)methanol

  • Acetic anhydride (Ac₂O)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve (piperidin-2-yl)methanol (1.0 eq) in pyridine under an inert atmosphere (e.g., Argon) and cool the solution to 0°C in an ice bath.[1]

  • Acetylation: Slowly add acetic anhydride (1.1 eq) to the cooled solution.[1] Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.[1]

  • Quenching: Quench the reaction by the slow addition of methanol.[1]

  • Solvent Removal: Remove the solvents under reduced pressure.[1]

  • Extraction: Dissolve the residue in dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by silica gel column chromatography to obtain piperidin-2-ylmethylacetate.[1]

IV. Enantioselective Synthesis and Chiral Resolution

For many pharmaceutical applications, a single enantiomer of this compound is required. This can be achieved through either asymmetric synthesis or resolution of the racemic mixture.

Asymmetric Synthesis

Enantioselective synthesis aims to produce a single enantiomer directly. This can be achieved through various methods, including the use of chiral catalysts or chiral auxiliaries. For instance, the asymmetric synthesis of 2-substituted piperidines can be accomplished through the biomimetic organocatalytic asymmetric synthesis from precursors like Δ¹-piperideine.[5] Another approach involves the cyclodehydration of achiral or racemic aryl-δ-oxoacids with a chiral amine like (R)-phenylglycinol to stereoselectively form chiral non-racemic bicyclic lactams, which can then be converted to the desired 2-substituted piperidine.[6]

Chiral Resolution of Racemic this compound

Chiral resolution is a common technique to separate enantiomers from a racemic mixture.[7] This is often accomplished by forming diastereomeric salts with a chiral resolving agent.[8]

Key Principles of Chiral Resolution:

  • Formation of Diastereomeric Salts: The racemic mixture is reacted with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts.

  • Separation of Diastereomers: These diastereomers have different physical properties (e.g., solubility) and can be separated by techniques such as fractional crystallization.

  • Liberation of the Enantiomer: The separated diastereomer is then treated to remove the resolving agent, yielding the pure enantiomer.

Common resolving agents for amines like this compound include chiral acids such as di-benzoyl-L-tartaric acid, di-benzoyl-D-tartaric acid, (S)-mandelic acid, and (R)-mandelic acid.[8]

Workflow for Chiral Resolution

Caption: General workflow for the chiral resolution of this compound.

V. Data Summary

MethodStarting MaterialKey Reagents/CatalystTypical YieldKey AdvantagesKey Disadvantages
Catalytic Hydrogenation Ethyl picolinatePtO₂, Pd/C, Rh/C, Ra-NiGood to ExcellentDirect, often high yieldingRequires high-pressure equipment, catalyst cost
Synthesis from Piperidine Precursors (Piperidin-2-yl)methanolAcetic anhydride, pyridineGoodUtilizes pre-existing piperidine scaffoldsMulti-step, may require protecting groups
Chiral Resolution Racemic this compoundChiral acids (e.g., tartaric acid derivatives)~50% (for each enantiomer)Access to enantiomerically pure compoundsLoss of at least 50% of the material, can be tedious
Asymmetric Synthesis Varies (e.g., Δ¹-piperideine)Chiral catalysts or auxiliariesVariesDirect access to a single enantiomerDevelopment of a robust method can be challenging

VI. Conclusion

The synthesis of this compound is a well-established process with several viable routes. The choice of the optimal synthetic strategy depends on factors such as the desired scale, the availability of starting materials, the required stereochemistry, and the available equipment. Catalytic hydrogenation of ethyl picolinate remains a highly efficient and direct method for producing the racemic compound. For enantiomerically pure forms, chiral resolution provides a reliable, albeit less atom-economical, approach, while asymmetric synthesis offers a more elegant and direct route that is an active area of research. The methodologies and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working with this important pharmaceutical intermediate.

References

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  • PubMed. (2015). Chiral Resolution, Determination of Absolute Configuration, and Biological Evaluation of (1,2-benzothiazin-4-yl)acetic Acid Enantiomers as Aldose Reductase Inhibitors.
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Spectroscopic Characterization of Ethyl Piperidin-2-ylacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl piperidin-2-ylacetate, a substituted piperidine derivative, is a valuable building block in medicinal chemistry and drug discovery. The piperidine scaffold is a prevalent motif in a multitude of pharmaceuticals, prized for its favorable physicochemical properties and its capacity to interact with a diverse range of biological targets. The precise characterization of molecules like this compound is paramount for ensuring the integrity of subsequent research and development efforts. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of the spectral data are discussed to provide field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

This compound possesses the molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol .[1][2] Its structure features a piperidine ring substituted at the 2-position with an ethyl acetate group. The presence of a chiral center at the C-2 position of the piperidine ring means that this compound can exist as a racemic mixture of enantiomers.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for the protons of the piperidine ring and the ethyl acetate moiety.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.1Quartet2H-O-CH₂ -CH₃
~3.1Multiplet1HPiperidine C2-H
~2.9Multiplet1HPiperidine C6-H (axial)
~2.6Multiplet1HPiperidine C6-H (equatorial)
~2.4Multiplet2H-CH₂ -COO-
~1.8Broad Singlet1HN-H
~1.3 - 1.7Multiplet6HPiperidine ring protons (C3, C4, C5)
~1.2Triplet3H-O-CH₂-CH₃

Disclaimer: The data in this table is predicted based on the analysis of structurally similar compounds and should be used as a reference.[3]

Interpretation and Experimental Rationale:

  • Ethyl Group: The ethyl group of the ester will exhibit a characteristic quartet for the methylene protons (-O-CH₂) deshielded by the adjacent oxygen atom, and a triplet for the methyl protons (-CH₃). The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial to resolve the coupling patterns of these and other signals.[3]

  • Piperidine Ring Protons: The protons on the piperidine ring will appear as a series of complex multiplets due to diastereotopicity and spin-spin coupling. The proton at C2, being adjacent to the chiral center and the acetate group, is expected to be a multiplet in the range of 3.1 ppm. The protons at C6, adjacent to the nitrogen, will also be distinct. The remaining ring protons (C3, C4, C5) will likely overlap in the upfield region.

  • NH Proton: The N-H proton signal is expected to be a broad singlet, and its chemical shift can be concentration and solvent dependent. Deuterium exchange (by adding a drop of D₂O to the NMR tube) can be used to confirm the assignment of the N-H proton, as the peak would disappear from the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmCarbon TypeAssignment
~172Quaternary (C=O)Ester carbonyl
~60Methylene (-CH₂-)-C H₂-O-
~58Methine (-CH-)Piperidine C 2
~46Methylene (-CH₂-)Piperidine C 6
~41Methylene (-CH₂-)-C H₂-COO-
~30Methylene (-CH₂-)Piperidine C 3
~25Methylene (-CH₂-)Piperidine C 5
~23Methylene (-CH₂-)Piperidine C 4
~14Methyl (-CH₃)-O-CH₂-C H₃

Disclaimer: The data in this table is predicted based on the analysis of structurally similar compounds and should be used as a reference.[3]

Interpretation and Experimental Rationale:

  • Carbonyl Carbon: The ester carbonyl carbon is expected to have the most downfield chemical shift due to the strong deshielding effect of the two oxygen atoms.

  • Piperidine Ring Carbons: The chemical shifts of the piperidine ring carbons are influenced by their proximity to the nitrogen atom and the substituent. C2 and C6, being adjacent to the nitrogen, will be more downfield than C3, C4, and C5.

  • Proton Decoupling: A standard ¹³C NMR experiment is performed with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[3] This allows for easier identification and counting of the carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium, BroadN-H stretch
2940 - 2860StrongC-H stretch (aliphatic)
1735StrongC=O stretch (ester)
1250 - 1150StrongC-O stretch (ester)
~1170MediumC-N stretch

Disclaimer: The data in this table is predicted based on the analysis of structurally similar compounds and should be used as a reference.

Interpretation and Experimental Rationale:

  • N-H Stretch: The broad absorption around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of a secondary amine. The broadness is due to hydrogen bonding.

  • C=O Stretch: A strong, sharp absorption band around 1735 cm⁻¹ is a definitive indicator of the ester carbonyl group. The position of this band is sensitive to the molecular structure.

  • C-O Stretch: The C-O stretching vibrations of the ester group typically appear as strong bands in the fingerprint region (1300-1000 cm⁻¹).

  • Sample Preparation: For a liquid sample like this compound, the IR spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zPredicted Fragment
171[M]⁺ (Molecular Ion)
126[M - OCH₂CH₃]⁺
98[M - COOCH₂CH₃]⁺
84[Piperidine ring fragment]⁺
43[CH₃CH₂CO]⁺

Disclaimer: The data in this table is predicted based on the analysis of structurally similar compounds and should be used as a reference.

Interpretation and Experimental Rationale:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) at m/z 171 would confirm the molecular weight of the compound.

  • Fragmentation Pattern: The fragmentation pattern provides clues about the structure. The loss of the ethoxy group (-OCH₂CH₃, 45 Da) would result in a fragment at m/z 126. The loss of the entire ethyl acetate side chain would lead to the piperidine ring fragment at m/z 84.

  • Ionization Method: Electron Ionization (EI) is a common technique for mass spectrometry that involves bombarding the sample with high-energy electrons, causing ionization and fragmentation.[3]

MS_Fragmentation M [M]⁺ m/z 171 F1 [M - OCH₂CH₃]⁺ m/z 126 M->F1 - OCH₂CH₃ F2 [M - COOCH₂CH₃]⁺ m/z 98 M->F2 - COOCH₂CH₃ F3 [Piperidine ring fragment]⁺ m/z 84 F2->F3 - CH₂

Caption: Plausible mass spectrometry fragmentation pathway for this compound.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[3] The choice of solvent is critical as it must dissolve the sample and should not have signals that overlap with the analyte peaks.

  • Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm). Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm). A larger number of scans (e.g., 128 or more) will be necessary due to the low natural abundance of the ¹³C isotope.[3] Utilize proton decoupling to simplify the spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Place in NMR Spectrometer Transfer->Spectrometer Acquire_H1 Acquire ¹H Spectrum Spectrometer->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Spectrometer->Acquire_C13 Process Fourier Transform, Phase & Baseline Correction Acquire_H1->Process Acquire_C13->Process Reference Reference Chemical Shifts Process->Reference Analyze Interpret Spectra Reference->Analyze

Caption: General workflow for NMR spectroscopic analysis.

IR Spectroscopy Protocol
  • Sample Preparation: For a liquid sample, place one drop of neat this compound onto a salt plate (e.g., KBr, NaCl). Place a second salt plate on top to create a thin liquid film.[3]

  • Instrument Setup: Place the salt plates in the sample holder of an FTIR spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Background Correction: Acquire a background spectrum of the empty salt plates and subtract it from the sample spectrum to remove atmospheric and instrument-related absorptions.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) at 70 eV.[3]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

The comprehensive spectroscopic characterization of this compound is essential for its unambiguous identification and for ensuring its purity in research and development applications. While experimental data is not widely published, a thorough understanding of the expected NMR, IR, and MS spectral features can be derived from the analysis of structurally related compounds. This technical guide provides a detailed framework for the interpretation of such data and outlines the standard experimental protocols for their acquisition. By adhering to these principles of spectroscopic analysis, researchers can confidently utilize this compound as a versatile building block in the synthesis of novel chemical entities.

References

  • ETHYL 2-PIPERIDINEACETATE. LookChem. Available at: [Link]

  • Ethyl piperidine-4-carboxylate. NIST WebBook. Available at: [Link]

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An In-depth Technical Guide on the Solubility and Stability of Ethyl Piperidin-2-ylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl piperidin-2-ylacetate is a piperidine derivative with significant potential in the pharmaceutical industry. The piperidine scaffold is a prevalent structural motif in a multitude of biologically active compounds, valued for its favorable physicochemical properties and its capacity to interact with a wide array of biological targets. The presence of both an ester functional group and a basic secondary amine within the structure of this compound dictates its unique physicochemical characteristics, which are of paramount importance for drug development.

This technical guide provides a comprehensive exploration of the core physicochemical attributes of this compound, with a particular focus on its solubility and chemical stability. An in-depth understanding of these parameters is a critical prerequisite for formulation design, the development of robust analytical methods, and ultimately, for ensuring the therapeutic efficacy and safety of any potential drug product. This document is intended to be a foundational resource for researchers, chemists, and drug development professionals, offering a structured framework for the systematic evaluation of this promising molecule. We will delve into both the theoretical underpinnings and the practical, field-proven methodologies for assessing these crucial properties.

Physicochemical Properties of this compound

A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock upon which all further development activities are built. These properties govern everything from dissolution rate to membrane permeability and chemical reactivity. Below is a summary of the key physicochemical parameters for this compound.

PropertyValueSource(s)
Molecular Formula C₉H₁₇NO₂[1]
Molecular Weight 171.24 g/mol [1]
CAS Number 2739-99-3[1]
Appearance Colorless to light yellow liquid (predicted)[2]
Melting Point 125 °C[2]
Boiling Point 232.8 °C at 760 mmHg[2]
Density 0.969 g/cm³[2]
pKa (predicted) 9.77 ± 0.10[2]
LogP (predicted) 1.0817[1]

Note: Some of the data presented are predicted values and should be confirmed by experimental analysis.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and dictates the feasibility of various dosage forms, particularly oral and parenteral formulations. This compound, with its basic nitrogen, is often utilized as a hydrochloride salt to enhance its aqueous solubility. The solubility of this compound is intricately influenced by the pH of the medium, the nature of the solvent system, and the ambient temperature.

Qualitative Solubility Assessment

Based on its chemical structure, a qualitative solubility profile can be predicted. The ester group contributes to its solubility in organic solvents, while the piperidine ring, particularly when protonated at lower pH, enhances its affinity for aqueous media.

Solvent ClassExample SolventsPredicted SolubilityRationale
Aqueous Buffers pH 1.2 (SGF), pH 4.5 (Acetate), pH 6.8 (Phosphate), pH 7.4 (PBS)Low to Moderate (pH-dependent)Protonation of the piperidine nitrogen at acidic pH increases aqueous solubility.[3]
Polar Protic Solvents Water, Ethanol, Methanol, Propylene GlycolSolubleThe molecule can participate in hydrogen bonding.[3]
Polar Aprotic Solvents Acetonitrile, DMSO, DMFSolubleFavorable dipole-dipole interactions are expected.
Non-Polar Solvents Hexane, TolueneSparingly Soluble to InsolubleThe polar functional groups limit solubility in non-polar media.
Experimental Protocol for Equilibrium Solubility Determination

To obtain precise, quantitative solubility data, an equilibrium shake-flask method is the gold standard. This method determines the thermodynamic solubility of the compound and is crucial for robust formulation development.

Methodology:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to vials containing a range of pharmaceutically relevant solvents and buffers.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours to permit the sedimentation of undissolved solids.

  • Filtration: Carefully withdraw an aliquot from the supernatant of each vial and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess compound to solvent B Seal and agitate at constant temperature A->B Equilibration (24-48h) C Allow undissolved solids to settle B->C Cease agitation D Withdraw and filter supernatant C->D Careful aspiration E Dilute filtrate D->E Prepare for analysis F Quantify by HPLC-UV E->F

Caption: Workflow for Equilibrium Solubility Determination.

Chemical Stability and Forced Degradation Studies

Ensuring the chemical stability of an API is paramount for maintaining its potency, purity, and safety throughout its shelf life. Forced degradation studies, where the compound is subjected to stress conditions more severe than accelerated stability testing, are essential for identifying potential degradation products and establishing stability-indicating analytical methods. The primary degradation pathways for this compound are anticipated to be hydrolysis of the ester linkage and oxidation of the secondary amine.

Hydrolytic Degradation

The ester functional group in this compound is susceptible to hydrolysis under both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis: In an acidic medium, the ester will likely hydrolyze to yield piperidin-2-ylacetic acid and ethanol.

  • Base-Catalyzed Hydrolysis: Under basic conditions, the ester will undergo saponification to form the carboxylate salt of piperidin-2-ylacetic acid and ethanol.

G cluster_hydrolysis Hydrolytic Degradation Pathways A This compound B Piperidin-2-ylacetic Acid + Ethanol A->B Acidic Conditions (H⁺, H₂O) C Piperidin-2-ylacetate Salt + Ethanol A->C Basic Conditions (OH⁻, H₂O)

Caption: Hydrolytic Degradation of this compound.

Oxidative Degradation

The secondary amine of the piperidine ring is a potential site for oxidative degradation. Common laboratory oxidizing agents like hydrogen peroxide can be used to simulate this stress.

  • Oxidation of the Secondary Amine: The secondary amine can be oxidized to form various products, including the corresponding N-oxide or hydroxylamine. Further oxidation or rearrangement could lead to ring-opening products. Studies on the atmospheric photo-oxidation of piperidine initiated by OH radicals have shown that H-abstraction from both the N-H and C-H bonds can occur, leading to the formation of imines and other degradation products.[4][5]

Thermal Degradation

To assess thermal stability, the drug substance is exposed to high temperatures, both as a solid and in solution.

  • Decomposition of the Ester: The thermal decomposition of ethyl esters can proceed through a six-centered elimination reaction to produce an alkene (ethylene) and the corresponding carboxylic acid (piperidin-2-ylacetic acid).[6][7]

Photolytic Degradation

Photostability testing exposes the drug substance to a combination of visible and ultraviolet light to determine if it is light-sensitive. The piperidine ring and the ester group may be susceptible to photodegradation, potentially leading to complex radical-mediated reactions.

Experimental Protocol for Forced Degradation Studies

A systematic approach to forced degradation is crucial for generating meaningful and reproducible data.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, acetonitrile).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 24 hours.

    • Basic Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance and a solution to 80 °C for 48 hours.

    • Photolytic Degradation: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. Compare the chromatograms to that of an unstressed control sample to identify and quantify any degradation products.

G cluster_stress Stress Conditions cluster_analysis Analysis A Acidic Hydrolysis (0.1M HCl, 60°C) F Sample at time points A->F B Basic Hydrolysis (0.1M NaOH, 60°C) B->F C Oxidative Degradation (3% H₂O₂, RT) C->F D Thermal Degradation (80°C) D->F E Photolytic Degradation (ICH Q1B) E->F G Analyze by Stability-Indicating HPLC F->G H Identify & Quantify Degradants G->H

Caption: Workflow for Forced Degradation Studies.

Analytical Methodologies

Robust and validated analytical methods are essential for the accurate quantification of this compound and its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool, particularly for the identification of volatile degradation products.

Stability-Indicating HPLC-UV Method

A stability-indicating method is one that can accurately and selectively quantify the intact drug in the presence of its degradation products, excipients, and other potential impurities.

Illustrative HPLC Parameters:

ParameterCondition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Determined by UV spectral scan (typically in the range of 210-220 nm for compounds lacking a strong chromophore)
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

GC-MS for Degradation Product Identification

GC-MS is a highly sensitive and specific technique for the separation and identification of volatile and semi-volatile compounds. It can be particularly useful for identifying the structures of degradation products formed during forced degradation studies.

Illustrative GC-MS Parameters:

ParameterCondition
Column Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane)
Injector Temperature 250 °C
Oven Temperature Program Start at a low temperature (e.g., 80 °C), ramp up to a high temperature (e.g., 280 °C) to ensure elution of all components.
Carrier Gas Helium at a constant flow rate
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range m/z 40-500

Conclusion

This technical guide has provided a comprehensive overview of the critical physicochemical properties of this compound, with a detailed focus on its solubility and stability. The information and protocols presented herein offer a robust framework for the systematic evaluation of this promising pharmaceutical intermediate. By applying these principles and methodologies, researchers and drug development professionals can build a solid foundation for successful formulation design, analytical method development, and ultimately, the advancement of new and effective therapeutics. The experimental determination of the outlined properties is a crucial next step in the journey of this molecule from the laboratory to the clinic.

References

  • Wei, R., & Spearrin, M. (n.d.). Thermal decomposition of C3-C5 ethyl esters: CO, CO2 and H2O time-history measurements behind reflected shock waves. Hanson Research Group - Stanford University. Retrieved from [Link]

  • LookChem. (n.d.). Cas 2739-99-3, ETHYL 2-PIPERIDINEACETATE. Retrieved from [Link]

  • Ren, W., Spearrin, M., Davidson, D. F., & Hanson, R. K. (2014). Experimental and Modeling Study of the Thermal Decomposition of C3–C5 Ethyl Esters Behind Reflected Shock Waves. The Journal of Physical Chemistry A, 118(6), 914-925. [Link]

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  • Knap, H. C., & Jørgensen, S. (2017). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Earth and Space Chemistry, 1(1), 37-47. [Link]

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An In-Depth Technical Guide to the Safe Handling of Ethyl Piperidin-2-ylacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for ethyl piperidin-2-ylacetate, a piperidine derivative utilized in pharmaceutical research and development. As a Senior Application Scientist, this document synthesizes critical safety data with practical, field-tested insights to ensure the well-being of laboratory personnel and the integrity of research outcomes. The causality behind each recommendation is explained to foster a culture of safety and scientific excellence.

Understanding the Compound: Properties and Hazard Profile

This compound (CAS No. 2739-99-3) is a colorless to light yellow liquid organic compound with the molecular formula C₉H₁₇NO₂. It is a key intermediate in the synthesis of various pharmaceutical agents, often valued for its role as a central nervous system stimulant. A thorough understanding of its chemical and physical properties is fundamental to its safe handling.

Physicochemical Data
PropertyValueSource
Molecular Weight 171.24 g/mol
Melting Point 125 °C
Boiling Point 232.8 °C at 760 mmHg
Flash Point 94.6 °C
Density 0.969 g/cm³
Appearance Colorless to light yellow liquid
pKa 9.77 ± 0.10 (Predicted)
Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding its potential dangers.

  • GHS Pictogram:

    • GHS07: Exclamation Mark

  • Signal Word: Warning

  • Hazard Statements:

    • Harmful if swallowed.

    • Harmful in contact with skin.

    • Causes serious eye irritation.

    • May cause an allergic skin reaction.

    • May cause respiratory irritation.

The primary hazards associated with this compound are its potential to cause irritation to the skin, eyes, and respiratory system, and the risk of harm if ingested or absorbed through the skin.

Prudent Handling and Storage: A Proactive Approach to Safety

The cornerstone of laboratory safety is the adoption of meticulous handling and storage practices. The following protocols are designed to minimize exposure and mitigate risks associated with this compound.

Engineering Controls: The First Line of Defense
  • Ventilation: All work with this compound should be conducted in a well-ventilated area. A certified chemical fume hood is mandatory for any procedures that may generate aerosols or vapors. The goal is to maintain airborne concentrations below any established exposure limits and to prevent inhalation.

Personal Protective Equipment (PPE): Essential Barriers

The selection and consistent use of appropriate PPE is non-negotiable.

  • Eye and Face Protection: Chemical splash goggles are required at all times. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and change them immediately if contaminated.

    • Lab Coat: A fully buttoned lab coat or a disposable gown should be worn to protect street clothing and skin from contamination.

  • Respiratory Protection: In situations where engineering controls are not sufficient to control airborne concentrations, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

PPE_Workflow

Hygienic Practices
  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Do not eat, drink, or smoke in areas where chemicals are handled or stored.

  • Contaminated clothing should be removed immediately and laundered separately before reuse.

Storage Requirements

Proper storage is crucial to maintain the stability of the compound and prevent accidental release.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Recommended storage temperatures may vary by supplier, with some recommending 0-8 °C and protection from light. Always consult the supplier's specific recommendations.

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • The storage area should be clearly labeled, and access should be restricted to authorized personnel.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a rapid and informed response is critical to minimizing harm.

First-Aid Measures
  • In case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • In case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention.

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Leak Response Protocol

A spill of this compound should be treated as a hazardous event requiring a systematic and cautious approach.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Restrict access to the contaminated zone.

  • Assess the Spill and Don Appropriate PPE: From a safe distance, assess the extent of the spill. Before proceeding with cleanup, don the appropriate PPE, including chemical-resistant gloves, splash goggles, a face shield, and a lab coat. If there is a risk of significant vapor inhalation, a respirator is necessary.

  • Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent. Work from the outside of the spill inward to prevent it from spreading.

  • Absorb the Spilled Material: Gently apply the absorbent material over the entire spill. Allow sufficient time for the liquid to be fully absorbed.

  • Collect the Absorbed Material: Using non-sparking tools, carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate the Spill Area: Once the bulk of the spill has been removed, decontaminate the area. A solution of sodium hydroxide or another suitable alkaline cleaner can be effective in neutralizing any remaining piperidine residue. Mop the area with the cleaning solution, and then rinse thoroughly with water.

  • Dispose of Contaminated Materials: All materials used for the cleanup, including absorbent materials, contaminated PPE, and cleaning supplies, must be placed in a sealed, labeled hazardous waste container for proper disposal.

  • Ventilate the Area: Ensure the area is well-ventilated to disperse any remaining vapors.

Spill_Response_Flowchart

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam. Water spray can be used to cool fire-exposed containers.

  • Specific Hazards: During a fire, irritating and toxic gases, including nitrogen oxides, may be generated through thermal decomposition. Vapors may be heavier than air and can travel to a source of ignition and flash back.

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological Information: Understanding the Health Risks

While specific toxicological data for this compound is limited, information on the parent compound, piperidine, and structurally related compounds provides valuable insight into its potential health effects.

  • Acute Toxicity: this compound is considered harmful if swallowed or in contact with skin. Piperidine, the parent compound, is toxic by ingestion and skin absorption.

  • Skin and Eye Irritation: The compound is a serious eye irritant and can cause skin irritation. Piperidine is known to cause severe skin and eye burns.

  • Respiratory Irritation: Inhalation may cause respiratory tract irritation.

  • Chronic Toxicity: There is limited data on the long-term effects of exposure to this compound. For piperidine, chronic exposure may affect the liver and kidneys.

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No specific data is available for this compound. Piperidine has not shown carcinogenic activity in available studies.

Due to the lack of specific data, it is prudent to handle this compound with the assumption that it may possess similar toxicological properties to other piperidine derivatives and to take all necessary precautions to minimize exposure.

Disposal Considerations: Environmental Responsibility

The disposal of this compound and any contaminated materials must be conducted in compliance with all local, state, and federal regulations.

  • Waste Classification: This compound should be treated as hazardous waste.

  • Disposal Method: Arrange for disposal as special waste through a licensed disposal company. Do not dispose of down the drain or in general waste.

  • Containerization: Collect waste in a clearly labeled, sealed, and compatible container.

  • Contaminated Materials: All contaminated items, including PPE, absorbent materials, and labware, must also be disposed of as hazardous waste.

Regulatory Information

While specific regulations for this compound are not widely documented, it is important to note the regulatory status of structurally similar compounds. For example, ethylphenidate, which is ethyl 2-phenyl-2-(piperidin-2-yl)acetate, is a Schedule I controlled substance in the United States. Researchers should consult with their institution's Environmental Health and Safety (EHS) department and remain aware of any local or national regulations that may apply to piperidine derivatives.

References

  • AFG Bioscience LLC. (n.d.). Safety Data Sheet: this compound.
  • BIOSYNCE. (2025, October 15). How to deal with piperidine leakage?
  • LookChem. (n.d.). Cas 2739-99-3, ETHYL 2-PIPERIDINEACETATE. Retrieved from [Link]

  • BenchChem. (n.d.). Safe Disposal of Thalidomide-piperidine-C2-piperazine-Boc: A Procedural Guide. Retrieved from a technical guide on chemical disposal.
  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from a generic MSDS for a similar compound.
  • Crysdot LLC. (n.d.). Ethyl 2-(piperidin-3-yl)acetate hydrochloride.
  • Carl R

The Ascendant Piperidine Scaffold: A Technical Guide to the Biological Activity of Ethyl Piperidin-2-ylacetate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Moiety as a Cornerstone of Modern Drug Discovery

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most prolific and versatile scaffolds in medicinal chemistry.[1][2] Its prevalence in over twenty classes of pharmaceuticals and a vast array of natural alkaloids underscores its significance in the design of therapeutic agents.[1][3] The inherent structural features of the piperidine nucleus, including its sp3-hybridized carbons and the basic nitrogen atom, allow for three-dimensional diversity and the establishment of crucial interactions with biological targets.[3] This guide focuses on a specific, yet highly promising class of piperidine derivatives: those derived from ethyl piperidin-2-ylacetate. We will delve into their synthesis, explore their diverse biological activities, and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers and drug development professionals.

I. Synthesis of the this compound Scaffold and Its Analogs

The synthetic accessibility of the this compound core is a key factor driving its exploration in drug discovery. A foundational approach to this scaffold involves the reaction of piperidine with a suitable electrophile, such as ethyl α-bromophenylacetate.

Exemplary Synthetic Protocol: Synthesis of Ethyl 2-phenyl-2-(piperidin-1-yl)acetate

This protocol describes a straightforward nucleophilic substitution to generate a derivative of this compound.

Materials:

  • Piperidine

  • Ethyl α-bromophenylacetate

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile (anhydrous)

  • Petroleum ether

  • Ethyl acetate (EtOAc)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of ethyl 2-bromo-2-phenylacetate (1.0 equivalent) in anhydrous acetonitrile, sequentially add DIPEA (1.2 equivalents) and piperidine (1.2 equivalents) at room temperature under a nitrogen atmosphere.[1]

  • Stir the resulting pale yellow solution at room temperature.[1]

  • Monitor the reaction progress by TLC using a mobile phase of petroleum ether/EtOAc (9/1).[1]

  • Upon completion of the reaction (typically after 1.5 hours, as indicated by the consumption of the starting material), the desired product, ethyl 2-phenyl-2-(piperidin-1-yl)acetate, is formed.[1]

  • The reaction mixture can then be worked up by standard procedures, including quenching, extraction, and purification by column chromatography.

G cluster_synthesis Synthesis of Ethyl 2-phenyl-2-(piperidin-1-yl)acetate Piperidine Piperidine Ethyl_a_bromophenylacetate Ethyl α-bromophenylacetate Reaction Nucleophilic Substitution (DIPEA, Acetonitrile) Product Ethyl 2-phenyl-2-(piperidin-1-yl)acetate

II. Diverse Biological Activities of this compound Derivatives

Derivatives of the this compound scaffold have demonstrated a remarkable spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics in various disease areas.

A. Neuroprotective and Neuro-modulatory Activities

The structural similarity of certain this compound derivatives to known central nervous system (CNS) active agents, such as methylphenidate, has spurred investigations into their neurological effects.[4]

  • (R)-methyl 2-(piperidin-2-yl)acetate hydrochloride has been identified as a potent dopamine reuptake inhibitor, highlighting the potential of this class of compounds to modulate neurotransmitter levels.[4]

  • Recent studies on novel cinnamamide-piperidine derivatives have shown significant neuroprotective effects in in-vitro models of glutamate-induced neurotoxicity in SH-SY5Y cells.[5][6] Certain derivatives exhibited neuroprotection comparable to the positive control, Fenazinel.[5] This suggests a potential therapeutic application in conditions characterized by neuronal damage, such as stroke.[5][6]

  • Furthermore, 2,6-disubstituted piperidine alkaloids have demonstrated neuroprotective activity against paclitaxel-induced neurotoxicity, suggesting that the piperidine scaffold can be a valuable starting point for developing agents to mitigate the side effects of chemotherapy.[2]

B. Anticancer Activity

The piperidine moiety is a common feature in many anticancer agents, and derivatives of this compound have shown promising antiproliferative effects.

  • Pyrrolo[1,2-a]quinoxaline Derivatives: A series of ethyl 4-[4-(4-substituted piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylates displayed significant cytotoxic potential against various human leukemia cell lines, including Jurkat, U266, K562, U937, and HL60.[7] Notably, some of these compounds exhibited high selectivity for leukemia cells over normal peripheral blood mononuclear cells, indicating a favorable therapeutic window.[7]

  • Benzoxazole Derivatives: Novel piperidinyl-based benzoxazole derivatives have been designed as dual inhibitors of VEGFR-2 and c-Met kinases, two important targets in cancer therapy.[8] The most potent compounds in this series demonstrated strong inhibition of both kinases and selective cytotoxicity against breast cancer cells (MCF-7).[8] Mechanistic studies revealed that the lead compound induced G2/M cell-cycle arrest and apoptosis.[8]

  • Thiazolidinone Derivatives: Synthetic 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones have shown selective in-vitro antitumoral activity against glioblastoma multiforme (GBM) cells.[9] These compounds were found to reduce glioma cell viability and inhibit cancer cell growth in a preclinical model of GBM.[9]

C. Antimicrobial Activity

The global challenge of antimicrobial resistance necessitates the development of new classes of antibiotics. Piperidine derivatives have emerged as a promising source of novel antimicrobial agents.

  • Several studies have reported the synthesis of piperidine derivatives with significant activity against both Gram-positive and Gram-negative bacteria.[10][11]

  • One study highlighted a piperidine derivative that exhibited strong inhibitory activity against a panel of seven bacteria, with minimum inhibitory concentration (MIC) values comparable to or better than other synthesized analogs.[10]

  • The antimicrobial activity of these compounds is often evaluated using standard methods such as the agar disc diffusion method and determination of the MIC.[10][11]

III. Experimental Protocols for Biological Evaluation

To ensure the scientific rigor and reproducibility of findings, standardized and well-validated experimental protocols are essential.

A. In-Vitro Neuroprotection Assay (MTT Assay)

This protocol is used to assess the ability of a compound to protect neuronal cells from a toxic insult.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Glutamate solution

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 2 hours).

  • Induce neurotoxicity by adding a solution of glutamate to the cell culture medium.

  • Co-incubate the cells with the test compounds and glutamate for a defined period (e.g., 24 hours).

  • After the incubation period, remove the medium and add MTT solution to each well.

  • Incubate the plate for 4 hours to allow the formation of formazan crystals.

  • Dissolve the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to the control (untreated) cells.[5][6]

G cluster_mtt MTT Neuroprotection Assay Workflow Cell_Seeding Seed SH-SY5Y Cells Pre_treatment Pre-treat with Test Compounds Induction Induce Neurotoxicity (Glutamate) Co_incubation Co-incubate with Compounds and Glutamate MTT_Addition Add MTT Solution Formazan_Dissolution Dissolve Formazan Crystals (DMSO) Absorbance_Reading Measure Absorbance Data_Analysis Calculate Cell Viability

B. In-Vitro Anticancer Assay (MTT Assay)

This protocol is widely used to determine the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, PC-3)

  • Appropriate cell culture medium with supplements

  • Test compounds

  • MTT solution

  • DMSO

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to attach.

  • Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • Following treatment, add MTT solution to each well and incubate for 4 hours.

  • Lyse the cells and dissolve the formazan crystals with DMSO.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.[8]

C. Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)

This is a qualitative method to assess the antimicrobial activity of a compound.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper discs

  • Test compounds at known concentrations

  • Positive control antibiotic discs

  • Negative control (solvent) discs

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the test bacterium.

  • Evenly spread the bacterial suspension onto the surface of an MHA plate to create a lawn.

  • Aseptically place sterile filter paper discs impregnated with the test compound, positive control, and negative control onto the agar surface.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

  • Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.[10][11]

IV. Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure of a molecule and its biological activity is paramount in drug design.

  • For Anticancer Activity: In the pyrrolo[1,2-a]quinoxaline series, the nature of the substituent on the piperidine ring significantly influences the cytotoxic potential and selectivity.[7]

  • For Neuroprotective Activity: In the cinnamamide-piperidine derivatives, modifications to the cinnamoyl moiety and the linker between the piperidine and the amide can impact the neuroprotective efficacy.[5][6]

  • For Antimicrobial Activity: The presence and position of substituents on the piperidine ring and any associated aromatic systems can dramatically alter the antimicrobial spectrum and potency.[10][11]

V. Conclusion and Future Directions

The this compound scaffold and its derivatives represent a fertile ground for the discovery of novel therapeutic agents. The synthetic tractability of this core, coupled with the diverse range of biological activities exhibited by its analogs, makes it an attractive starting point for medicinal chemists. Future research should focus on:

  • Expansion of Chemical Diversity: Synthesizing a broader range of derivatives with diverse substituents to further explore the chemical space and refine SAR.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their biological effects.

  • In-Vivo Efficacy and Pharmacokinetic Profiling: Advancing the most promising lead compounds into preclinical animal models to assess their efficacy, safety, and pharmacokinetic properties.

By leveraging the insights and methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

  • Reshmi, S. S., et al. (2010). Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. [Link]

  • Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Research Square. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Giraud, F., et al. (2017). Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4-Substituted Piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate Derivatives on Human Leukemia Cells. ChemMedChem, 12(7), 535–546. [Link]

  • PubChem. (n.d.). (RS)-Ethyl 2-phenyl-2-piperidin-2-ylacetate. Retrieved from [Link]

  • Pillay, K., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. Journal of Medicinal Plants Research, 9(30), 816-825. [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Derivatives. ResearchGate. [Link]

  • Mondal, S., et al. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry, 10(4), 5941-5946. [Link]

  • de Oliveira, M. R., et al. (2017). Synthetic 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones exhibit selective in vitro antitumoral activity and inhibit cancer cell growth in a preclinical model of glioblastoma multiforme. Chemico-biological interactions, 266, 1–9. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-[1,3-dioxo-6-(piperidin-1-yl)-2,3-dihydro-1H-benz[de]isoquinolin-2-yl]acetate. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Pharmaceuticals, 16(12), 1696. [Link]

  • Mushtaq, N., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Chemical and Pharmaceutical Bulletin, 65(3), 265-274. [Link]

  • Chen, Y. F., et al. (2022). 2,6-Disubstituted Piperidine Alkaloids with Neuroprotective Activity from Hippobroma longiflora. Planta medica. [Link]

  • Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Drug design, development and therapy, 14, 2035–2046. [Link]

  • ResearchGate. (2024). Comparison of the activities of 2-(Piperidin-1-yl)ethyl) and (2-Morpholinoethyl)-linked molecules against liver cancer. Retrieved from [Link]

  • Chaudhary, A., et al. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 4(2), 549-563. [Link]

  • Al-Omair, M. A. (2014). THE USES OF ETHYL 2-(1H-BENZO[D]IMIDAZOL-2-YL)ACETATE TO SYNTHESIS PYRAZOLE, THIOPHENE, PYRIDINE AND COUMARIN DERIVATIVES WITH A. African Journal of Pure and Applied Chemistry, 8(10), 169-180. [Link]

  • Zhang, A., et al. (1999). Biological Evaluation of Diarylmethylpiperazines and Diarylmethylpiperidines as Novel, Nonpeptidic δ Opioid Receptor Ligands. Journal of Medicinal Chemistry, 42(26), 5455–5463. [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 302(Pt 1), 118213. [Link]

Sources

Ethyl piperidin-2-ylacetate mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of Ethyl Piperidin-2-ylacetate in Biological Systems

Authored by: A Senior Application Scientist

Foreword

This compound, more commonly known in the scientific literature as ethylphenidate, is a psychoactive substance belonging to the phenidate class of compounds. As a close structural and functional analog of the widely prescribed attention-deficit/hyperactivity disorder (ADHD) medication, methylphenidate (Ritalin), ethylphenidate has garnered significant interest within the research community. This interest stems not only from its prevalence as a designer drug but also from its distinct pharmacological profile, which offers a valuable lens through which to examine the intricacies of monoaminergic neurotransmission. This guide provides a comprehensive exploration of the molecular and cellular mechanisms underpinning the biological effects of ethylphenidate, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its primary molecular targets, the resulting impact on synaptic signaling, the structural determinants of its activity, and the experimental methodologies employed to elucidate these properties.

The Core Mechanism: A Selective Monoamine Reuptake Inhibitor

The primary mechanism of action of ethylphenidate is the inhibition of monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET)[1][2]. These transporters are transmembrane proteins located on presynaptic neurons, responsible for clearing dopamine and norepinephrine from the synaptic cleft, thereby terminating their signaling. By binding to and blocking DAT and NET, ethylphenidate prevents this reuptake process. This leads to an accumulation of dopamine and norepinephrine in the synapse, resulting in enhanced and prolonged stimulation of postsynaptic dopamine and norepinephrine receptors[3][4].

This dual reuptake inhibition classifies ethylphenidate as a norepinephrine-dopamine reuptake inhibitor (NDRI)[1][5]. While it shares this classification with its parent compound, methylphenidate, a key distinction lies in its relative selectivity, which will be explored in a subsequent section.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Dopamine/ Norepinephrine Vesicles da_ne Dopamine (DA) & Norepinephrine (NE) vesicle->da_ne Release dat_net DAT / NET da_ne->dat_net Reuptake receptors DA / NE Receptors da_ne->receptors Binding eph Ethylphenidate eph->dat_net Inhibition signal Signal Transduction receptors->signal

Figure 1: Simplified signaling pathway of ethylphenidate at the monoaminergic synapse.

Dopaminergic Dominance: A Tale of Two Transporters

A critical aspect of ethylphenidate's pharmacological profile is its pronounced selectivity for the dopamine transporter over the norepinephrine transporter, especially when compared to methylphenidate[1][2][6]. While both compounds act on DAT and NET, ethylphenidate exhibits a significantly lower affinity for NET[6]. This heightened selectivity for DAT is believed to be the primary driver of its potent euphoric and reinforcing effects, which are more closely associated with dopaminergic activity[1][2].

The d-threo-enantiomer, specifically the (2R,2'R)-isomer, is responsible for the majority of the catecholaminergic activity of ethylphenidate, a stereoselectivity that is also observed with methylphenidate[6][7]. The (+)-enantiomer of ethylphenidate is a potent inhibitor of dopamine reuptake, whereas the (-)-enantiomer is largely inactive[7][8].

CompoundDAT IC50 (nM)NET IC50 (nM)DAT Ki (nM)NET Ki (nM)
d-Methylphenidate2339161206
d-Ethylphenidate272902303700
Table 1: Comparative in vitro potencies and binding affinities of d-methylphenidate and d-ethylphenidate at dopamine and norepinephrine transporters[6].

The Blueprint for Activity: Structure-Activity Relationships

The interaction of ethylphenidate with monoamine transporters is governed by its specific chemical structure. The core pharmacophore consists of a piperidine ring and a phenyl ring connected by an ethyl acetate group. Structure-activity relationship (SAR) studies on methylphenidate and its analogs provide valuable insights into the structural requirements for DAT and NET binding, which are largely applicable to ethylphenidate[9][10][11][12].

Key structural features influencing activity include:

  • The Piperidine Nitrogen: The basicity and steric accessibility of the nitrogen atom in the piperidine ring are crucial for interaction with the transporters. N-methylation, for instance, has been shown to significantly reduce binding affinity[11].

  • The Phenyl Ring: Substitutions on the phenyl ring can modulate binding affinity and selectivity. Generally, electron-withdrawing groups at the meta (3') or para (4') positions tend to enhance DAT binding affinity, while bulky substituents at the ortho (2') position are detrimental[9][10].

  • The Ester Group: The nature of the ester group influences the compound's lipophilicity and metabolic stability. The replacement of the methyl ester in methylphenidate with an ethyl ester in ethylphenidate results in the observed differences in selectivity[6].

cluster_sar Structure-Activity Relationship of Ethylphenidate core Ethylphenidate Core Structure piperidine Piperidine Ring (Nitrogen is key for binding) core->piperidine phenyl Phenyl Ring (Substitutions modulate affinity) core->phenyl ester Ethyl Ester Group (Influences selectivity & metabolism) core->ester

Figure 2: Key structural components of ethylphenidate influencing its biological activity.

Elucidating the Mechanism: Key Experimental Protocols

The characterization of ethylphenidate's mechanism of action relies on a combination of in vitro and in vivo experimental techniques. The following protocols are fundamental to assessing the interaction of novel compounds with monoamine transporters.

In Vitro Transporter Binding Assay

Objective: To determine the binding affinity (Ki) of ethylphenidate for DAT and NET.

Methodology:

  • Tissue Preparation: Homogenize rat striatal tissue (rich in DAT) and frontal cortex tissue (rich in NET) in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes, then resuspend the pellets.

  • Binding Reaction: Incubate the membrane preparations with a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET) and varying concentrations of ethylphenidate.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound and free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of ethylphenidate that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Synaptosomal Uptake Inhibition Assay

Objective: To measure the functional potency (IC50) of ethylphenidate in blocking the reuptake of dopamine and norepinephrine.

Methodology:

  • Synaptosome Preparation: Prepare synaptosomes (resealed nerve terminals) from rat striatum and frontal cortex.

  • Pre-incubation: Pre-incubate the synaptosomes with various concentrations of ethylphenidate.

  • Uptake Initiation: Initiate neurotransmitter uptake by adding a radiolabeled neurotransmitter ([3H]dopamine or [3H]norepinephrine).

  • Uptake Termination: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Quantification and Analysis: Measure the radioactivity in the synaptosomes and calculate the IC50 value for uptake inhibition.

In Vivo Behavioral Assay: Locomotor Activity

Objective: To assess the central stimulant effects of ethylphenidate in an animal model.

Methodology:

  • Animal Acclimation: Acclimate mice or rats to the testing environment (e.g., open-field arenas equipped with photobeam detectors).

  • Drug Administration: Administer ethylphenidate or a vehicle control via intraperitoneal (i.p.) injection.

  • Data Collection: Immediately place the animals back into the arenas and record locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60-120 minutes).

  • Data Analysis: Compare the locomotor activity of the ethylphenidate-treated group to the control group to determine the stimulant effects.

cluster_workflow Experimental Workflow for Mechanistic Elucidation start Compound Synthesis (Ethylphenidate) binding_assay In Vitro Binding Assays (Determine Ki for DAT/NET) start->binding_assay uptake_assay In Vitro Uptake Assays (Determine IC50 for DA/NE) start->uptake_assay in_vivo_assay In Vivo Behavioral Assays (e.g., Locomotor Activity) binding_assay->in_vivo_assay uptake_assay->in_vivo_assay conclusion Elucidation of Mechanism of Action in_vivo_assay->conclusion

Figure 3: A typical experimental workflow for characterizing the mechanism of action of a novel psychoactive compound.

Pharmacokinetics and Metabolic Fate

Ethylphenidate can be formed endogenously through a unique metabolic interaction. When methylphenidate and ethanol are consumed together, the liver enzyme carboxylesterase 1 can catalyze a transesterification reaction, replacing the methyl group of methylphenidate with an ethyl group from ethanol to form ethylphenidate[1][2][8]. The primary metabolites of ethylphenidate itself are methylphenidate and ritalinic acid[1].

Conclusion and Future Directions

This compound (ethylphenidate) exerts its biological effects primarily as a selective dopamine and norepinephrine reuptake inhibitor. Its greater selectivity for the dopamine transporter compared to methylphenidate underscores its distinct pharmacological profile and accounts for its potent stimulant and reinforcing properties. The structure-activity relationships established for the phenidate class highlight the critical roles of the piperidine ring, the phenyl ring, and the ester moiety in mediating its interaction with monoamine transporters.

Future research should aim to further delineate the downstream signaling consequences of ethylphenidate's action, including its effects on neuronal firing patterns and gene expression in brain regions associated with reward and executive function. A deeper understanding of its binding kinetics at the molecular level could also inform the design of novel therapeutic agents with tailored selectivity for monoamine transporters, potentially leading to more effective treatments for a range of neuropsychiatric disorders.

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Introduction: The Strategic Importance of Ethyl Piperidin-2-ylacetate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Sourcing and Quality Verification of High-Purity Ethyl Piperidin-2-ylacetate

The piperidine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically successful drugs.[1] Its favorable physicochemical properties often enhance a molecule's druggability by improving metabolic stability and pharmacokinetic profiles.[1] Within this critical class of building blocks, this compound (CAS No. 2739-99-3) emerges as a versatile intermediate of significant interest.[2] Its structural similarity to key pharmacophores, such as the core of methylphenidate (Ritalin), positions it as a valuable precursor for synthesizing novel compounds targeting the central nervous system (CNS).[3][4]

For researchers and drug development professionals, the procurement of this intermediate is not a trivial matter of logistics; it is the foundational step upon which all subsequent research is built. The purity, consistency, and characterization of the starting material directly impact the validity of experimental results, the efficiency of synthesis campaigns, and the ultimate success of a drug discovery program. This guide provides a comprehensive framework for navigating the commercial landscape of high-purity this compound, offering field-proven insights into supplier selection, rigorous analytical verification, and the anticipation of potential impurities.

Part 1: Navigating the Commercial Supplier Landscape

The selection of a chemical supplier extends beyond mere availability and cost. For critical research applications, it requires a thorough evaluation of the supplier's quality systems, documentation, and technical transparency. High-purity this compound is readily available from various sources, but the level of quality control and supporting data can differ significantly.

Key Criteria for Supplier Qualification
  • Certificate of Analysis (CoA): This is the most critical document. A comprehensive CoA should not only state the purity but also detail the method of determination (e.g., HPLC, GC), the specific batch number, and the date of analysis. Scrutinize the CoA for completeness and clarity.

  • Stated Purity and Analytical Methods: Suppliers typically offer purities of 97% or higher.[5][6] It is crucial to understand how this purity value is derived. Is it based on a single method like Gas Chromatography (GC), which might not detect non-volatile impurities, or a more robust method like High-Performance Liquid Chromatography (HPLC)?

  • Availability of Spectroscopic Data: Reputable suppliers should be able to provide representative ¹H NMR, ¹³C NMR, or MS data upon request, confirming the structural identity of the compound.

  • Batch-to-Batch Consistency: For long-term projects or development programs, inquire about the supplier's ability to provide material with consistent purity and impurity profiles across different batches.

Comparative Overview of Selected Commercial Suppliers

The following table provides a snapshot of commercial suppliers offering this compound. This is not an exhaustive list but serves as a representative sample for initial screening.

Supplier CAS Number Stated Purity Analytical Information Provided Notes
ChemScene 2739-99-3≥98%HPLC, ¹H NMR, MSPrimarily for research use.[5]
Advanced ChemBlocks 2739-99-397%Provides links to CoA, HPLC, and ¹H NMR on their website.[6]Offers a range of building blocks for synthesis.[6]
ENAO Chemical 16780-05-5 (related hydrochloride)95+%Offers custom synthesis and sourcing services.[7]Focus on fine chemicals and pharmaceutical raw materials.[7]

Note: Researchers should always verify current specifications directly with the supplier before purchase.

Part 2: The Imperative of Independent Verification: A Practical Guide

Relying solely on a supplier's CoA is insufficient for rigorous scientific and drug development work. Independent analytical verification is a self-validating system that ensures the material meets the stringent requirements of your experiments. The following protocols are based on established methods for structurally similar compounds and provide a robust starting point for in-house quality control.[8]

Workflow for Supplier and Lot Qualification

The following diagram illustrates a logical workflow for qualifying a new supplier and validating a specific lot of this compound.

G cluster_0 Phase 1: Supplier Screening cluster_1 Phase 2: Analytical Validation cluster_2 Phase 3: Decision A Identify Potential Suppliers B Request & Review CoA, Safety Data, and Batch Data A->B C Assess Purity Claims & Analytical Methods Used B->C D Order Sample for Evaluation C->D Proceed if screening is positive E Perform In-House Analysis: - HPLC (Purity) - GC-MS (Residual Solvents) - NMR (Structure ID) D->E F Compare Results to Supplier CoA & Internal Specs E->F G Lot Meets Specifications? F->G H Qualify Supplier & Accept Lot G->H Yes I Reject Lot & Re-evaluate Supplier G->I No

Caption: A workflow for the systematic qualification of suppliers and analytical validation of chemical lots.

Experimental Protocol 1: Purity Determination by RP-HPLC

This method is adapted from validated procedures for related piperidine derivatives and is suitable for quantifying the purity of this compound.[8]

  • Instrumentation & Materials:

    • HPLC system with a UV-Vis detector.

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Acetonitrile (HPLC grade), Water (HPLC grade or ultrapure), Phosphoric acid.

    • 0.45 µm syringe filters.

  • Preparation of Solutions:

    • Mobile Phase: Prepare a mixture of Acetonitrile and Water (e.g., 30:70 v/v). Adjust the pH of the aqueous portion to ~4.0 with dilute phosphoric acid. Filter and degas the final mobile phase before use. The organic/aqueous ratio may require optimization.

    • Diluent: Use the mobile phase as the diluent for all samples and standards.

    • Standard Solution (approx. 0.5 mg/mL): Accurately weigh ~5 mg of the reference standard and dissolve in 10.0 mL of diluent.

    • Sample Solution (approx. 0.5 mg/mL): Prepare the sample from the supplier in the same manner as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 25 °C.[8]

    • Detection Wavelength: ~220 nm (A starting point; should be optimized based on the compound's UV spectrum).[8]

    • Injection Volume: 10 µL.

    • Run Time: Approximately 15 minutes, ensuring all late-eluting impurities are captured.[8]

  • Data Analysis & Causality:

    • Inject the diluent (blank), followed by the standard and sample solutions.

    • The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram (Area % method).

    • Why this works: Reverse-phase (RP) HPLC separates compounds based on their hydrophobicity. The C18 stationary phase retains the moderately polar this compound, while more polar impurities will elute earlier and less polar impurities later. This provides a robust separation to quantify the main component against its potential impurities.

Experimental Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

NMR is the gold standard for confirming the chemical structure.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.[9]

    • Add a small amount of an internal standard like Tetramethylsilane (TMS) if not already present in the solvent.

  • Data Acquisition:

    • Acquire the spectrum on a 400 MHz or higher NMR spectrometer.[9]

    • A sufficient number of scans (e.g., 16) should be averaged to achieve a good signal-to-noise ratio.[9]

  • Expected Spectrum and Interpretation: The following table outlines the predicted signals for this compound. Verifying these signals confirms the compound's identity.

Predicted Chemical Shift (δ) ppm Multiplicity Integration Assignment
~4.1Quartet (q)2H-O-CH₂ -CH₃
~3.0 - 3.2Multiplet (m)1HPiperidine C2-H
~2.5 - 2.9Multiplet (m)2HPiperidine C6-H₂
~2.4Multiplet (m)2H-CH₂ -COO-
~1.9 (broad)Singlet (br s)1HN-H
~1.3 - 1.7Multiplet (m)6HPiperidine C3, C4, C5-H₂
~1.2Triplet (t)3H-O-CH₂-CH₃

Note: Predicted shifts are based on analogous structures and may vary slightly.[9][10][11]

Experimental Protocol 3: Analysis of Volatile Impurities by GC-MS

GC-MS is exceptionally sensitive for detecting residual solvents from the synthesis and purification process.[12][13]

  • Instrumentation:

    • Gas chromatograph coupled to a Mass Spectrometer detector (GC-MS).

    • A standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Sample Preparation:

    • Dissolve a known amount of the sample (e.g., 10 mg) in a high-purity solvent not expected to be an impurity (e.g., Dichloromethane or Ethyl Acetate), to a final concentration of ~1 mg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of ~1 mL/min.

    • Oven Program: Start at 50 °C for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. This program separates volatile solvents at the beginning and elutes the main compound later.[14]

    • MS Detector: Scan from m/z 35 to 500 in Electron Ionization (EI) mode.

  • Data Analysis:

    • Identify peaks corresponding to common solvents (e.g., ethyl acetate, pyridine, dichloromethane) by comparing their retention times and mass spectra to a reference library (e.g., NIST).[3]

    • The presence of significant solvent peaks indicates insufficient drying or purification and may warrant rejection of the material.

Part 3: Anticipating Impurities - A Mechanistic Perspective

Understanding the synthetic origin of a compound provides invaluable insight into its potential impurity profile. A common route to piperidine-2-acetic acid esters involves the elaboration of precursors like (piperidin-2-yl)methanol.[3]

G cluster_main Potential Synthesis & Impurity Pathway cluster_impurities Potential Impurities SM1 (Piperidin-2-yl)methanol (Starting Material) Product This compound (Target Product) SM1->Product Acetylation & Esterification Imp1 Unreacted (Piperidin-2-yl)methanol SM1->Imp1 Incomplete Reaction Reagent1 Acetic Anhydride / Pyridine (Reagents) Reagent1->Product Imp2 Residual Pyridine Reagent1->Imp2 Inefficient Removal Imp3 Di-acetylated byproduct Product->Imp3 Side Reaction

Caption: A potential synthesis pathway highlighting the origin of common process-related impurities.

  • Unreacted Starting Materials: Incomplete reactions can leave residual (piperidin-2-yl)methanol.[3]

  • Reagents: Bases like pyridine, if used during acetylation, can be difficult to remove completely and may persist as impurities.[3]

  • Side-Products: Over-acetylation or other side reactions could lead to structurally related impurities that may be difficult to separate.

Conclusion

The selection and validation of high-purity this compound is a foundational activity for any research or development program that relies upon it. A strategy built on informed supplier screening, coupled with rigorous, in-house analytical verification using orthogonal methods like HPLC, NMR, and GC-MS, provides the necessary confidence in material quality. By understanding the commercial landscape and anticipating potential impurities based on synthetic routes, scientists can mitigate risks, ensure the reproducibility of their results, and accelerate the path of discovery. This diligent approach to quality control is not an impediment to research but an essential catalyst for scientific integrity and success.

References

  • ENAO Chemical Co., Ltd. Ethyl 2-(piperidin-3-yl)acetate hydrochloride. Available from: [Link]

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  • PubMed, National Library of Medicine. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available from: [Link]

  • SciSpace. Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. Available from: [Link]

  • AJOL.info. THE USES OF ETHYL 2-(1H-BENZO[D]IMIDAZOL-2-YL)ACETATE TO SYNTHESIS PYRAZOLE, THIOPHENE, PYRIDINE AND COUMARIN DERIVATIVES WITH A. Available from: [Link]

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  • PubChem, National Center for Biotechnology Information. Ethyl (4-(2-(1H-indol-2-yl)-1,3-dioxolan-2-yl)-1-piperidinyl)acetate. Available from: [Link]

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  • PubChem, National Center for Biotechnology Information. Ethyl Oxo(Piperidin-1-Yl)Acetate. Available from: [Link]

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The Genesis of a Privileged Scaffold: A Historical and Technical Guide to Ethyl Piperidin-2-ylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and natural alkaloids. Among the myriad of functionalized piperidines, the 2-acetate scaffold holds particular significance, most notably as the core of the widely recognized psychostimulant, methylphenidate. This in-depth technical guide delves into the historical context surrounding the discovery of the ethyl piperidin-2-ylacetate core structure, tracing its origins to the pioneering synthesis of methylphenidate. We will explore the evolution of synthetic strategies, from foundational methods to modern stereoselective approaches, and provide detailed experimental protocols. Furthermore, this guide will elucidate the pharmacological profile of this compound and its derivatives, examining their mechanism of action as neurotransmitter reuptake inhibitors and presenting key quantitative data to inform future drug discovery and development endeavors.

Introduction: The Piperidine Nucleus and the Dawn of a New Pharmacophore

The story of this compound is intrinsically linked to the broader history of piperidine chemistry and the quest for novel therapeutic agents targeting the central nervous system (CNS). The piperidine motif, a six-membered heterocycle, has long been recognized for its prevalence in nature, forming the structural basis for a multitude of alkaloids with potent physiological effects.

The historical significance of the piperidine scaffold was firmly established in the late 19th and early 20th centuries with the isolation and structural elucidation of alkaloids like coniine from hemlock and piperine from black pepper. These discoveries spurred chemists to not only understand the structure of these natural products but also to develop methods for their synthesis and to create novel analogs with potentially beneficial medicinal properties.

It was within this environment of burgeoning research into CNS-active compounds that the piperidin-2-ylacetate scaffold emerged. Its discovery was not an isolated event but rather a pivotal moment in the development of a new class of psychostimulant drugs.

The Landmark Discovery: Leandro Panizzon and the Synthesis of Methylphenidate

The genesis of the piperidin-2-ylacetate core can be traced back to 1944, when the Swiss chemist Leandro Panizzon, working for the pharmaceutical company CIBA (now Novartis), first synthesized methyl-α-phenyl-piperidine-2-acetate.[1][2] This compound would later become known as methylphenidate and be marketed under the brand name Ritalin.[3][4][5] Panizzon's initial motivation was not to create a stimulant, but rather to develop analeptics, substances that could stimulate the respiratory and circulatory systems. He named the drug "Ritalin" in honor of his wife, Marguerite "Rita" Panizzon, who reportedly used it to improve her tennis performance.[4][6]

It wasn't until 1954 that the stimulant properties of methylphenidate were fully recognized and patented by CIBA for treating psychological disorders.[1] The US Food and Drug Administration (FDA) approved it for medical use in 1955.[3][7] The discovery of methylphenidate was a landmark achievement, introducing a new pharmacophore with significant therapeutic potential for conditions that would later be understood as Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[8][9]

The original synthesis by Panizzon laid the groundwork for future methodologies. While the exact details of his 1944 synthesis are not widely publicized, subsequent patents and publications reveal the general synthetic strategies of the time.[1][6] These early methods often involved the condensation of pyridine-2-acetic acid derivatives followed by catalytic hydrogenation of the pyridine ring to the corresponding piperidine.

Evolution of Synthetic Methodologies

The synthesis of 2-substituted piperidines, including this compound, has evolved significantly since the mid-20th century, driven by the need for greater efficiency, stereocontrol, and diversity in analog synthesis.

Foundational Approaches: Catalytic Hydrogenation

A cornerstone in the synthesis of the piperidine ring is the catalytic hydrogenation of a corresponding pyridine precursor. This method remains a robust and widely used strategy in both academic and industrial settings.

The general workflow for synthesizing this compound via this route is depicted below:

G cluster_0 Synthesis via Pyridine Hydrogenation Pyridine Pyridine-2-acetic acid Esterification Esterification (Ethanol, Acid catalyst) Pyridine->Esterification EthylEster Ethyl pyridine-2-acetate Esterification->EthylEster Hydrogenation Catalytic Hydrogenation (e.g., PtO₂, H₂, Pressure) EthylEster->Hydrogenation Product This compound Hydrogenation->Product

Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.

This approach offers a straightforward route to the desired piperidine scaffold. However, early methods often resulted in racemic mixtures, necessitating challenging and often inefficient resolution steps to isolate the desired stereoisomers.

Modern Asymmetric Syntheses

The recognition that the biological activity of methylphenidate and its analogs resides primarily in the (2R,2'R)-threo-enantiomer spurred the development of asymmetric synthetic routes.[10] These methods aim to control the stereochemistry during the synthesis, obviating the need for classical resolution.

Key strategies in modern asymmetric synthesis of 2-substituted piperidines include:

  • Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids, to construct the piperidine ring with a predefined stereocenter.

  • Asymmetric Hydrogenation: Employing chiral catalysts (e.g., those based on rhodium or iridium with chiral ligands) to selectively hydrogenate the pyridine ring to a specific enantiomer of the piperidine.[11]

  • Diastereoselective Reactions: Using chiral auxiliaries to direct the formation of one diastereomer over another, which can then be removed to yield the enantiomerically enriched product.

A generalized workflow for an asymmetric approach is illustrated below:

G cluster_1 Asymmetric Synthesis Workflow Prochiral Prochiral Pyridine Precursor Asymmetric_Rxn Asymmetric Reaction (e.g., Chiral Catalyst, Chiral Auxiliary) Prochiral->Asymmetric_Rxn Chiral_Intermediate Enantioenriched Intermediate Asymmetric_Rxn->Chiral_Intermediate Further_Steps Further Synthetic Steps (e.g., Functional Group Manipulation) Chiral_Intermediate->Further_Steps Final_Product Enantiopure this compound Further_Steps->Final_Product

Caption: A generalized workflow for the asymmetric synthesis of 2-substituted piperidines.

Detailed Experimental Protocols

The following protocols are representative of established methods for the synthesis of the piperidine-2-ylacetate core, adapted for the preparation of the ethyl ester.

Protocol 4.1: Synthesis of Ethyl 2-(pyridin-2-yl)acetate

This protocol describes the esterification of 2-pyridineacetic acid.

Materials:

  • 2-Pyridineacetic acid hydrochloride

  • Anhydrous ethanol

  • Thionyl chloride or sulfuric acid (catalytic amount)

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend 2-pyridineacetic acid hydrochloride (1.0 eq) in anhydrous ethanol (10-20 volumes).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dissolve the residue in dichloromethane and carefully neutralize by washing with saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 2-(pyridin-2-yl)acetate, which can be purified by column chromatography or distillation.

Protocol 4.2: Catalytic Hydrogenation to Ethyl 2-(piperidin-2-yl)acetate

This protocol details the reduction of the pyridine ring to a piperidine.

Materials:

  • Ethyl 2-(pyridin-2-yl)acetate

  • Platinum(IV) oxide (PtO₂, Adams' catalyst) or Palladium on carbon (Pd/C)

  • Ethanol or acetic acid (solvent)

  • High-pressure hydrogenation apparatus (e.g., Parr shaker)

Procedure:

  • In a high-pressure reaction vessel, dissolve ethyl 2-(pyridin-2-yl)acetate (1.0 eq) in ethanol or acetic acid.

  • Add the hydrogenation catalyst (e.g., 5-10 mol% PtO₂).

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 50-100 psi, but conditions may vary) and begin agitation.

  • Maintain the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the uptake of hydrogen. The reaction is typically complete within 12-24 hours.

  • Once hydrogen uptake ceases, carefully vent the apparatus and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure. If acetic acid was used as the solvent, azeotropic removal with toluene may be necessary.

  • The crude product can be purified by distillation under reduced pressure or by conversion to a hydrochloride salt followed by recrystallization to yield ethyl 2-(piperidin-2-yl)acetate.

Pharmacological Profile and Mechanism of Action

This compound, also known as ethylphenidate, shares a close structural and pharmacological relationship with methylphenidate. It is, in fact, a human transesterification metabolite formed when methylphenidate and ethanol are co-ingested.[12][13]

Mechanism of Action: A Dopamine and Norepinephrine Reuptake Inhibitor

Like methylphenidate, ethylphenidate exerts its stimulant effects primarily by acting as a dopamine and norepinephrine reuptake inhibitor (DNRI).[12] It binds to and blocks the dopamine transporter (DAT) and the norepinephrine transporter (NET) in the presynaptic neuron. This blockage prevents the reuptake of dopamine and norepinephrine from the synaptic cleft, leading to an increase in their extracellular concentrations and enhanced neurotransmission.

The interaction with these transporters is crucial for its therapeutic effects in ADHD, which is thought to involve dysregulation in dopaminergic and noradrenergic pathways.

G cluster_0 Synaptic Transmission Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron Presynaptic->Postsynaptic Synaptic Cleft Dopamine_Vesicle Dopamine Vesicles DAT Dopamine Transporter (DAT) DA_Receptor Dopamine Receptor Ethylphenidate Ethylphenidate Ethylphenidate->DAT Blocks Reuptake

Caption: Simplified mechanism of action of ethylphenidate at the dopamine transporter.

Quantitative Pharmacological Data

Pharmacological studies have quantified the binding affinity and reuptake inhibition potency of ethylphenidate, particularly its enantiomers. The d-threo-enantiomer [(+)-2] is the more active form.[12]

CompoundTargetIC₅₀ (nM)Reference
(+)-EthylphenidateDopamine Transporter (DAT)27[12]
(-)-EthylphenidateDopamine Transporter (DAT)1730[12]
CocaineDopamine Transporter (DAT)367[12]

As the data indicates, (+)-ethylphenidate is a potent dopamine reuptake inhibitor, significantly more potent than cocaine in this regard.[12] Its selectivity for the dopamine transporter over the norepinephrine transporter is also a key feature of its pharmacological profile.[12]

Conclusion and Future Directions

The discovery of the this compound scaffold, rooted in the pioneering work of Leandro Panizzon on methylphenidate, marked a significant advancement in medicinal chemistry. From its historical origins as a byproduct of the search for analeptics to its modern understanding as a potent and selective neurotransmitter reuptake inhibitor, this chemical entity has proven to be a "privileged scaffold." The evolution of its synthesis from racemic preparations to sophisticated asymmetric methodologies highlights the progress in organic chemistry and the increasing demand for stereochemically pure pharmaceuticals.

For researchers and drug development professionals, this compound and its analogs continue to be a fertile ground for discovery. The detailed synthetic protocols and pharmacological data presented in this guide provide a solid foundation for further exploration. Future research may focus on developing novel analogs with improved pharmacokinetic profiles, enhanced selectivity for specific transporter subtypes, or reduced abuse potential. The rich history and versatile chemistry of the piperidin-2-ylacetate core ensure its continued relevance in the ongoing quest for new and improved therapies for CNS disorders.

References

  • Methylphenidate - Wikipedia. [URL: https://en.wikipedia.
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Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Ethyl Piperidin-2-ylacetate via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of pharmaceutical agents due to its favorable pharmacological properties.[1][2][3] Ethyl piperidin-2-ylacetate is a valuable chiral building block for the synthesis of more complex molecules. This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, designed for researchers in organic synthesis and drug development. The featured methodology is a robust and scalable two-step process, beginning with the Fischer esterification of 2-pyridylacetic acid to yield the precursor, ethyl 2-pyridylacetate, followed by the catalytic hydrogenation of the pyridine ring using palladium on carbon (Pd/C). This guide emphasizes not only the procedural details but also the underlying chemical principles and critical safety considerations necessary for a successful and safe synthesis.

Synthetic Strategy and Rationale

The chosen synthetic route is a classic and highly efficient method for converting pyridinyl systems into their corresponding piperidine derivatives.

Overall Reaction Scheme:

G cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Catalytic Hydrogenation A 2-Pyridylacetic Acid B Ethyl 2-Pyridylacetate A->B Ethanol (Solvent/Reagent) H₂SO₄ (catalyst) Reflux C Ethyl 2-Pyridylacetate D This compound C->D H₂ (gas) 10% Pd/C (catalyst) Ethanol (Solvent)

Caption: Two-step synthesis of this compound.

The first step, a Fischer esterification, is a reliable acid-catalyzed reaction to form the necessary ester precursor.[4] The second, and key, step is the catalytic hydrogenation. This method is widely employed for the reduction of aromatic heterocycles due to its high efficiency and clean conversion.[5][6] Palladium on carbon is selected as the catalyst for its high activity and relative cost-effectiveness compared to platinum or rhodium catalysts.[5] The mechanism involves the heterogeneous catalysis where both hydrogen and the pyridine substrate are adsorbed onto the surface of the palladium metal, lowering the activation energy for the reduction.[6]

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaMW ( g/mol )Notes
2-Pyridylacetic Acid Hydrochloride644-38-2C₇H₈ClNO₂173.60Starting Material
Ethanol (Anhydrous)64-17-5C₂H₆O46.07Reagent and Solvent
Sulfuric Acid (Conc.)7664-93-9H₂SO₄98.08Catalyst, Corrosive
Sodium Bicarbonate (Sat. Soln.)144-55-8NaHCO₃84.01For neutralization
Ethyl Acetate141-78-6C₄H₈O₂88.11Extraction Solvent
Magnesium Sulfate (Anhydrous)7487-88-9MgSO₄120.37Drying Agent
Hydrogen (Gas)1333-74-0H₂2.02Reducing Agent, Flammable
Palladium on Carbon (10 wt%)7440-05-3Pd/C-Catalyst, Pyrophoric
Celite® (Diatomaceous Earth)61790-53-2SiO₂60.08Filtration Aid
Argon or Nitrogen (Gas)7440-37-1 / 7727-37-9Ar / N₂-Inert Gas
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Hydrogenation apparatus (e.g., Parr shaker or balloon setup)

  • Buchner funnel and filtration flask

  • Vacuum source

  • Standard laboratory glassware and personal protective equipment (PPE)

Detailed Experimental Protocol

Part A: Synthesis of Ethyl 2-Pyridylacetate (Precursor)
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-pyridylacetic acid hydrochloride (17.3 g, 0.1 mol).

  • Esterification: Add anhydrous ethanol (250 mL). Begin stirring and carefully add concentrated sulfuric acid (10 mL) dropwise. Rationale: Ethanol serves as both the solvent and the reactant. The large excess helps to drive the reaction equilibrium towards the product side. Sulfuric acid is the essential catalyst for the esterification.

  • Reflux: Heat the mixture to reflux and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cooling and Neutralization: Cool the reaction mixture to room temperature and then further in an ice bath. Slowly and carefully neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). Caution: This is an exothermic reaction that releases CO₂ gas. Add the base slowly to control foaming.

  • Solvent Removal: Remove the bulk of the ethanol using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield ethyl 2-pyridylacetate as a light yellow oil.[7] The product is often of sufficient purity for the next step, but can be purified by vacuum distillation if required.

Part B: Synthesis of this compound

CRITICAL SAFETY NOTICE: Palladium on carbon is pyrophoric, especially after use when it is saturated with hydrogen. It can ignite spontaneously upon exposure to air.[8] All operations involving Pd/C must be performed under an inert atmosphere (Nitrogen or Argon) in a well-ventilated fume hood. Hydrogen gas is highly flammable. Ensure there are no sources of ignition nearby.[9]

  • Catalyst Preparation: In a hydrogenation flask or a thick-walled round-bottom flask, place 10% Palladium on Carbon (1.0 g, ~5-10 mol% relative to substrate). Rationale: The catalyst loading can be adjusted, but 5-10 mol% is a standard starting point for aromatic reductions.

  • Inerting the Vessel: Seal the flask and purge with an inert gas (Argon or Nitrogen) for several minutes to remove all oxygen.

  • Addition of Substrate and Solvent: Under a positive pressure of inert gas, add a solution of ethyl 2-pyridylacetate (16.5 g, 0.1 mol) dissolved in anhydrous ethanol (150 mL) via cannula or syringe.

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask (or connect to a Parr hydrogenation apparatus). Evacuate the flask under vacuum and backfill with hydrogen. Repeat this cycle 3-5 times to ensure the atmosphere is pure hydrogen.

  • Reaction: Stir the suspension vigorously at room temperature under a positive pressure of hydrogen (1 atm from a balloon, or ~50 psi in a Parr apparatus).

  • Monitoring: The reaction is exothermic and its progress can be monitored by the uptake of hydrogen. Alternatively, the reaction can be monitored by TLC or GC-MS by periodically taking a sample (after safely purging the system with inert gas). The reaction is typically complete within 12-24 hours.

  • Catalyst Filtration (Safety Critical): Once the reaction is complete, purge the flask with inert gas to remove all hydrogen. Prepare a pad of Celite® in a Buchner funnel and wet it with ethanol. Filter the reaction mixture through the Celite pad. Crucial Step: Never allow the filter cake containing the Pd/C catalyst to go dry, as it can ignite in air.[8][9] Keep it wet with solvent at all times. Wash the flask and the filter cake with additional ethanol (2 x 25 mL).

  • Catalyst Quenching: Immediately after filtration, transfer the wet filter cake into a beaker containing a large volume of water. The catalyst is now safely quenched and can be prepared for proper waste disposal according to institutional guidelines.[8]

  • Purification: Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator. The resulting crude oil is this compound. It can be purified by vacuum distillation to yield a colorless oil.

Workflow and Characterization

Caption: Overall experimental workflow from starting material to final product.

Expected Product Characterization (this compound):

  • Appearance: Colorless to pale yellow oil

  • Molecular Formula: C₉H₁₇NO₂[10]

  • Molecular Weight: 171.24 g/mol [10]

  • Boiling Point: Varies with pressure, typically ~70-75 °C at low pressure (~1 mmHg).

  • ¹H NMR: Expect signals for the ethyl ester group (triplet and quartet), and complex multiplets for the piperidine ring protons.

  • Mass Spec (EI): M+ peak at m/z = 171.

References

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Use of ethyl piperidin-2-ylacetate as a synthetic building block

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Ethyl Piperidin-2-ylacetate: A Versatile Building Block in Modern Synthesis

Abstract

The piperidine ring is a quintessential scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its prevalence is due to favorable physicochemical properties and its capacity to serve as a versatile template for engaging a wide range of biological targets. Within the vast library of piperidine-based synthons, this compound emerges as a particularly valuable building block. Possessing two distinct and readily modifiable functional handles—a secondary amine and an ester group—it provides a robust platform for constructing complex molecular architectures.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and strategic utilization of this compound, with a focus on its application in the synthesis of Central Nervous System (CNS) active agents and other key pharmaceutical intermediates.

Synthesis of the Core Building Block: this compound

The most direct and industrially scalable method for preparing this compound is through the catalytic hydrogenation of its aromatic precursor, ethyl picolinate (ethyl 2-pyridinecarboxylate). This transformation effectively saturates the pyridine ring to yield the desired piperidine derivative.

General Workflow for Synthesis

The synthesis is conceptually straightforward, involving the reduction of the pyridine ring under a hydrogen atmosphere, mediated by a metal catalyst.

Start Ethyl Picolinate (Aromatic Precursor) Process Catalytic Hydrogenation (H₂, Catalyst, Solvent, Pressure) Start->Process Reduction End This compound (Target Building Block) Process->End

Caption: Synthesis of this compound.

Protocol: Catalytic Hydrogenation of Ethyl Picolinate

This protocol describes a representative procedure for the hydrogenation of ethyl picolinate. The choice of catalyst, solvent, and reaction conditions can be optimized to improve yield and purity.[4][5][6]

Materials:

  • Ethyl picolinate

  • Catalyst: 5-10 wt% Palladium on Carbon (Pd/C) or Raney Nickel

  • Solvent: Anhydrous Ethanol or Ethyl Acetate

  • Hydrogen (H₂) gas

  • Inert gas (Argon or Nitrogen)

  • High-pressure reactor (autoclave) equipped with a magnetic stirrer and pressure gauge

  • Filtration aid (e.g., Celite)

Procedure:

  • Reactor Setup: Ensure the high-pressure reactor is clean and dry. Add ethyl picolinate (1.0 eq) and the solvent (e.g., ethanol, ~0.1-0.5 M concentration) to the reactor vessel.

  • Catalyst Addition: Under a stream of inert gas, carefully add the catalyst (typically 10-20% by weight of the starting material).[4]

  • Purging: Seal the reactor and purge the system multiple times with an inert gas to remove all oxygen, followed by several purges with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (see Table 1). Begin stirring and heat the reaction mixture to the target temperature.

  • Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete when hydrogen uptake ceases.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with a small amount of the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by vacuum distillation if necessary.

Table 1: Representative Conditions for Catalytic Hydrogenation

CatalystSolventPressure (MPa)Temperature (°C)Typical Reaction Time (h)Notes
Pd/CEthanol3 - 530 - 508 - 12A common and effective catalyst system.[4]
Raney NiEthanol10 - 131654 - 8Higher temperatures and pressures are often required.[5][7]
Rh/CMethanol3 - 540 - 606 - 10Can offer high efficiency for pyridine ring reduction.[4]

Key Synthetic Applications and Protocols

This compound's utility stems from the orthogonal reactivity of its secondary amine and ester functionalities. This allows for selective modification and elaboration into more complex molecules.

cluster_0 Reactions at Nitrogen cluster_1 Reactions at Ester N_Alkylation N-Alkylation (Alkyl Halide or Reductive Amination) N_Acylation N-Acylation (Acyl Chloride or Anhydride) Hydrolysis Hydrolysis (Acid or Base) Transesterification Transesterification Core Ethyl Piperidin-2-ylacetate Core->N_Alkylation R-X, Base Core->N_Acylation RCOCl Core->Hydrolysis H₃O⁺ / OH⁻ Core->Transesterification R'OH, Catalyst

Caption: Key reaction pathways for this compound.

N-Functionalization: Modulating Pharmacological Properties

Modification of the piperidine nitrogen is a cornerstone of medicinal chemistry, directly influencing a molecule's polarity, basicity, and ability to interact with biological targets.[8]

This classic method involves the reaction of the secondary amine with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid.[8][9]

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Base: Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Standard work-up and purification reagents

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).[8]

  • Add the alkyl halide (1.1 eq) dropwise to the mixture at room temperature.[8]

  • Stir the reaction mixture at room temperature for 12-24 hours. For less reactive halides, heating to 50-70°C may be necessary. Monitor progress by Thin Layer Chromatography (TLC).[8]

  • Upon completion, quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure N-alkylated derivative.

Reductive amination offers a milder and often more efficient alternative for N-alkylation, particularly for preparing secondary and tertiary amines from aldehydes and ketones.

Materials:

  • This compound

  • Aldehyde or ketone (1.1 eq)

  • Reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Optional: Catalytic amount of acetic acid

Procedure:

  • Dissolve this compound (1.0 eq) and the corresponding aldehyde or ketone (1.1 eq) in DCM.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium intermediate. Adding a catalytic amount of acetic acid can accelerate this step.[8]

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.[8]

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the desired N-alkylated product.[8]

Table 2: Representative N-Alkylation Reactions

Alkylating AgentMethodBase / Reducing AgentTypical Yield (%)
Methyl IodideDirect AlkylationK₂CO₃> 90
Benzyl BromideDirect AlkylationK₂CO₃> 85
BenzaldehydeReductive AminationNaBH(OAc)₃> 90
AcetoneReductive AminationNaBH(OAc)₃> 80
Application in the Synthesis of Phenidate-Type APIs

This compound and its corresponding acid are structurally related to key intermediates in the synthesis of phenidate drugs, such as methylphenidate (Ritalin™) and ethylphenidate.[10][11][12] These compounds act as dopamine and norepinephrine reuptake inhibitors and are used to treat attention deficit hyperactivity disorder (ADHD).[12] The core synthetic challenge is the stereocontrolled installation of a phenyl group at the α-position to the ester.

The general synthetic logic involves using the piperidin-2-ylacetate core and elaborating it to the final active pharmaceutical ingredient (API).

Start This compound Step1 1. N-Protection (e.g., Boc Anhydride) Start->Step1 Step2 N-Boc-Ethyl Piperidin-2-ylacetate Step1->Step2 Step3 2. α-Arylation (e.g., with Ph-Br, Pd-catalyst) Step2->Step3 Step4 N-Boc-Ethyl Phenyl(piperidin-2-yl)acetate Step3->Step4 Step5 3. Deprotection (e.g., HCl or TFA) Step4->Step5 End Ethyl Phenyl(piperidin-2-yl)acetate (Ethylphenidate Core) Step5->End

Caption: Conceptual workflow for elaboration into phenidate-type APIs.

While direct α-arylation can be challenging, this workflow illustrates the strategic value of the piperidin-2-ylacetate scaffold. An alternative and common industrial approach involves the esterification of α-phenyl-α-(2-piperidinyl)acetic acid (ritalinic acid), which itself can be synthesized through routes where the piperidine ring is a key component.[13][14][15]

Physicochemical Data

A summary of the key physical and chemical properties of the title compound is provided for reference.

Table 3: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2739-99-3[16][17]
Molecular Formula C₉H₁₇NO₂[16][17]
Molecular Weight 171.24 g/mol [16][17]
Appearance Colorless to light yellow liquidSupplier Data
SMILES CCOC(=O)CC1CCCCN1[16][17]
Topological Polar Surface Area (TPSA) 38.33 Ų[17]
logP 1.08[17]

Conclusion

This compound is a high-value, versatile building block with strategically positioned functional groups that enable a wide range of synthetic transformations. Its straightforward synthesis via catalytic hydrogenation of ethyl picolinate makes it readily accessible. The protocols detailed in this note for N-alkylation, reductive amination, and its conceptual application toward the synthesis of complex pharmaceutical targets like phenidates underscore its importance. For researchers in drug discovery and process development, mastering the chemistry of this compound opens a reliable and efficient pathway to novel chemical entities built upon the privileged piperidine scaffold.

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  • AJOL.info. THE USES OF ETHYL 2-(1H-BENZO[D]IMIDAZOL-2-YL)ACETATE TO SYNTHESIS PYRAZOLE, THIOPHENE, PYRIDINE AND COUMARIN DERIVATIVES WITH A. Available at: [Link]

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Chiral Separation of Ethyl Piperidin-2-ylacetate Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract

This application note presents a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the chiral separation of ethyl piperidin-2-ylacetate enantiomers. As a critical chiral building block in the synthesis of numerous pharmaceutical compounds, the stereoisomeric purity of this compound is of paramount importance. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles, necessitating the development of reliable analytical methods to separate and quantify individual enantiomers.[1] This document provides a detailed protocol utilizing a polysaccharide-based chiral stationary phase (CSP) under normal-phase conditions, a widely successful technique for resolving a variety of chiral compounds, including piperidine derivatives.[1][2][3] The causality behind experimental choices, method validation considerations, and troubleshooting guidance are discussed to ensure scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral Purity in Piperidine Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. This compound, a key chiral intermediate, serves as a foundational element for synthesizing complex molecules with therapeutic potential. The presence of a stereocenter at the second position of the piperidine ring gives rise to two enantiomers, (R)- and (S)-ethyl piperidin-2-ylacetate. The distinct three-dimensional arrangement of these enantiomers can lead to differential interactions with chiral biological targets such as enzymes and receptors. Consequently, one enantiomer may elicit the desired therapeutic effect while the other could be inactive, less active, or even contribute to adverse effects.[1]

Therefore, the ability to accurately separate and quantify the enantiomeric excess (%ee) of this compound is a critical step in drug discovery, development, and quality control. High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) has emerged as the premier technique for this purpose due to its high efficiency, reproducibility, and scalability.[4][5] This application note focuses on a direct chiral HPLC method, which avoids the need for derivatization, thereby simplifying sample preparation and analysis.[6]

The Principle of Chiral Recognition on Polysaccharide-Based CSPs

The success of this method hinges on the enantioselective interactions between the analyte and the chiral stationary phase. Polysaccharide-based CSPs, particularly those derived from cellulose or amylose, are renowned for their broad enantioselectivity.[2][5][7] The chiral recognition mechanism is a complex interplay of several intermolecular forces:

  • Hydrogen Bonding: The hydroxyl and carbamate groups on the polysaccharide backbone can act as hydrogen bond donors and acceptors.

  • Dipole-Dipole Interactions: The polar functional groups of the analyte and the CSP contribute to these interactions.

  • Steric Hindrance (Inclusion): The helical structure of the polysaccharide polymers creates chiral grooves or cavities. One enantiomer may fit more favorably into these grooves than the other, leading to a difference in retention time.[7]

The combination of these interactions results in the formation of transient diastereomeric complexes between the individual enantiomers and the CSP, each with a different stability and, consequently, a different elution time from the column.[6]

Experimental Protocol: Chiral HPLC Separation

This section provides a detailed, step-by-step protocol for the chiral separation of this compound enantiomers.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector is suitable.

  • Chiral Column: A polysaccharide-based chiral stationary phase is recommended. Columns such as Chiralpak® AD-H or Chiralcel® OD-H have shown good performance for separating piperidine derivatives.[2][3][8]

  • Solvents: HPLC grade n-hexane, isopropanol (IPA), and diethylamine (DEA) are required.

  • Analyte: Racemic standard of this compound and the sample to be analyzed.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the separation.

ParameterConditionRationale
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)Polysaccharide-based CSPs are highly effective for piperidine derivatives.[2][3][8]
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)Normal-phase chromatography with an alcohol modifier provides good selectivity. The addition of a basic modifier like DEA is crucial to improve peak shape for basic analytes like piperidines by minimizing interactions with residual silanol groups on the silica support.[2]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.
Column Temperature 25°CTemperature can influence selectivity; maintaining a constant temperature ensures reproducibility.
Detection Wavelength 220 nmWhile lacking a strong chromophore, the ester group allows for UV detection at lower wavelengths.
Injection Volume 10 µLA typical injection volume to avoid column overloading.
Diluent Mobile PhaseUsing the mobile phase as the diluent ensures peak shape integrity.
Sample Preparation
  • Standard Preparation: Prepare a stock solution of racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare the sample to be analyzed at a similar concentration as the working standard using the mobile phase as the diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column and instrument.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times.

  • Inject the sample solution(s) for analysis.

  • Calculate the enantiomeric excess (%ee) using the peak areas of the two enantiomers: %ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer)

Workflow for Chiral HPLC Analysis

The following diagram illustrates the logical flow of the chiral HPLC analysis process, from initial setup to final data interpretation.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (Hexane/IPA/DEA) SamplePrep Sample & Standard Preparation Equilibrate System Equilibration SamplePrep->Equilibrate Load into Autosampler Inject Inject Sample Equilibrate->Inject Separate Chiral Separation (Chiralpak AD-H) Inject->Separate Detect UV Detection (220 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Chromatogram Calculate Calculate %ee Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for the chiral HPLC analysis of this compound.

Troubleshooting and Method Optimization

While the provided method is robust, minor adjustments may be necessary depending on the specific HPLC system and sample matrix.

  • Poor Resolution: If the resolution between the enantiomers is insufficient (Rs < 1.5), consider adjusting the mobile phase composition. Decreasing the percentage of isopropanol can increase retention and often improves resolution.

  • Peak Tailing: For basic analytes like this compound, peak tailing is a common issue.[2] If observed, slightly increasing the concentration of diethylamine (e.g., to 0.2%) can significantly improve peak symmetry.[2]

  • Low Sensitivity: The ester moiety of this compound is not a strong chromophore. For trace-level analysis, pre-column derivatization with a UV-active agent can be employed to enhance detection sensitivity, although this adds complexity to the sample preparation.[3][8]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the chiral separation of this compound enantiomers by HPLC. The use of a polysaccharide-based chiral stationary phase under normal-phase conditions offers a reliable and efficient method for determining the enantiomeric purity of this important pharmaceutical intermediate. By understanding the principles of chiral recognition and following the detailed experimental procedure, researchers can confidently implement this method in their laboratories for routine analysis and quality control, ensuring the stereochemical integrity of their synthesized compounds.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. [Link]

  • ResearchGate. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. [Link]

  • BenchChem. (2025). Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers.
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Application Notes & Protocols: A Guide to the Synthesis of Ethyl Piperidin-2-ylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry. As one of the most prevalent nitrogen-containing heterocyclic scaffolds, it is embedded in the molecular architecture of numerous FDA-approved drugs and natural alkaloids.[1][2][3][4] Its prevalence stems from its saturated, flexible, and three-dimensional structure, which allows it to serve as a versatile pharmacophore capable of engaging with a wide range of biological targets. Substituted piperidines are integral to pharmaceuticals targeting conditions from schizophrenia to Alzheimer's disease.[3][5]

Ethyl piperidin-2-ylacetate is a valuable chiral building block that features this critical piperidine core functionalized with an ethyl acetate group at the 2-position. This arrangement provides two key points for further chemical elaboration: the secondary amine of the piperidine ring and the ester moiety. Consequently, this molecule serves as a versatile intermediate for constructing more complex pharmaceutical agents.

The most direct and atom-economical method for synthesizing this compound is the catalytic hydrogenation of its aromatic precursor, ethyl 2-(pyridin-2-yl)acetate.[1] This guide provides a detailed exploration of the optimal reaction conditions and catalysts for this transformation, offering field-proven insights and step-by-step protocols for researchers, scientists, and drug development professionals. We will delve into both heterogeneous and homogeneous catalytic systems, explaining the causality behind experimental choices to ensure both scientific rigor and practical applicability.

Core Synthetic Strategy: Catalytic Hydrogenation

The reduction of the stable aromatic pyridine ring presents a significant chemical challenge. The reaction requires breaking the aromaticity and can be hindered by the pyridine nitrogen, which can coordinate to and poison the metal catalyst.[6] Furthermore, the reaction conditions must be carefully selected to ensure the complete saturation of the pyridine ring without causing the undesired reduction of the ethyl ester functional group.

The general transformation is as follows:

This guide will focus on the most effective catalytic systems to achieve this transformation with high yield and selectivity.

General Synthesis Workflow

The overall process involves the setup of a hydrogenation reaction, execution under controlled conditions, and subsequent workup and purification of the final product.

G cluster_prep Preparation cluster_reaction Hydrogenation Reaction cluster_workup Workup & Purification Start Ethyl 2-(pyridin-2-yl)acetate + Solvent Catalyst Select & Add Catalyst (e.g., Rh₂O₃, Pd/C) Start->Catalyst Reactor Charge Reactor Catalyst->Reactor Pressurize Pressurize with H₂ Gas (or add H₂ source) Reactor->Pressurize React Heat & Stir (Controlled Temp & Time) Pressurize->React Filter Filter to Remove Heterogeneous Catalyst React->Filter Concentrate Solvent Removal (Rotary Evaporation) Filter->Concentrate Purify Purification (e.g., Distillation, Chromatography) Concentrate->Purify End This compound Purify->End

Caption: General experimental workflow for the synthesis of this compound.

Part 1: Heterogeneous Catalysis - The Industrial Workhorse

Heterogeneous catalysts are widely employed for pyridine hydrogenation due to their operational simplicity, ease of separation from the reaction mixture, and recyclability. While classic catalysts like Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂) are effective, they often necessitate harsh conditions such as high pressures and temperatures, which can compromise functional group tolerance.[6][7]

Recent advancements have identified rhodium-based catalysts as exceptionally active for the hydrogenation of functionalized pyridines under significantly milder conditions.[7]

Causality & Catalyst Selection: Why Rhodium Excels

Rhodium catalysts, particularly rhodium(III) oxide (Rh₂O₃), have demonstrated superior activity for reducing a wide array of substituted pyridines.[7]

  • High Activity Under Mild Conditions: Unlike Pd or Pt, Rh catalysts can achieve full conversion of the pyridine ring at low temperatures (e.g., 40 °C) and pressures (e.g., 5 bar H₂).[7] This is crucial for preserving the ester group in ethyl 2-(pyridin-2-yl)acetate.

  • Functional Group Tolerance: The mild conditions enabled by rhodium catalysts allow for the presence of sensitive functional groups like esters, amides, and alcohols without concurrent reduction.[7]

  • Mechanism Insight: Studies suggest that the hydrogenation mechanism may proceed via hydrogen transfer to the 4-position of the pyridine ring. Steric hindrance at this position can slow the reaction, providing a rationale for substrate-dependent reactivity.[7]

  • Solvent Effects: The choice of solvent is critical. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to enhance the catalytic activity of rhodium, likely due to their unique solvent properties that can help stabilize intermediates and activate the catalyst.[7]

Data Presentation: Comparison of Heterogeneous Catalyst Systems

The following table summarizes and compares various catalytic systems for the hydrogenation of pyridine and its derivatives, providing a clear overview of their respective efficiencies.

CatalystSubstrate ExampleSolventTemp (°C)H₂ PressureYieldReference
Rh₂O₃ (0.5 mol%) 2-Pyridinecarboxylic acid esterTFE405 bar>99%[7]
10% Rh/C 2-MethylpyridineWater805 atm99%[8]
Pd-Ag/Al₂O₃ PyridineHeptane6070 atm99%[9]
Raney Nickel Pyridine2-Propanol--High[6]
PtO₂ Pyridine-Room Temp~5 atm~90%[6]
Experimental Protocol: Rhodium-Catalyzed Hydrogenation

This protocol is adapted from a highly efficient method utilizing commercially available rhodium(III) oxide under mild conditions.[7]

Materials:

  • Ethyl 2-(pyridin-2-yl)acetate (1.0 eq)

  • Rhodium(III) oxide (Rh₂O₃, 0.5 mol%)

  • 2,2,2-Trifluoroethanol (TFE)

  • Hydrogen gas (H₂)

  • Parr-type hydrogenation apparatus or a similar pressure vessel

  • Celite or another filtration aid

  • Standard laboratory glassware and rotary evaporator

Procedure:

  • Reactor Setup: To a glass liner of a pressure vessel, add ethyl 2-(pyridin-2-yl)acetate (e.g., 0.8 mmol, 132 mg).

  • Catalyst Addition: Add rhodium(III) oxide (e.g., 1 mg, 0.5 mol%).

  • Solvent Addition: Add 2,2,2-trifluoroethanol (TFE) (e.g., 1.0 mL).

  • Assembly: Place a magnetic stir bar in the liner, seal the pressure vessel, and connect it to the hydrogenation apparatus.

  • Inerting: Purge the vessel with nitrogen or argon gas three times to remove air.

  • Pressurization: Purge the vessel with hydrogen (H₂) gas three times, then pressurize to 5 bar.

  • Reaction: Place the vessel in a heating block pre-heated to 40 °C. Stir the reaction mixture vigorously for 16 hours.

  • Cooling and Depressurization: After the reaction period, cool the vessel to room temperature and carefully vent the excess hydrogen gas in a fume hood.

  • Workup: Open the vessel and dilute the reaction mixture with methanol or ethyl acetate.

  • Catalyst Removal: Filter the mixture through a pad of Celite to remove the heterogeneous Rh₂O₃ catalyst. Wash the pad with additional solvent to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or silica gel column chromatography if necessary to achieve high purity.

Part 2: Homogeneous Catalysis - Precision and Selectivity

Homogeneous catalysts, while often more complex to separate from the product, can offer exceptional activity and selectivity under extremely mild conditions. A particularly valuable technique in this domain is transfer hydrogenation , which circumvents the need for high-pressure gaseous hydrogen by using a liquid hydrogen donor.

Causality & Catalyst Selection: Transfer Hydrogenation

The rhodium complex [Cp*RhCl₂]₂ has been identified as a highly effective catalyst for the transfer hydrogenation of pyridinium salts.[5]

  • Activation via Quaternization: Neutral pyridines are often poor substrates for this system. The reaction typically begins with the quaternization of the pyridine nitrogen (e.g., N-benzylation), which activates the ring toward reduction. The protecting group can be subsequently removed.

  • Hydrogen Source: An azeotropic mixture of formic acid and triethylamine (HCOOH-Et₃N) serves as a convenient and safe source of hydrogen.[5]

  • Mild Conditions: The reaction proceeds efficiently at low temperatures (e.g., 40 °C) with very low catalyst loadings (as low as 0.005 mol%), making it highly efficient.[5]

  • Chemoselectivity: This method can be tuned to produce either fully saturated piperidines or partially reduced tetrahydropyridines, depending on the substrate's substitution pattern.[5]

Reaction Pathway: Transfer Hydrogenation

The process involves activation of the substrate followed by the catalytic transfer of hydrogen from the donor molecule.

G cluster_path Transfer Hydrogenation Pathway Start Ethyl 2-(pyridin-2-yl)acetate Activate N-Alkylation (e.g., with Benzyl Bromide) Start->Activate Salt Pyridinium Salt Intermediate Activate->Salt Reduce [Cp*RhCl₂]₂ (cat.) HCOOH-Et₃N Salt->Reduce Product N-Alkyl Ethyl piperidin-2-ylacetate Reduce->Product Deprotect Deprotection (e.g., Hydrogenolysis) Product->Deprotect Final This compound Deprotect->Final

Caption: Logical workflow for synthesis via transfer hydrogenation.

Experimental Protocol: Rhodium-Catalyzed Transfer Hydrogenation

This protocol describes the reduction of a pre-formed pyridinium salt, a necessary intermediate for this reaction.[5]

Materials:

  • N-benzyl-2-(ethoxycarbonylmethyl)pyridinium bromide (1.0 eq)

  • [Cp*RhCl₂]₂ (0.01 mol%)

  • Sodium Iodide (NaI, 0.02 mol%)

  • Formic acid-triethylamine azeotrope (5:2 mixture)

  • Ethyl acetate and aqueous KOH for workup

Procedure:

  • Reactant Preparation: First, prepare the N-benzyl pyridinium salt by reacting ethyl 2-(pyridin-2-yl)acetate with benzyl bromide in a suitable solvent like acetonitrile. Isolate and dry the salt before proceeding.

  • Reaction Setup: In a round-bottom flask, dissolve the pyridinium salt (e.g., 0.5 mmol) in the formic acid-triethylamine mixture (e.g., 1.0 mL).

  • Catalyst Addition: Add the rhodium catalyst [Cp*RhCl₂]₂ (0.01 mol%) and sodium iodide (0.02 mol%). The iodide anion is known to promote the catalytic activity.[5]

  • Reaction: Stir the mixture at 40 °C for 24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, carefully basify the mixture with an aqueous solution of KOH until the pH is > 10.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-benzyl this compound.

  • Deprotection: The N-benzyl group can be removed via standard hydrogenolysis (e.g., H₂, Pd/C in ethanol) to yield the final product, this compound.

Part 3: Emerging Synthetic Methods

While catalytic hydrogenation remains the dominant strategy, other innovative methods are being developed.

  • Electrocatalytic Hydrogenation: This sustainable approach uses electricity to drive the hydrogenation, avoiding the need for pressurized H₂ gas. A carbon-supported rhodium catalyst (Rh/KB) has shown extremely high activity and current efficiency for reducing pyridines to piperidines at ambient temperature and pressure.[1][2] This method represents a greener alternative, especially for large-scale synthesis.

  • Chemical Reduction: Reagents like samarium diiodide (SmI₂) in the presence of water can rapidly reduce pyridine to piperidine at room temperature.[10] However, the chemoselectivity of such powerful reducing agents with respect to the ester group must be carefully evaluated, as they can potentially reduce the ester to an alcohol.

Conclusion and Recommendations

For the synthesis of this compound from its pyridine precursor, heterogeneous catalytic hydrogenation using a rhodium-based catalyst stands out as the most robust, efficient, and practical method for a standard laboratory setting.

  • Recommendation: The use of rhodium(III) oxide (Rh₂O₃) is highly recommended. It is commercially available, stable, easy to handle, and provides excellent yields under remarkably mild conditions (40 °C, 5 bar H₂), ensuring the preservation of the crucial ethyl ester functionality.[7]

  • Alternative: For labs equipped for transfer hydrogenation and seeking to avoid pressurized gas, the homogeneous [Cp*RhCl₂]₂ system is a powerful alternative, though it requires a multi-step sequence involving protection and deprotection of the piperidine nitrogen.[5]

By selecting the appropriate catalytic system and carefully controlling the reaction conditions, researchers can reliably and efficiently synthesize this compound, unlocking its potential as a key intermediate in the development of next-generation pharmaceuticals.

References

  • Gunnasekar, R., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]

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  • Kattel, S., et al. (2023). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]

  • Fülöp, F., et al. (2011). Ethyl 2-[1,3-dioxo-6-(piperidin-1-yl)-2,3-dihydro-1H-benz[de]isoquinolin-2-yl]acetate. Acta Crystallographica Section E: Structure Reports Online. [Link]

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  • Kystov, A. A., et al. (2022). Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts. Russian Journal of Physical Chemistry A. [Link]

  • Kamochi, Y., & Kudo, T. (1993). The Novel Reduction of Pyridine Derivatives with Samarium Diiodide. HETEROCYCLES. [Link]

  • Maegawa, T., et al. (2006). A Mild and Practical Hydrogenation of Aromatic Rings Catalyzed by Rh/C. Synlett. [Link]

  • Sciencemadness.org. (2008). Preparation of piperidine from pyridine? Sciencemadness Discussion Board. [Link]

  • Li, C., et al. (2013). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation. Chemistry – A European Journal. [Link]

  • ChemSynthesis. (2025). ethyl (1-methyl-3-oxo-2-piperidinyl)acetate. ChemSynthesis Chemical Synthesis Database. [Link]

  • Lim, C-H., et al. (2014). Mechanism of Homogeneous Reduction of CO2 by Pyridine: Proton Relay in Aqueous Solvent and Aromatic Stabilization. Journal of the American Chemical Society. [Link]

  • Zhang, Y., et al. (2025). Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode. Journal of the American Chemical Society. [Link]

  • LookChem. (n.d.). Cas no 2739-98-2 (ethyl 2-(pyridin-2-yl)acetate). LookChem. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

  • Matrix Fine Chemicals. (n.d.). ETHYL 2-(PYRIDIN-2-YL)ACETATE. Matrix Fine Chemicals. [Link]

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Application Notes & Protocols: Strategic Derivatization of Ethyl Piperidin-2-ylacetate for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold as a Privileged Structure

The piperidine ring, a six-membered nitrogenous heterocycle, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in pharmaceuticals stems from its favorable physicochemical properties, conformational flexibility, and ability to form key interactions with a multitude of biological targets.[2][3] Piperidine derivatives are integral components of drugs targeting the central nervous system (CNS), as well as antiviral, anticancer, and anti-inflammatory agents.[3][4]

Within this important class of molecules, ethyl piperidin-2-ylacetate stands out as a particularly valuable chiral building block. Its structure contains a secondary amine, which serves as a reactive handle for diversification, and an ethyl ester, which can be further modified or may contribute to target binding. Notably, its core structure is analogous to highly successful CNS drugs like methylphenidate (Ritalin), suggesting its potential as a scaffold for novel therapeutics targeting neurotransmitter transporters.[5]

This guide provides a detailed exploration of key derivatization strategies for this compound. It moves beyond simple procedural lists to explain the underlying chemical principles and strategic considerations essential for drug discovery professionals. The protocols described herein are designed to be robust and self-validating, forming a solid foundation for the synthesis of compound libraries aimed at exploring structure-activity relationships (SAR).

Core Synthetic Strategies for Derivatization

The secondary amine of the piperidine ring is the primary site for chemical modification. The choice of derivatization strategy is critical as it dictates the physicochemical and pharmacological properties of the resulting molecule. We will focus on three robust and widely applicable methods: N-Alkylation (via two distinct pathways), and N-Acylation.

Caption: Core derivatization pathways for the this compound scaffold.

N-Alkylation: Introducing Lipophilic and Functional Groups

N-alkylation is a fundamental strategy to modulate a compound's lipophilicity, basicity, and steric profile.[6] This modification directly impacts pharmacokinetic properties such as membrane permeability and metabolic stability, and can introduce new binding interactions with a biological target.

This classic method relies on the nucleophilic character of the piperidine nitrogen to displace a halide from an alkyl halide (e.g., methyl iodide, benzyl bromide) in an S(_N)2 reaction. The choice of a base is critical to neutralize the hydrohalic acid byproduct, thereby driving the reaction to completion.[6]

  • Causality: This approach is mechanistically straightforward and often requires minimal setup. However, its primary drawback is the risk of over-alkylation, where the newly formed tertiary amine competes with the starting secondary amine for the alkyl halide, leading to the formation of a quaternary ammonium salt. This is more prevalent with highly reactive alkyl halides and strong bases. Careful control of stoichiometry and reaction conditions is therefore essential.

Reductive amination is one of the most versatile and widely used methods for C-N bond formation in the pharmaceutical industry.[7] The reaction proceeds in two stages: the initial reaction between the secondary amine and an aldehyde or ketone to form a transient iminium ion, which is then reduced in situ by a mild reducing agent to yield the N-alkylated product.[6][8]

  • Causality: The key to this method's success is the use of a reducing agent that is selective for the iminium ion over the starting aldehyde or ketone. Sodium triacetoxyborohydride (NaBH(OAc)(_3)) is an ideal choice as it is mild, non-hygroscopic, and highly effective under weakly acidic conditions that favor iminium ion formation.[6] This method offers excellent control, typically avoids over-alkylation, and provides access to a vast chemical space through the wide availability of commercial aldehydes and ketones.[9]

G start This compound + Aldehyde (R-CHO) intermediate Iminium Ion Intermediate start->intermediate Condensation (-H₂O) product N-Alkyl Product intermediate->product Reduction reagent NaBH(OAc)₃ (Reducing Agent) reagent->intermediate

Caption: Workflow for the reductive amination pathway.

N-Acylation: Building Amide-Linked Scaffolds

N-acylation introduces an amide bond, a critical functional group in countless drug molecules due to its metabolic stability and ability to act as a hydrogen bond donor and acceptor. This reaction involves the nucleophilic attack of the piperidine nitrogen on an activated carboxylic acid derivative, such as an acyl chloride or anhydride.[10]

  • Causality: The reaction with acyl chlorides is typically rapid and high-yielding but produces hydrochloric acid, which must be neutralized by a non-nucleophilic base (e.g., triethylamine, DIPEA) to prevent protonation of the starting amine. The protocol is robust and allows for the introduction of a wide variety of substituents, enabling fine-tuning of electronic and steric properties for optimal target engagement.

Comparative Analysis of Derivatization Strategies

The selection of a synthetic route depends on the desired final structure, available starting materials, and required scale. The following table provides a comparative overview to aid in this decision-making process.

Derivatization Method Key Reagents Typical Yield Advantages Disadvantages
Direct N-Alkylation Alkyl Halide, K₂CO₃ or NaH60-85%Simple procedure, readily available reagents.Risk of over-alkylation, requires reactive alkyl halides.[6]
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃75-95%High selectivity, broad substrate scope, mild conditions, minimal byproducts.[7][8]Can be slower than direct alkylation, requires stoichiometric reducing agent.
N-Acylation Acyl Chloride/Anhydride, Et₃N80-98%Fast, high-yielding, introduces stable amide linkage.[10]Generates stoichiometric acid byproduct, acyl halides can be moisture-sensitive.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Direct N-Alkylation using Benzyl Bromide

This protocol describes the N-benzylation of this compound.

  • Materials:

    • This compound (1.0 eq)

    • Benzyl bromide (1.1 eq)

    • Anhydrous potassium carbonate (K₂CO₃) (1.5 eq)[6]

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution & Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask charged with a magnetic stir bar, add this compound and anhydrous DMF.

    • Add anhydrous potassium carbonate (1.5 eq) to the stirred solution.[6]

    • Add benzyl bromide (1.1 eq) dropwise to the mixture at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.[6]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel to afford the pure N-benzylated product.

Protocol 2: Reductive Amination with Benzaldehyde

This protocol details the synthesis of the N-benzyl derivative via reductive amination.

  • Materials:

    • This compound (1.0 eq)

    • Benzaldehyde (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[6]

    • Dichloromethane (DCM)

    • Acetic acid (catalytic amount)

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in dichloromethane in a round-bottom flask.

    • Add a catalytic amount of acetic acid to the mixture.

    • Stir the reaction for 30 minutes at room temperature to facilitate the formation of the iminium intermediate.[6]

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An exotherm may be observed.[6]

    • Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the solution and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography to yield the desired N-alkylated product.[6]

Protocol 3: N-Acylation with Acetyl Chloride

This protocol describes the synthesis of N-acetyl this compound.

  • Materials:

    • This compound (1.0 eq)

    • Acetyl chloride (1.1 eq)

    • Triethylamine (Et₃N) (1.5 eq)

    • Dichloromethane (DCM), anhydrous

    • 1 M HCl solution, Saturated aqueous NaHCO₃ solution, Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask and cool to 0°C in an ice bath.

    • Add triethylamine (1.5 eq) to the solution.

    • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

    • Purify the final product by column chromatography on silica gel if necessary.

Conclusion

This compound is a highly versatile and valuable scaffold for medicinal chemistry. The derivatization strategies of N-alkylation and N-acylation provide robust and high-yielding pathways to generate diverse libraries of novel compounds. Understanding the mechanistic basis for each protocol—from the controlled C-N bond formation in reductive amination to the rapid amide synthesis via N-acylation—empowers researchers to make strategic decisions in the design and synthesis of next-generation therapeutics. The protocols and comparative data presented in this guide serve as a practical resource for drug development professionals seeking to explore the rich chemical space accessible from this privileged starting material.

References

  • The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Google Cloud.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.
  • Pharmacological Applications of Piperidine Deriv
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.
  • Application Notes and Protocols for the Synthesis of Ethyl piperidinoacetylaminobenzoate Deriv
  • Comparative Analysis of Synthetic Routes to Ethyl-piperidin-4-ylmethyl-amine. Benchchem.
  • Application Notes and Protocols: Piperidin-2-ylmethylacetate in the Synthesis of Pharmaceutical Intermedi
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
  • Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science.
  • Reductive Amination in the Synthesis of Pharmaceuticals. PubMed.
  • Application Note and Protocol: N-Alkylation of Piperidin-2-ylmethyl Acet
  • Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Dovepress.
  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI.
  • Ethyl 2-[1,3-dioxo-6-(piperidin-1-yl)
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.

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Application Note: Ethyl Piperidin-2-ylacetate as a Key Chiral Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-substituted piperidine scaffold is a privileged structural motif found in a multitude of biologically active molecules and approved pharmaceuticals.[1] Ethyl piperidin-2-ylacetate, a chiral bifunctional molecule, serves as a highly versatile and valuable building block for the stereoselective synthesis of complex pharmaceutical intermediates. Its inherent chirality and the presence of two distinct reactive sites—a secondary amine and an ester group—allow for sequential and controlled functionalization. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of this compound. We will explore its role in the synthesis of key pharmaceutical agents, focusing on the practical execution of synthetic protocols with an emphasis on the causality behind experimental choices. Detailed, field-proven protocols for N-alkylation and subsequent transformations are provided, using the synthesis of a methylphenidate analogue as a primary example.

Introduction: The Strategic Importance of this compound

Chiral building blocks are fundamental to modern drug discovery, enabling the synthesis of single-enantiomer drugs with improved efficacy and reduced side effects.[2] this compound is an exemplary synthon, offering a pre-installed stereocenter at the C2 position of the piperidine ring. This feature is critical in the synthesis of drugs where stereochemistry dictates pharmacological activity, such as in the case of d-threo-methylphenidate (Ritalin™), the biologically active enantiomer used for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[3]

The utility of this building block lies in its orthogonal reactivity. The secondary amine of the piperidine ring is a potent nucleophile, readily undergoing reactions like N-alkylation, acylation, and reductive amination. The ester moiety, being less reactive, allows for these N-functionalization reactions to occur with high selectivity. Subsequently, the ester can be hydrolyzed, reduced, or used in transesterification reactions to build further molecular complexity.

Physicochemical Properties & Stereochemistry

A foundational understanding of the molecule's properties is essential for its effective use in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 2739-99-3[4]
Molecular Formula C₉H₁₇NO₂[4]
Molecular Weight 171.24 g/mol [4]
Topological Polar Surface Area (TPSA) 38.33 Ų[4]
LogP 1.08[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 3[4]

The stereochemistry at the C2 position is paramount. Commercially available as a racemate or in enantiomerically pure forms ((R) or (S)), the choice of stereoisomer is dictated by the desired stereochemistry of the final pharmaceutical target.

G cluster_Stereoisomers Stereoisomers of this compound S-isomer S-isomer_label (S)-Ethyl Piperidin-2-ylacetate R-isomer R-isomer_label (R)-Ethyl Piperidin-2-ylacetate

Caption: Chemical structures of the (S) and (R) enantiomers.

Core Synthetic Application: Synthesis of a Methylphenidate Analogue

To illustrate the utility of this compound, we will detail the synthesis of an N-benzylated analogue, a common intermediate structure in the development of novel CNS-active compounds. This multi-step process highlights the key transformations this building block is designed for.

Retrosynthetic Analysis

A logical disconnection approach reveals the strategic importance of our starting material. The target molecule can be simplified by disconnecting the N-benzyl bond, leading directly back to this compound.

Retrosynthesis Retrosynthetic Analysis Target N-Benzyl-ethyl piperidin-2-ylacetate Intermediate This compound Target->Intermediate N-C Disconnection (Alkylation) Benzyl_Halide Benzyl Bromide

Caption: Retrosynthetic disconnection of the target molecule.

Synthetic Pathway Workflow

The forward synthesis involves two primary stages: the nucleophilic substitution on the piperidine nitrogen, followed by purification and characterization.

Caption: Experimental workflow for the N-alkylation synthesis.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear rationale provided for each critical step. These methods are based on established procedures for the N-alkylation of piperidine scaffolds.[5][6]

Protocol 1: Direct N-Alkylation with Benzyl Bromide

This method is a robust and widely used procedure for forming N-C bonds on secondary amines.[5]

Materials:

  • This compound (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), powdered (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Septum and Nitrogen inlet

  • Syringe

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DMF (approx. 0.2 M solution).

    • Rationale: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. Anhydrous solvent is critical as water can hydrolyze the ester and interfere with the base.

  • Addition of Base: Add anhydrous potassium carbonate (2.0 eq) to the stirred solution.

    • Rationale: K₂CO₃ is a mild, inexpensive base sufficient to neutralize the HBr generated during the reaction, driving the equilibrium towards the product.[5] It is less hazardous and easier to handle than stronger bases like NaH.

  • Substrate Addition: Add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature using a syringe.

    • Rationale: A slight excess of the alkylating agent ensures complete consumption of the starting amine. Dropwise addition helps to control any potential exotherm and minimizes the formation of quaternary ammonium salt byproducts.[6]

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a 3:1 Hexanes:Ethyl Acetate mixture.

    • Rationale: TLC allows for qualitative assessment of the consumption of starting material and the formation of the less polar product. For less reactive alkyl halides, gentle heating (50-60 °C) may be required.[5]

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate.

    • Rationale: This step quenches the reaction and removes the water-soluble DMF and inorganic salts. Multiple extractions ensure efficient recovery of the organic product.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then brine.

    • Rationale: Washing with water removes residual DMF. The brine wash helps to break any emulsions and begins the drying process by removing bulk water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Rationale: Complete removal of water is essential before solvent evaporation to prevent hydrolysis of the product upon storage.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient elution (e.g., 10% to 40% ethyl acetate in hexanes) to yield the pure N-benzylated product.

Table 2: Expected Outcome & Data for N-Alkylation

ParameterExpected Result
Physical Appearance Pale yellow oil
Yield 75-90%
TLC R_f_ (3:1 Hex:EtOAc) ~0.5 (Product), ~0.2 (Starting Material)
Purity (by HPLC) >95%
¹H NMR (CDCl₃, 400 MHz) δ ~7.3 (m, 5H, Ar-H), ~4.1 (q, 2H, -OCH₂CH₃), ~3.6 (s, 2H, -NCH₂Ph)
MS (ESI+) m/z = 262.18 [M+H]⁺

Broader Applications & Future Scope

The synthetic utility of this compound extends far beyond this single example. It is a precursor for a wide range of pharmaceutical scaffolds. For instance, its structural motifs are found in drugs like Solifenacin, used to treat overactive bladder, which features a complex piperidine-like quinuclidine ring system.[7][8][9] The fundamental reactions demonstrated here—N-alkylation and N-acylation—are the cornerstone transformations for elaborating this scaffold into countless drug candidates.

Future applications may involve its use in diversity-oriented synthesis to create libraries of novel compounds for high-throughput screening. Furthermore, the development of novel catalytic asymmetric methods to synthesize substituted piperidines continues to be an active area of research, promising even more efficient access to complex chiral molecules from simple precursors.[1]

Troubleshooting & Safety Considerations

  • Low Yield: If the yield is low, ensure all reagents and solvents were anhydrous. Consider increasing the reaction temperature or using a more reactive alkylating agent (e.g., iodide instead of bromide). Incomplete reaction can also be addressed by adding more alkylating agent, but monitor for dialkylation.

  • Dialkylation Product: The formation of a quaternary ammonium salt can occur if the alkylating agent is added too quickly or in large excess. Slow, controlled addition is key.[6]

  • Safety: Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood. DMF is a skin irritant. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a powerful and versatile chiral building block in medicinal chemistry and process development. Its bifunctional nature allows for selective and sequential modifications, providing a reliable pathway to complex, stereochemically defined piperidine-containing pharmaceutical intermediates. The protocols and rationale detailed in this note offer a robust framework for researchers to confidently employ this synthon in their drug discovery and development programs, accelerating the synthesis of next-generation therapeutics.

References

  • BenchChem. (2025).
  • Pathy, K. S., et al. (n.d.).
  • Buschmann, H., et al. (2008). Process for the synthesis of solifenacin.
  • WIPO. (2010). SYNTHESIS OF METHYLPHENIDATE AND ANALOGS THEREOF.
  • Smolecule. (n.d.). Ethyl Phenyl(piperidin-2-yl)
  • Wender, P. A., et al. (2010). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC - NIH.
  • Alembic Limited. (2010). A new method for the preparation of solifenacin and new intermediate thereof.
  • ResearchGate. (n.d.). Scheme 1. Two routes of synthesis of solifenacin succinate (SLN).
  • BenchChem. (2025).
  • Various Authors. (2017). Procedure for N-alkylation of Piperidine?.
  • ChemScene. (n.d.). Ethyl 2-(piperidin-2-yl)
  • Davies, S. G., et al. (2011). Synthesis of Chiral Building Blocks for Use in Drug Discovery. MDPI.

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N-alkylation of ethyl piperidin-2-ylacetate for analog synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the N-Alkylation of Ethyl Piperidin-2-ylacetate for Analog Synthesis

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview and detailed protocols for the N-alkylation of this compound. This key transformation is fundamental for generating diverse chemical libraries based on the privileged piperidine scaffold, a cornerstone in modern medicinal chemistry.

The Strategic Importance of the N-Alkyl Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in pharmaceuticals, present in over 70 FDA-approved drugs.[1] Its prevalence stems from its favorable physicochemical properties, including its ability to improve aqueous solubility and its capacity to serve as a versatile scaffold for engaging with biological targets.[2][3] The functionalization of the piperidine nitrogen via N-alkylation is a critical and widely employed strategy in drug discovery. This modification allows for the systematic modulation of a molecule's pharmacological profile, including its potency, selectivity, metabolic stability, and pharmacokinetic properties.[4]

This compound, a readily accessible bifunctional molecule, serves as an ideal starting point for the synthesis of extensive analog libraries.[5] The secondary amine provides a reactive handle for N-alkylation, while the ethyl ester offers a site for further chemical elaboration, such as amidation. This guide focuses on the core N-alkylation step, presenting two robust and complementary methodologies: direct alkylation and reductive amination.

Mechanistic Considerations: Choosing the Right Path for N-Alkylation

The selection of an appropriate N-alkylation strategy depends on the desired substituent, the reactivity of the alkylating agent, and the overall functional group tolerance of the molecule.

Direct N-Alkylation via SN2 Reaction

Direct alkylation is a classic and straightforward method involving the reaction of the secondary amine with an alkyl halide (or sulfonate) in the presence of a base. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the nitrogen atom of the piperidine attacks the electrophilic carbon of the alkylating agent.

The Role of the Base: A base is essential to neutralize the hydrohalic acid (e.g., HBr, HCl) generated during the reaction.[6] Without a base, the newly formed acid would protonate the starting amine, forming an unreactive ammonium salt and halting the reaction.[7] Common choices include:

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Mild, inexpensive, and easy to handle, making them suitable for reactive alkyl halides like benzyl and allyl bromides.

  • Hindered Organic Amines (e.g., N,N-diisopropylethylamine - DIPEA): These "non-nucleophilic" bases are effective at scavenging protons without competing in the alkylation reaction.[7]

  • Strong Bases (e.g., Sodium Hydride - NaH): Used for less reactive alkylating agents. NaH first deprotonates the secondary amine to form a more nucleophilic sodium amide, which then reacts with the alkyl halide.[7]

Solvent Selection: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are typically used as they effectively solvate the reactants without interfering with the reaction.[7]

A potential pitfall of this method is over-alkylation, where the product tertiary amine reacts further with the alkyl halide to form a quaternary ammonium salt. This can often be mitigated by the slow addition of the alkylating agent to maintain an excess of the secondary amine starting material throughout the reaction.[7]

Reductive Amination: A Versatile and Controlled Approach

Reductive amination is a powerful and highly versatile method that converts a carbonyl group and an amine into a more substituted amine.[8] For a secondary amine like this compound, the reaction proceeds by condensation with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the target tertiary amine.[9]

Key Advantages:

  • Broad Substrate Scope: A vast array of commercially available aldehydes and ketones can be used, providing access to a wide range of structural diversity.[9]

  • High Chemoselectivity: The reaction conditions are typically mild, and over-alkylation to the quaternary salt is avoided, a significant advantage over direct alkylation.[9]

The Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for this transformation. It is a mild and selective reducing agent that is particularly effective for reducing iminium ions in the presence of more reactive carbonyl groups.[6][9] It is also less sensitive to moisture and can be handled more easily than other hydride reagents like sodium cyanoborohydride (NaBH₃CN).

Experimental Protocols & Data

The following protocols provide detailed, step-by-step procedures for the N-alkylation of this compound.

Protocol 1: Direct N-Alkylation using Benzyl Bromide

Materials:

  • This compound

  • Benzyl bromide

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq) and anhydrous acetonitrile (approx. 0.1 M solution).

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Add benzyl bromide (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). For less reactive alkyl halides, heating may be necessary.[6]

  • Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzyl this compound.

Protocol 2: Reductive Amination using Benzaldehyde

Materials:

  • This compound

  • Benzaldehyde

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Acetic Acid (catalytic)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Add a catalytic amount of acetic acid (e.g., 1-2 drops) to the mixture.

  • Stir the reaction at room temperature for 30-60 minutes to facilitate the formation of the iminium intermediate.[6]

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An initial effervescence may be observed.

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction progress by TLC.[6]

  • Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to yield the desired N-benzyl this compound.

Comparative Data for N-Alkylation Reactions

The following table summarizes typical quantitative data for N-alkylation reactions of piperidine derivatives, providing a predictive baseline for the synthesis of an analog library from this compound.

EntryMethodAlkylating Agent/CarbonylBase/Reducing AgentSolventTemp (°C)Time (h)Typical Yield (%)
1Direct AlkylationMethyl IodideK₂CO₃DMF251285-95
2Direct AlkylationEthyl BromideK₂CO₃Acetonitrile701880-90
3Direct AlkylationBenzyl BromideDIPEAAcetonitrile251690-98
4Reductive AminationAcetoneNaBH(OAc)₃DCM25688-96
5Reductive AminationCyclohexanoneNaBH(OAc)₃DCE25890-97
6Reductive Amination4-FluorobenzaldehydeNaBH(OAc)₃DCM25592-99

Yields are based on analogous reactions reported in the literature and serve as representative examples.[6][10]

Visualization of Schemes and Workflows

Visual aids are crucial for understanding the chemical transformations and experimental processes.

Caption: General reaction pathways for N-alkylation.

Experimental_Workflow setup Reaction Setup (Amine, Reagents, Solvent) reaction Reaction Monitoring (TLC, LC-MS) setup->reaction Stirring at specified temperature & time workup Aqueous Workup (Quench, Extract, Wash) reaction->workup Upon completion dry Drying & Concentration (MgSO₄, Rotary Evaporator) workup->dry purify Purification (Flash Column Chromatography) dry->purify characterize Characterization (NMR, MS) purify->characterize product Pure N-Alkylated Product characterize->product

Caption: Standard experimental workflow for synthesis.

Analytical Validation: Monitoring and Characterization

Rigorous analytical chemistry is paramount for confirming the successful synthesis and purity of the target analogs.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is an indispensable, rapid technique for monitoring reaction progress.[11] By spotting the reaction mixture alongside the starting materials, one can visualize the consumption of the reactants and the formation of a new, typically less polar, product spot. For more complex mixtures or kinetic studies, techniques like LC-MS or in-situ NMR can be employed.[12][13]

  • Structural Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguous structure elucidation.[14][15] Key spectral changes confirming successful N-alkylation include:

      • The disappearance of the N-H proton signal in the ¹H NMR spectrum.

      • The appearance of new signals in the ¹H and ¹³C NMR spectra corresponding to the newly introduced alkyl group.

      • Shifts in the signals of the piperidine ring carbons (especially C2 and C6, which are alpha to the nitrogen) are also diagnostic.[16][17]

    • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the product.[18] The detection of the correct molecular ion peak ([M+H]⁺) provides strong evidence for the formation of the desired N-alkylated compound.

  • Purification: Flash column chromatography is the standard method for purifying the crude product from unreacted starting materials, reagents, and byproducts.[6][19] The choice of solvent system (eluent) is guided by TLC analysis.

Conclusion

The N-alkylation of this compound via direct alkylation and reductive amination represents two robust, versatile, and highly effective strategies for the synthesis of diverse piperidine-based analogs. A thorough understanding of the underlying mechanisms, careful selection of reagents and conditions, and diligent in-process monitoring and final characterization are essential for success. The protocols and insights provided in this guide empower researchers to efficiently generate high-quality compound libraries, accelerating the pace of hit-to-lead optimization and the overall drug discovery process.

References

  • Analogues of Piperidine for Drug Design. Pharmaceutical Business Review. [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. [Link]

  • Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. ACS Publications. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]

  • N-alkyl-piperidine DERIVATIVES.
  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. DSpace@MIT. [Link]

  • Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI. [Link]

  • A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]

  • Reaction scheme for the N-alkylation reaction in the presence of solid K2CO3. ResearchGate. [Link]

  • Purpose of Analytical Techniques. Pearson+. [Link]

  • A kind of purification method of high-purity piperidine.
  • Analytical Methods. Ministry of the Environment, Government of Japan. [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Semantic Scholar. [Link]

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Quantitative Analysis of Ethyl Piperidin-2-ylacetate in Complex Reaction Matrices: Validated HPLC-UV and GC-MS Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Abstract

This comprehensive application note provides detailed, validated analytical methodologies for the precise and accurate quantification of ethyl piperidin-2-ylacetate in synthetic reaction mixtures. As a pivotal intermediate in the development of various pharmaceutical agents, rigorous analytical control is paramount.[1] We present two orthogonal and robust techniques: a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method for enhanced specificity and trace-level detection. The protocols herein are designed for researchers, process chemists, and quality control analysts, offering a foundation for method development, validation, and implementation in a drug development environment.[2]

Introduction: The Analytical Imperative

This compound is a functionalized piperidine derivative, a structural motif prevalent in a wide array of pharmaceuticals.[3] Its synthesis involves multi-step reactions that can result in complex mixtures containing starting materials, reagents, by-products, and the desired product. Accurate quantification of the this compound content is critical for determining reaction yield, monitoring conversion, and ensuring the purity of the intermediate before it proceeds to subsequent synthetic stages. This guide provides the technical framework to establish analytical methods that are not only accurate but also validated to be suitable for their intended purpose, adhering to the principles of Good Manufacturing Practice (GMP).[4]

Primary Quantification: Reverse-Phase HPLC with UV Detection (RP-HPLC-UV)

The RP-HPLC-UV method is the workhorse for routine quantification due to its robustness, precision, and accessibility. The method separates compounds based on their polarity. This compound, with its ester and secondary amine functionalities, is well-suited for separation on a non-polar stationary phase like C18.

Causality in Method Design
  • Stationary Phase: A C18 (octadecylsilyl) column is selected as the standard for its versatility and strong hydrophobic retention of moderately polar organic molecules like our target analyte.[2]

  • Mobile Phase: A gradient of acetonitrile and water provides a robust elution profile. The acidic modifier (phosphoric or formic acid) is crucial. It protonates the secondary amine on the piperidine ring, ensuring a single ionic species. This prevents peak tailing and yields sharp, symmetrical peaks with stable retention times, which is essential for accurate integration.[2]

  • Detection Wavelength: The ester carbonyl group lacks a strong chromophore for high-wavelength UV detection. Therefore, a lower wavelength, such as 220 nm, is chosen as a starting point to ensure sufficient sensitivity.[2] This must be confirmed during method development by obtaining a UV spectrum of the analyte.

Detailed Experimental Protocol: HPLC-UV

2.2.1 Materials and Reagents

  • This compound Reference Standard (≥98% purity)[5]

  • Acetonitrile (HPLC Grade)[2]

  • Methanol (HPLC Grade)[2]

  • Ultrapure Water (18.2 MΩ·cm)[2]

  • Phosphoric Acid (85%, HPLC Grade)[2]

  • 0.45 µm Syringe Filters (PTFE or Nylon)[2]

2.2.2 Instrumentation

  • HPLC System with a gradient pump, autosampler, column oven, and UV-Vis detector.[2]

  • C18 Analytical Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Data Acquisition and Processing Software.

2.2.3 Preparation of Solutions

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A.[2]

  • Working Standard Solutions (1-100 µg/mL): Perform serial dilutions of the Stock Solution with Mobile Phase A to prepare a minimum of five calibration standards across the expected concentration range of the samples.[2]

2.2.4 Sample Preparation (from Reaction Mixture)

  • Carefully withdraw a small, representative aliquot (e.g., 100 µL) from the well-mixed reaction mixture.

  • Immediately quench the reaction by diluting the aliquot into a known, large volume (e.g., 10 mL) of Mobile Phase A in a volumetric flask. This stops the reaction and prepares the sample for analysis.[6]

  • Vortex the solution thoroughly.

  • If necessary, perform a further dilution with Mobile Phase A to bring the expected analyte concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter directly into an HPLC vial.[2]

2.2.5 Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% H₃PO₄ in WaterB: Acetonitrile
Gradient 0-15 min: 10% to 90% B15-17 min: 90% B17-18 min: 90% to 10% B18-25 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/min[2]
Column Temperature 25 °C[2]
Detection Wavelength 220 nm
Injection Volume 10 µL

2.2.6 Data Analysis

  • Generate a calibration curve by plotting the peak area of the standard solutions against their known concentrations.[2]

  • Perform a linear regression analysis on the curve. The correlation coefficient (r²) must be >0.998 for the method to be considered linear.[2]

  • Determine the concentration of this compound in the prepared sample by interpolating its peak area from the calibration curve using the regression equation.[2]

  • Calculate the original concentration in the reaction mixture by accounting for all dilution factors.

HPLC Analysis Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Reaction Reaction Mixture Aliquot Aliquot & Quench Reaction->Aliquot Dilute Dilute to Range Aliquot->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (220 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Apply Calibration Curve Integrate->Calibrate Quantify Calculate Concentration Calibrate->Quantify

Caption: Workflow for HPLC-UV quantification.

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS serves as an excellent confirmatory technique, offering superior specificity through mass analysis. It is particularly useful for identifying and quantifying the analyte in complex matrices where co-eluting impurities might interfere with UV detection.

Causality in Method Design
  • Column Choice: A mid-polarity column (e.g., DB-17) or a standard non-polar column (e.g., HP-5) is suitable for separating a range of compounds typically found in reaction mixtures.[7][8]

  • Sample Preparation: Direct injection of a crude reaction mixture is not advisable. A liquid-liquid extraction (LLE) step is employed to remove non-volatile salts and polar impurities.

  • Derivatization: The secondary amine in this compound can cause peak tailing and interaction with the GC column. Derivatization, for example with pentafluoropropionic anhydride (PFPA), converts the amine to a less polar, more volatile amide. This significantly improves peak shape and thermal stability, leading to better accuracy and precision.[9]

  • Detection Mode: The mass spectrometer can be operated in full scan mode to identify unknown impurities or in Selected Ion Monitoring (SIM) mode for quantification. SIM mode enhances sensitivity and selectivity by monitoring only specific, characteristic ions of the derivatized analyte, effectively filtering out background noise.

Detailed Experimental Protocol: GC-MS

3.2.1 Materials and Reagents

  • This compound Reference Standard

  • Ethyl Acetate (GC Grade)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Pentafluoropropionic Anhydride (PFPA)[9]

  • Internal Standard (IS), e.g., n-Tetracosane[7]

  • Methanol (GC Grade)

3.2.2 Instrumentation

  • GC-MS System with a split/splitless injector and a mass selective detector.

  • HP-5 or similar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film).

3.2.3 Sample Preparation (from Reaction Mixture)

  • Withdraw a 100 µL aliquot of the reaction mixture and dilute it into 2 mL of ultrapure water.

  • Add a known amount of Internal Standard solution.

  • Adjust the pH to >10 with a suitable base (e.g., 1M NaOH) to ensure the analyte is in its free base form.

  • Perform a liquid-liquid extraction by adding 2 mL of ethyl acetate, vortexing for 1 minute, and allowing the layers to separate.

  • Transfer the organic (top) layer to a clean vial. Repeat the extraction on the aqueous layer and combine the organic extracts.

  • Dry the combined organic extract over anhydrous sodium sulfate.

  • Transfer the dried extract to a new vial and add 50 µL of PFPA. Heat at 70 °C for 20 minutes to complete the derivatization.[9]

  • Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in 1 mL of ethyl acetate for injection.

3.2.4 GC-MS Conditions

ParameterCondition
Column HP-5ms, 30 m x 0.25 mm ID, 0.25 µm
Carrier Gas Helium, 1.0 mL/min constant flow
Inlet Temperature 280 °C[7]
Injection Mode Split (e.g., 50:1 ratio)
Injection Volume 1 µL
Oven Program Initial 100 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min[7]
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Scan Mode Full Scan (m/z 40-450) for identification; SIM for quantification

3.2.5 Data Analysis

  • Identify the derivatized analyte and internal standard peaks by their retention times and mass spectra.

  • For quantification, create a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.

  • Calculate the concentration in the sample using the calibration curve and account for dilution factors.

GC-MS Analysis Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Reaction Aliquot + Internal Standard LLE Liquid-Liquid Extraction (LLE) Sample->LLE Deriv Derivatization (PFPA) LLE->Deriv Recon Reconstitute Deriv->Recon Inject Inject into GC-MS Recon->Inject Separate GC Separation Inject->Separate Detect MS Detection (EI, SIM) Separate->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Ratio Calculate Area Ratio Integrate->Ratio Quantify Quantify via Calibration Curve Ratio->Quantify

Caption: Workflow for GC-MS confirmatory analysis.

The Cornerstone of Trust: Method Validation

An analytical method is only as reliable as its validation.[10] The process of validation provides documented evidence that the method is suitable for its intended purpose.[11] Key parameters must be assessed according to guidelines from the International Council for Harmonisation (ICH).[4]

Validation Parameters and Acceptance Criteria

The following table summarizes the essential validation characteristics and typical acceptance criteria for a quantitative impurity or assay method in a pharmaceutical context.[11][12]

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to measure the analyte in the presence of impurities, degradants, and matrix components.Peak purity analysis (e.g., via DAD or MS) shows no co-elution.
Linearity & Range Proportional relationship between analyte concentration and analytical response over a defined range.Correlation Coefficient (r²) > 0.998[2]
Accuracy Closeness of the measured value to the true value, often assessed by spike recovery.Mean % Recovery: 95.0% - 105.0%[2][4]
Precision Agreement among a series of measurements. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).Relative Standard Deviation (%RSD) ≤ 5.0%[2][13]
Limit of Detection (LOD) Lowest concentration of analyte that can be reliably detected.Signal-to-Noise Ratio ≥ 3:1
Limit of Quantitation (LOQ) Lowest concentration of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise Ratio ≥ 10:1; %RSD ≤ 10%[10]
Robustness Capacity to remain unaffected by small, deliberate changes in method parameters (e.g., pH, flow rate).%RSD of results should remain within acceptable limits.

A Note on Chirality

This compound possesses a stereogenic center at the C2 position of the piperidine ring.[1][14] In pharmaceutical applications, enantiomers can have vastly different pharmacological and toxicological profiles.[15] Therefore, while the methods described here quantify the total amount of the compound, the development of a stereoselective method is often a required subsequent step. This is typically achieved using specialized chiral stationary phases (CSPs) in either HPLC or GC to separate and quantify the individual (R)- and (S)-enantiomers.[15][16]

Conclusion

The HPLC-UV and GC-MS methods detailed in this application note provide a robust and reliable framework for the quantification of this compound in reaction mixtures. The primary HPLC method is suitable for high-throughput process monitoring, while the confirmatory GC-MS method offers enhanced specificity. It is imperative that any chosen method is subjected to a rigorous, full validation according to ICH guidelines to ensure the integrity and trustworthiness of the analytical data generated during the drug development lifecycle.[11][13]

References

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV . (n.d.). Pharma Beginners. Retrieved January 3, 2026, from [Link]

  • Pereira, J., Calvet-Vitale, S., & Marie-Claude, D. (2007). DIASTEREOSELECTIVE SYNTHESIS OF CHIRAL METHYL 2-PIPERIDIN-2-YLPROPANOATES . HETEROCYCLES, 71(2). Retrieved January 3, 2026, from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis . (n.d.). Lab Manager. Retrieved January 3, 2026, from [Link]

  • A Step-by-Step Guide to Analytical Method Development and Validation . (2023, March 7). Emery Pharma. Retrieved January 3, 2026, from [Link]

  • Analytical method validation: A brief review . (n.d.). The Pharma Innovation. Retrieved January 3, 2026, from [Link]

  • DEA Office of Forensic Sciences Validated Quantitative Methods . (2022, December 7). U.S. Department of Justice, Drug Enforcement Administration. Retrieved January 3, 2026, from [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry . (n.d.). IVT Network. Retrieved January 3, 2026, from [Link]

  • Process for resolving racemic mixtures of piperidine derivatives. (2004). Google Patents.
  • Chiral Drug Separation . (n.d.). Encyclopedia of Pharmaceutical Science and Technology. Retrieved January 3, 2026, from [Link]

  • Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances . (n.d.). MDPI. Retrieved January 3, 2026, from [Link]

  • Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances . (2014, January). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds . (2021, January 4). MDPI. Retrieved January 3, 2026, from [Link]

Sources

The Versatile Scaffold: Ethyl Piperidin-2-ylacetate in the Development of CNS-Active Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Piperidine Scaffold in CNS Drug Discovery

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide range of pharmaceuticals and natural products targeting the central nervous system (CNS).[1] Its favorable physicochemical properties, including high aqueous solubility and the ability to be readily functionalized, make it an ideal building block for creating diverse molecular libraries for drug discovery.[1][2] Among the vast family of piperidine-containing molecules, ethyl piperidin-2-ylacetate stands out as a particularly valuable intermediate. Its structural similarity to well-established CNS stimulants like methylphenidate (Ritalin®) makes it a compelling starting point for the development of novel therapeutics for conditions such as Attention Deficit Hyperactivity Disorder (ADHD), depression, and other neurological disorders.[3][4]

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the synthesis, derivatization, and pharmacological evaluation of compounds derived from this compound. The focus is on providing not just procedural steps, but also the underlying scientific rationale to empower researchers in their quest for novel CNS-active agents.

Chemical Profile of this compound

This compound is a piperidine derivative with the molecular formula C9H17NO2.[5] It is a colorless to light yellow liquid at room temperature.[6] The presence of a secondary amine in the piperidine ring and an ester functional group provides two key points for chemical modification, allowing for the synthesis of a wide array of derivatives.[3]

PropertyValueReference
Molecular Formula C9H17NO2[5]
Molecular Weight 171.24 g/mol [5]
CAS Number 2739-99-3[5]
Appearance Colorless to light yellow liquid[6]
Boiling Point 232.8 °C at 760 mmHg[6]
Flash Point 94.6 °C[6]
Density 0.969 g/cm³[6]

Synthetic Pathways and Derivatization Strategies

The journey from simple precursors to potentially therapeutic CNS-active compounds based on the this compound scaffold involves a series of well-defined synthetic steps. The following protocols provide a roadmap for this process.

Protocol 1: Synthesis of (Piperidin-2-yl)methanol (Precursor)

A common and efficient route to this compound begins with the deprotection of a commercially available N-protected (piperidin-2-yl)methanol derivative.[3]

Materials:

  • (2R)-2-(hydroxymethyl)piperidine-1-carboxylic acid benzyl ester

  • 10 wt% Palladium on carbon (Pd/C)

  • Ethyl acetate

  • Hydrogen gas (H₂)

  • Celite

  • Rotary evaporator

Procedure:

  • To a solution of (2R)-2-(hydroxymethyl)piperidine-1-carboxylic acid benzyl ester in ethyl acetate, add 10 wt% Pd/C.

  • Stir the suspension vigorously under a hydrogen atmosphere (1 atm) at room temperature for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield (R)-piperidin-2-ylmethanol. The crude product can be purified by distillation if necessary.[3]

Protocol 2: Synthesis of this compound via Acetylation

This protocol details the acetylation of the precursor alcohol to yield the target compound.

Materials:

  • (Piperidin-2-yl)methanol

  • Acetic anhydride (Ac₂O)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve (piperidin-2-yl)methanol (1.0 eq) in pyridine under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the slow addition of methanol.

  • Remove the solvents under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.[3]

Protocol 3: N-Alkylation of this compound

Functionalization of the piperidine nitrogen is a key step in modulating the pharmacological activity of the resulting compounds.[1]

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).[1]

  • Add the alkyl halide (1.1 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC. For less reactive alkyl halides, heating the mixture to 50-70°C may be necessary.[1]

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure N-alkylated derivative.[1]

Logical Workflow for Synthesis and Derivatization

Caption: Synthetic workflow for this compound and its derivatization.

In Vitro Evaluation of CNS Activity

Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. For compounds structurally related to methylphenidate, the primary molecular target is often the dopamine transporter (DAT).[7]

Signaling Pathway: Dopamine Reuptake Inhibition

The therapeutic effects of many CNS stimulants stem from their ability to block the reuptake of dopamine from the synaptic cleft, thereby increasing the concentration and duration of dopamine signaling.[7]

Dopamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding Compound This compound Derivative Compound->DAT Inhibition

Caption: Inhibition of dopamine reuptake by an this compound derivative.

Protocol 4: Dopamine Transporter (DAT) Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for DAT.[8][9]

Materials:

  • Rat striatal tissue homogenates or cell lines expressing human DAT (hDAT)

  • Radioligand: [³H]WIN 35,428

  • Test compounds (derivatives of this compound)

  • Reference compound (e.g., GBR 12909) for non-specific binding

  • Binding buffer (e.g., Tris-HCl based)

  • 96-well plate

  • Cell harvester and glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat striatal tissue or harvest cells expressing hDAT. Prepare a membrane suspension in the binding buffer and determine the protein concentration.[8]

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of binding buffer (for total binding) or a non-labeled DAT inhibitor like GBR 12909 (10 µM final concentration, for non-specific binding).[8]

    • 50 µL of varying concentrations of the test compound.

    • 50 µL of [³H]WIN 35,428 (final concentration of ~1-2 nM).[8]

    • 100 µL of the prepared cell membrane suspension (approximately 20-50 µg of protein).[8]

  • Incubation: Incubate the plate at 4°C for 2-3 hours with gentle agitation to reach binding equilibrium.[8]

  • Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.[9]

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.[9]

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[9]

  • Data Analysis: Calculate the specific binding and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Protocol 5: In Vitro Dopamine Uptake Assay

This functional assay measures the inhibitory potency (IC₅₀) of a compound on dopamine uptake into cells.[10]

Materials:

  • SH-SY5Y cells or other suitable cell line stably expressing DAT[11]

  • [³H]Dopamine

  • Uptake buffer

  • Test compounds

  • Known DAT inhibitor (e.g., nomifensine) for non-specific uptake

  • 96-well plate

  • Scintillation counter

Procedure:

  • Cell Culture: Plate cells in a 96-well plate and culture until they reach approximately 80% confluency.[10]

  • Assay Protocol:

    • On the day of the assay, wash the cells once with pre-warmed (37°C) uptake buffer.

    • Add 100 µL of uptake buffer containing varying concentrations of the test compound to the wells. For control wells, add buffer without the test compound. For non-specific uptake, add a high concentration of a known DAT inhibitor.[8]

    • Pre-incubate the plate at 37°C for 10-20 minutes.[8]

    • Initiate the uptake by adding 50 µL of uptake buffer containing [³H]Dopamine (final concentration of ~10-20 nM).[8]

  • Incubation: Incubate the plate at 37°C for 5-10 minutes to measure the initial rate of uptake.[8]

  • Termination of Uptake: Rapidly aspirate the solution and wash the cells three times with ice-cold uptake buffer.[8]

  • Quantification: Lyse the cells and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value by non-linear regression analysis of the concentration-response curve.

Protocol 6: Parallel Artificial Membrane Permeability Assay (PAMPA) for Blood-Brain Barrier (BBB) Penetration

This in vitro assay predicts the passive permeability of a compound across the BBB.[12][13]

Materials:

  • PAMPA plate (e.g., 96-well format with a filter plate and an acceptor plate)

  • Artificial membrane solution (e.g., a lipid mixture in an organic solvent)[12]

  • Phosphate-buffered saline (PBS)

  • Test compounds

  • UV-Vis or LC-MS/MS instrument for analysis

Procedure:

  • Membrane Coating: Coat the filter plate with the artificial membrane solution and allow the solvent to evaporate.

  • Donor Solution Preparation: Dissolve the test compounds in PBS to create the donor solutions.

  • Assay Setup: Add the donor solutions to the wells of the filter plate. Add fresh PBS to the wells of the acceptor plate.

  • Incubation: Sandwich the filter plate onto the acceptor plate and incubate for a defined period (e.g., 5 hours) at room temperature.[12]

  • Analysis: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for each compound. Compounds with high Papp values are predicted to have good BBB penetration.

In Vivo Pharmacological Evaluation

Promising candidates from in vitro screening should be advanced to in vivo models to assess their efficacy and behavioral effects in a whole-organism context.

Protocol 7: Locomotor Activity Test in Mice

This test is used to assess the stimulant or depressant effects of a compound on spontaneous motor activity.[14][15]

Apparatus:

  • Locomotor activity chambers (e.g., clear acrylic boxes with infrared beams)[15]

Procedure:

  • Acclimation: Bring the mice to the testing room at least 30-60 minutes before the experiment to acclimate.[15]

  • Habituation: Place each mouse individually into a locomotor activity chamber for a habituation period (e.g., 30 minutes) to establish a baseline activity level.

  • Drug Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal injection).

  • Testing: Immediately after administration, place the mice back into the activity chambers and record locomotor activity for a set duration (e.g., 60 minutes), typically in 5-minute bins.[14]

  • Data Analysis: Analyze the data to determine the effect of the compound on various parameters, such as total distance traveled, horizontal activity, and vertical activity (rearing). An increase in locomotor activity is indicative of a stimulant effect.

Protocol 8: Forced Swim Test in Rats

The forced swim test is a widely used model to screen for antidepressant-like activity.[16][17][18]

Apparatus:

  • Transparent cylindrical containers filled with water (25°C)[19]

  • Video recording equipment

Procedure:

  • Pre-test (Day 1): Place each rat individually in a cylinder of water for a 15-minute session. This induces a state of immobility in the subsequent test.[17]

  • Drug Administration (Day 2): Administer the test compound or vehicle control.

  • Test (Day 2): 60 minutes after drug administration, place the rats back into the water-filled cylinders for a 5-minute test session.[17]

  • Behavioral Scoring: Record the sessions and later score the duration of immobility, swimming, and climbing behaviors. A significant decrease in immobility time is indicative of an antidepressant-like effect.[17] It is crucial to also assess general locomotor activity to rule out false positives due to hyperactivity.[17]

Experimental Workflow for CNS-Active Compound Development

Development_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation Synthesis Synthesis of Derivatives Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Analysis (NMR, MS) Purification->Characterization DAT_Binding DAT Binding Assay Characterization->DAT_Binding Lead Compounds Dopamine_Uptake Dopamine Uptake Assay DAT_Binding->Dopamine_Uptake BBB_Permeability PAMPA-BBB Assay Dopamine_Uptake->BBB_Permeability Locomotor_Activity Locomotor Activity Test BBB_Permeability->Locomotor_Activity Promising Candidates Forced_Swim Forced Swim Test Locomotor_Activity->Forced_Swim Lead_Optimization Lead_Optimization Forced_Swim->Lead_Optimization Efficacious Compounds

Caption: A comprehensive workflow for the development of CNS-active compounds.

Conclusion

This compound is a highly versatile and valuable scaffold for the development of novel CNS-active compounds. Its strategic position as a precursor to molecules with potential activity at the dopamine transporter and other CNS targets makes it a focal point for modern medicinal chemistry research. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can effectively synthesize, characterize, and evaluate new chemical entities derived from this promising starting material. The integration of robust in vitro and in vivo assays is paramount to identifying lead compounds with the desired pharmacological profile for further optimization and potential clinical development.

References

  • Using the rat forced swim test to assess antidepressant-like activity in rodents. (n.d.). Protocol Exchange. Retrieved from [Link]

  • Castagné, V., Moser, P., & Porsolt, R. D. (2009). Using the rat forced swim test to assess antidepressant-like activity in rodents.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The forced swim test as a model of depressive-like behavior. Journal of Visualized Experiments, (59), e3638.
  • David, D. J., & Gourion, D. (2016). The forced swim test as a model of depressive-like behavior. Journal of Visualized Experiments, (113), 54245.
  • ETHYL 2-PIPERIDINEACETATE. (n.d.). LookChem. Retrieved from [Link]

  • Locomotor Activity Test SOP. (n.d.). Portland VA Medical Center. Retrieved from [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 68(1), 12.15.1–12.15.15.
  • Experiment No 8. (n.d.). Scribd. Retrieved from [Link]

  • Enantioselective method of synthesizing methylphenidate and derivatives. (n.d.). myExperiment. Retrieved from [Link]

  • Mouse DAT(Dopamine Transporter) ELISA Kit. (n.d.). Elabscience. Retrieved from [Link]

  • A microfluidic method for dopamine uptake measurements in dopaminergic neurons. (2015). RSC Publishing. Retrieved from [Link]

  • Screening of CNS Stimulants & Depressants drugs LOCOMOTOR Activity in Mice by Actophotometer. (2022, December 30). YouTube. Retrieved from [Link]

  • Process for the preparation of methylphenidate hydrochloride and its intermediates thereof. (2015, October 6). Google Patents.
  • SYNTHESIS OF METHYLPHENIDATE AND ANALOGS THEREOF. (2010, July 15). WIPO Patentscope. Retrieved from [Link]

  • Small molecule blood brain barrier permeability prediction. (2024, March 26). Pion Inc. Retrieved from [Link]

  • [R,R]-methylphenidate intermediate and analogue thereof and their synthesis and application. (2012, October 31). Google Patents.
  • DAT Transporter Assay. (n.d.). BioIVT. Retrieved from [Link]

  • Synthesis of methylphenidate and analogs thereof. (2012, October 9). Google Patents.
  • Integrative Profiling for BBB Permeability Using Capillary Electrochromatography, Experimental Physicochemical Parameters, and Ensemble Machine Learning. (2022). MDPI. Retrieved from [Link]

  • Expt 11 Effect of drugs on locomotor activity using actophotometer. (2016, November 28). Slideshare. Retrieved from [Link]

  • Evaluation of in vitro brain penetration: optimized PAMPA and MDCKII-MDR1 assay comparison. (2012). ResearchGate. Retrieved from [Link]

  • Protocol for evaluation of neurotrophic strategies in Parkinson's disease-related dopaminergic and sympathetic neurons in vitro. (2016). PubMed Central. Retrieved from [Link]

  • Methylphenidate. (n.d.). Wikipedia. Retrieved from [Link]

  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. (2023). PubMed Central. Retrieved from [Link]

  • Ethylphenidate: An Analytical Profile. (n.d.). Ragged University. Retrieved from [Link]

  • A kind of purification method of high-purity piperidine. (2010, December 1). Google Patents.
  • Procedure for N-alkylation of Piperidine? (2017, March 16). ResearchGate. Retrieved from [Link]

  • Studying the Interaction Between Dopamine and D1-Receptor in SH-SY5Y Cells Using Atomic Force Microscopy. (2009, June 22). AZoNano. Retrieved from [Link]

  • Analysis of six neuro-enhancing phenidate analogs. (2016). LJMU Research Online. Retrieved from [Link]

  • Practical and Scalable Synthesis of Ethyl (R)-Piperidine-3-acetate. (2010). ResearchGate. Retrieved from [Link]

  • What is/are the best agent/s and protocol to differentiate SH-SY5Y cells into dopaminergic neurons? (2015, April 29). ResearchGate. Retrieved from [Link]

  • Cellular Uptake and Release Assays Examples. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • Synthesis of ethyl 2-(4-formamidopyrimidin-2-yl)acetate. (n.d.). PrepChem.com. Retrieved from [Link]

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (2025, January 14). ResearchGate. Retrieved from [Link]

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Troubleshooting & Optimization

Identification and characterization of side products in ethyl piperidin-2-ylacetate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for the synthesis of ethyl piperidin-2-ylacetate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this valuable piperidine scaffold. As a key building block in medicinal chemistry, particularly for central nervous system (CNS) active compounds, a clean and efficient synthesis is paramount.[1] This resource, grounded in established chemical principles and practical laboratory experience, will help you navigate the common challenges, identify and characterize side products, and optimize your reaction outcomes.

The primary route to this compound involves the catalytic hydrogenation of its aromatic precursor, ethyl 2-(pyridin-2-yl)acetate. While seemingly straightforward, this reduction is often accompanied by the formation of various side products that can complicate purification and compromise yield and purity. This guide will focus on proactive and reactive measures to ensure the integrity of your synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Incomplete Conversion of Starting Material (Ethyl 2-(pyridin-2-yl)acetate)

Question: My reaction has stalled, and TLC/GC-MS analysis shows a significant amount of remaining ethyl 2-(pyridin-2-yl)acetate even after extended reaction times. What could be the cause?

Answer: Incomplete hydrogenation of the pyridine ring is a frequent challenge. Several factors can contribute to this issue:

  • Catalyst Inactivity:

    • Cause: The catalyst (e.g., PtO₂, Pd/C, Rh/C) may be old, improperly stored, or poisoned. Pyridine and its derivatives can act as catalyst poisons, inhibiting their own reduction.[2][3]

    • Solution:

      • Use Fresh Catalyst: Always use fresh, high-quality catalyst.

      • Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome partial deactivation.

      • Acidic Conditions: Performing the hydrogenation in an acidic solvent like glacial acetic acid can protonate the pyridine nitrogen, reducing its coordinating ability and preventing catalyst poisoning.[4]

  • Insufficient Hydrogen Pressure:

    • Cause: The hydrogen pressure may be too low to effectively drive the reduction of the aromatic ring.

    • Solution: Increase the hydrogen pressure. While atmospheric pressure can sometimes be sufficient, pressures between 50 and 70 bar are often more effective for complete conversion.[4]

  • Inadequate Mixing:

    • Cause: In a heterogeneous catalysis system, efficient mixing is crucial for the substrate, hydrogen, and catalyst to interact.

    • Solution: Ensure vigorous stirring or shaking to maintain a good suspension of the catalyst in the reaction mixture.

Issue 2: Presence of N-Alkylated Side Products

Question: My final product is contaminated with a compound of higher molecular weight. Mass spectrometry suggests the addition of an ethyl group to the piperidine nitrogen. How can this be avoided?

Answer: N-alkylation of the newly formed piperidine ring is a common side reaction, especially when ethanol is used as a solvent.

  • Cause: The secondary amine of the desired product, this compound, is nucleophilic and can react with the ethyl group from the solvent (ethanol) or the ethyl ester moiety, particularly under certain catalytic conditions that might promote transesterification or other activation pathways.[5]

  • Solution:

    • Solvent Selection: Avoid using ethanol as the primary solvent for the hydrogenation. Solvents like ethyl acetate or methanol are generally preferred.[1] If ethanol must be used, minimizing reaction time and temperature can help reduce the extent of N-alkylation.

    • Reaction Conditions: Lowering the reaction temperature, if feasible for the hydrogenation, can decrease the rate of this side reaction.

    • Purification: If N-alkylation has occurred, the side product can often be separated from the desired product by column chromatography on silica gel.

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Caption: N-Alkylation side reaction pathway.

Issue 3: Dimerization of the Product

Question: I am observing a significant peak in my LC-MS analysis with a mass corresponding to a dimer of my product. What is the likely structure and how can I prevent its formation?

Answer: Dimerization can occur through intermolecular amidation.

  • Cause: The secondary amine of one molecule of this compound can react with the ester group of another molecule, forming a stable six-membered lactam dimer. This is more likely to occur at elevated temperatures.

  • Solution:

    • Temperature Control: Conduct the reaction and subsequent work-up at lower temperatures to minimize the rate of this bimolecular reaction.

    • Prompt Work-up: Once the reaction is complete, cool the mixture and proceed with the work-up and purification without delay.

    • Purification: The dimer can typically be separated by flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the hydrogenation of ethyl 2-(pyridin-2-yl)acetate?

A1: While several catalysts can be effective, platinum(IV) oxide (PtO₂, Adams' catalyst) is a robust choice, often used in acidic media like glacial acetic acid.[4] Palladium on carbon (Pd/C) and rhodium on carbon (Rh/C) are also commonly used.[1][3] The optimal catalyst may depend on the specific substrate and available equipment. An iridium(III) catalyst has also been shown to be effective and tolerant of various functional groups.[2]

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a quick and convenient method for monitoring the disappearance of the starting material.[1][5] For more quantitative analysis, Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) are excellent techniques.[6] You can take small aliquots from the reaction mixture (after filtering out the catalyst) at regular intervals to track the conversion.

Q3: What are the expected spectroscopic data for the pure this compound?

A3: The characterization of the final product is crucial. Here are the expected NMR and MS data:

Spectroscopic Data Expected Values for this compound
¹H NMR δ ~4.1 (q, 2H, -OCH₂CH₃), ~3.0-3.2 (m, 1H, piperidine C2-H), ~2.8-3.0 (m, 2H, piperidine C6-H), ~2.4 (m, 2H, -CH₂CO₂Et), ~1.8 (br s, 1H, -NH), ~1.3-1.7 (m, 6H, piperidine ring protons), ~1.2 (t, 3H, -OCH₂CH₃)[7]
¹³C NMR δ ~173 (C=O), ~60 (-OCH₂CH₃), ~55 (piperidine C2), ~46 (piperidine C6), ~41 (-CH₂CO₂Et), ~30 (piperidine C3), ~26 (piperidine C4), ~24 (piperidine C5), ~14 (-OCH₂CH₃)[7]
Mass Spec (EI) Molecular Ion (M⁺) at m/z 171. Key fragments may include loss of the ethoxy group (-OC₂H₅) or cleavage of the side chain.[7]

Q4: What is the best method for purifying the final product?

A4: After the reaction work-up, which typically involves filtering the catalyst and removing the solvent, the crude product can be purified by several methods:

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification on a larger scale.

  • Column Chromatography: For smaller scales or to remove closely related impurities, flash column chromatography on silica gel is the preferred method.[1][5] A gradient of ethyl acetate in hexanes or a mixture of dichloromethane and methanol is often a suitable eluent system.

Experimental Protocol: GC-MS Analysis for Impurity Profiling

This protocol provides a general guideline for the analysis of your crude reaction mixture to identify and semi-quantify the desired product and potential side products.

1. Sample Preparation: a. Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. b. Filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove the heterogeneous catalyst. c. Dilute the filtered sample with a suitable solvent (e.g., ethyl acetate or dichloromethane) to an appropriate concentration for GC-MS analysis (typically in the range of 10-100 µg/mL).

2. Instrumentation and Conditions:

  • GC System: Agilent 7890B or equivalent.
  • MS System: Agilent 5977A or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Inlet Temperature: 250 °C.
  • Oven Program:
  • Initial temperature: 70 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Hold: 5 minutes at 280 °C.
  • Carrier Gas: Helium, constant flow of 1 mL/min.
  • Ion Source: Electron Ionization (EI) at 70 eV.
  • Mass Range: m/z 40-550.

3. Data Analysis: a. Identify the peak corresponding to this compound by its retention time and mass spectrum (molecular ion at m/z 171). b. Analyze the mass spectra of other peaks to identify potential side products such as unreacted starting material, N-ethylated product (m/z 199), or dimers (m/z 312). c. The relative peak areas can provide a semi-quantitative measure of the purity of your crude product.

dot

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Aliquot from Reaction B Filter Catalyst A->B C Dilute Sample B->C D Inject into GC-MS C->D E Separation & Detection D->E F Identify Peaks (RT & MS) E->F G Quantify Relative Abundance F->G

Caption: Workflow for GC-MS impurity analysis.

Conclusion

A successful synthesis of this compound hinges on careful control of reaction conditions and an awareness of potential side reactions. By understanding the causes of common issues and employing appropriate analytical techniques for monitoring and characterization, researchers can optimize their synthetic outcomes. This guide provides a foundation for troubleshooting and improving the synthesis of this important pharmaceutical intermediate.

References

  • PubMed. Determination of the impurity profile of ethyl-2-(4-[(5R)-3[4-(methoxycarboxamidoiminomethyl)-phenyl]-2- oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate, citrate, a highly active platelet aggregation inhibitor, by liquid chromatography-mass spectrometry. J Chromatogr A. 1999 Aug 27;854(1-2):13-22. Available from: [Link]

  • National Center for Biotechnology Information. Ethyl 2-[1,3-dioxo-6-(piperidin-1-yl)-2,3-dihydro-1H-benz[de]isoquinolin-2-yl]acetate. Available from: [Link]

  • ChemRxiv. Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. Available from: [Link]

  • PubChem. (RS)-Ethyl 2-phenyl-2-piperidin-2-ylacetate. Available from: [Link]

  • Green Chemistry (RSC Publishing). An environmentally benign cascade reaction of chromone-3-carboxaldehydes with ethyl 2-(pyridine-2-yl)acetate derivatives for highly site-selective synthesis of quinolizines and quinolizinium salts in water. Available from: [Link]

  • PubMed. Chemical and analytical characterization of related organic impurities in drugs. J Pharm Biomed Anal. 1997 Jun;15(9-10):1517-33. Available from: [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine?. Available from: [Link]

  • Semantic Scholar. A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. Available from: [Link]

  • ResearchGate. Hydrogenation of pyridines with an EDG or EWG at the 4-position. Reaction conditions. Available from: [Link]

  • U.S. Department of Justice, Drug Enforcement Administration. Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. Available from: [Link]

  • University of Calgary. Spectra of ethyl acetate. Available from: [Link]

  • PubChem. Ethyl phenyl((2R)-piperidin-2-yl)acetate--hydrogen chloride (1/1). Available from: [Link]

  • Journal of the American Chemical Society. Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode. Available from: [Link]

  • ResearchGate. Catalytic hydrogenation of pyridines in water. a) Data showing the.... Available from: [Link]

  • MDPI. Hydrogenation of Ethyl Acetate to Ethanol over Ni-Based Catalysts Obtained from Ni/Al Hydrotalcite-Like Compounds. Available from: [Link]

  • National Center for Biotechnology Information. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Available from: [Link]

  • Research Square. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Available from: [Link]

  • ACS Publications. The DARK Side of Total Synthesis: Strategies and Tactics in Psychoactive Drug Production. Available from: [Link]

  • ResearchGate. (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. Available from: [Link]

  • PubChem. Ethyl 2-(1,2-dihydropyridin-1-ium-1-yl)acetate. Available from: [Link]

  • ResearchGate. Hydrogenation of Ethyl Acetate to Ethanol over Ni-Based Catalysts Obtained from Ni/Al Hydrotalcite-Like Compounds. Available from: [Link]

  • SpectraBase. Ethyl 4-(2-(piperidin-1-yl)acetamido)benzoate - Optional[13C NMR]. Available from: [Link]

  • Wikipedia. Methylphenidate. Available from: [Link]

  • Bernstein Group. Hydrogenation Reactions of Ethylene on Neutral Vanadium Sulfide Clusters: Experimental and Theoretical Studies. Available from: [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link]

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Optimization of reaction temperature and time for ethyl piperidin-2-ylacetate formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl piperidin-2-ylacetate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, with a focus on optimizing reaction temperature and time for improved yield and purity.

I. Troubleshooting Guide: Addressing Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, which is commonly prepared via the hydrogenation of ethyl 2-pyridylacetate.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields can be attributed to several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial.

  • Catalyst Activity: The hydrogenation catalyst, typically Palladium on carbon (Pd/C) or Raney Nickel, is paramount.[1][2]

    • Insight: Catalysts can lose activity over time due to improper storage or poisoning by impurities. Ensure your catalyst is fresh or from a reliable, well-stored batch. The catalyst loading is also a critical parameter to optimize.

  • Hydrogen Pressure: Inadequate hydrogen pressure will lead to incomplete reduction of the pyridine ring.

    • Insight: While some hydrogenations can be performed at atmospheric pressure, others may require elevated pressures (e.g., 2-20 atmospheres) to proceed efficiently.[1] The optimal pressure often depends on the substrate and catalyst.

  • Reaction Temperature: Temperature plays a dual role. While higher temperatures can increase the reaction rate, they can also promote side reactions.[3]

    • Insight: For the hydrogenation of pyridine derivatives, temperatures are often kept moderate, for instance, in the range of 30-50°C.[2][4] Running the reaction at too low a temperature may result in an incomplete reaction, while excessive heat can lead to over-reduction or degradation.

  • Solvent Choice: The solvent must dissolve the starting material and be compatible with the hydrogenation conditions.

    • Insight: Protic solvents like ethanol or methanol are commonly used.[5] Acetic acid can also be employed as it can help activate the catalyst.[5] Ensure the solvent is of appropriate purity and anhydrous if necessary.

Q2: I'm observing significant impurity peaks in my crude product analysis (LC-MS/GC-MS). What are the likely side reactions?

Impurity formation is a common challenge. Understanding potential side reactions is key to mitigating them.

  • Incomplete Hydrogenation: The most common "impurity" is unreacted starting material, ethyl 2-pyridylacetate.

    • Insight: This is often a direct result of issues mentioned in Q1: insufficient reaction time, low hydrogen pressure, or poor catalyst activity.

  • Over-reduction: While less common for the pyridine ring itself under controlled conditions, other functional groups could potentially be reduced if present.

  • N-alkylation: If the reaction is performed in an alcohol solvent at elevated temperatures, there is a possibility of N-alkylation of the resulting piperidine.

  • Piperidine Ring Opening: Under harsh conditions, cleavage of the piperidine ring can occur, though this is generally not a major concern under typical hydrogenation conditions.

Q3: The reaction seems to stop before all the starting material is consumed. How can I drive it to completion?

A stalled reaction can be frustrating. Here are some strategies to push the reaction forward:

  • Catalyst Reactivation/Addition: If you suspect catalyst deactivation, filtering the reaction mixture (under an inert atmosphere if using a pyrophoric catalyst like Raney Nickel) and adding fresh catalyst can restart the reaction.

  • Increase Hydrogen Pressure: Gradually increasing the hydrogen pressure can enhance the rate of hydrogenation.

  • Optimize Temperature: A modest increase in temperature may be beneficial, but monitor closely for impurity formation.[3]

  • Solvent and pH Adjustment: In some cases, the addition of an acid, such as acetic acid, can improve the reaction rate.

II. Frequently Asked Questions (FAQs)

This section covers broader questions about the synthesis and optimization process.

Q4: What are the recommended starting conditions for optimizing the reaction temperature and time?

A good starting point for optimization is crucial for efficiency.

ParameterRecommended Starting ConditionRationale
Temperature 30°CA mild starting temperature minimizes the risk of side reactions.[4]
Time 8-12 hoursThis provides a reasonable window to assess initial conversion without being excessively long.[4]
Catalyst 10-20 wt% Pd/C or Raney NickelThis is a typical catalyst loading for this type of transformation.[4]
Hydrogen Pressure 3-5 MPa (approx. 30-50 atm)This pressure range is often effective for pyridine ring hydrogenation.[4]
Solvent Ethanol or MethanolThese are common, effective, and readily available solvents for this reaction.[5]
Q5: How do I effectively monitor the reaction progress?

Accurate monitoring is essential for determining the optimal reaction time and preventing the formation of byproducts.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for qualitative monitoring.[6] A suitable solvent system (e.g., ethyl acetate/hexanes) should be developed to achieve good separation between the starting material (ethyl 2-pyridylacetate) and the product (this compound).

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides more quantitative information and can help identify any volatile impurities.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds or for more complex reaction mixtures, LC-MS is a powerful analytical tool.[8]

Q6: What is the general experimental protocol for optimizing reaction temperature and time?

The following is a generalized protocol that should be adapted to your specific laboratory setup and safety procedures.

Experimental Protocol: Optimization of this compound Synthesis

  • Reactor Setup: To a high-pressure reactor, add ethyl 2-pyridylacetate and the chosen solvent (e.g., ethanol).

  • Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 10 wt% Pd/C) under an inert atmosphere.

  • System Purge: Seal the reactor and purge several times with nitrogen, followed by several purges with hydrogen.

  • Reaction Conditions:

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 3 MPa).

    • Set the reaction temperature to the desired value (e.g., 30°C).

    • Begin vigorous stirring.

  • Monitoring: At predetermined time points (e.g., 2, 4, 8, 12, and 24 hours), carefully take aliquots of the reaction mixture for analysis by TLC, GC-MS, or LC-MS.

  • Work-up (upon completion):

    • Cool the reactor to room temperature and carefully vent the hydrogen.

    • Purge the reactor with nitrogen.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Wash the celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Analysis: Analyze the crude product to determine the yield and purity.

  • Optimization: Repeat the experiment at different temperatures (e.g., 40°C and 50°C) and monitor at the same time intervals to determine the optimal conditions.

III. Visualizing the Optimization Workflow

To effectively optimize the reaction, a logical workflow should be followed. The diagram below illustrates the key steps and decision points in the process.

OptimizationWorkflow cluster_prep Preparation cluster_execution Execution & Monitoring cluster_analysis Analysis & Decision cluster_iteration Iteration start Define Optimization Parameters (Temp, Time) setup Prepare Reactor, Reagents, and Catalyst start->setup run_exp Run Reaction at Set Temperature setup->run_exp monitor Monitor Progress (TLC, GC-MS) at Time Intervals run_exp->monitor analyze Analyze Yield and Purity monitor->analyze decision Optimal Conditions Achieved? analyze->decision adjust Adjust Temperature or Time decision->adjust No end_node Final Optimized Protocol decision->end_node Yes adjust->run_exp

Caption: Workflow for optimizing reaction temperature and time.

IV. References

  • BenchChem. (n.d.). Application Notes and Protocols: Piperidin-2-ylmethylacetate in the Synthesis of Pharmaceutical Intermediates. Retrieved from

  • BenchChem. (n.d.). Troubleshooting low yields in ethyl isocyanoacetate couplings. Retrieved from

  • BenchChem. (n.d.). Application Notes and Protocols for the Quantification of Piperidin-2-ylmethylacetate. Retrieved from

  • Google Patents. (n.d.). Hydrogenation process. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: 2-Ethyl-4-methylpiperidine Synthesis. Retrieved from

  • Google Patents. (n.d.). The method that pyridine ring is reduced into piperidines in 2- picoline -4- formic acid. Retrieved from

  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from

  • Process optimizations for the synthesis of an intermediate of dydrogesterone. (2025). RSC Advances. Retrieved from

  • BenchChem. (n.d.). Optimization of reaction conditions for 2-Piperidinol synthesis. Retrieved from

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Technical Support Center: Preventing Racemization During the Synthesis of Chiral Ethyl Piperidin-2-ylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of ethyl piperidin-2-ylacetate, a critical chiral building block in pharmaceutical development. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of racemization during its synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you maintain the enantiomeric integrity of your product.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization during the synthesis of this compound?

A1: Racemization of α-amino esters like this compound primarily occurs through the deprotonation of the α-carbon, which is acidic. This forms a planar enolate or equivalent achiral intermediate. Subsequent non-stereospecific reprotonation leads to a mixture of enantiomers.[1] The key factors that promote this are:

  • Strong Bases: The presence of strong bases can readily abstract the acidic α-proton. The choice of base and its concentration are critical parameters to control.[2]

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for deprotonation, increasing the rate of racemization.

  • Prolonged Reaction Times: Extended exposure to conditions that favor racemization will inevitably lead to a decrease in enantiomeric excess (ee).

  • Solvent Effects: The polarity and proticity of the solvent can influence the stability of the enolate intermediate and the rate of proton exchange.

Q2: Which synthetic strategies are most effective in preventing racemization?

A2: Several strategies can be employed to synthesize enantiopure this compound while minimizing racemization:

  • Asymmetric Synthesis using Chiral Auxiliaries: This is a powerful method where a chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction.[3][4][5] The auxiliary is then removed to yield the desired enantiomerically enriched product.[3] Evans' oxazolidinones and Oppolzer's sultams are well-known examples of effective chiral auxiliaries.[3][4]

  • Enzymatic Kinetic Resolution (EKR): EKR utilizes the high stereoselectivity of enzymes, such as lipases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.[6][7][8][9] This method is often performed under mild conditions, which helps to prevent racemization of the unreacted enantiomer.

  • Use of Racemization-Suppressing Coupling Reagents: In syntheses involving the formation of an amide bond at the piperidine nitrogen, the choice of coupling reagent is critical. Certain reagents can minimize racemization during the activation of the carboxylic acid.[10][11]

  • N-Protecting Groups: The appropriate choice of a protecting group for the piperidine nitrogen can influence the acidity of the α-proton and sterically hinder the approach of a base, thus reducing the likelihood of racemization.[12][13][14] For instance, urethane-type protecting groups like benzyloxycarbonyl (Cbz) are known to help reduce racemization potential.[15]

Q3: How can I accurately monitor the enantiomeric excess (ee) of my product during and after the synthesis?

A3: Accurate determination of ee is crucial. The most common and reliable methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC): These are the most widely used techniques for separating and quantifying enantiomers.[][17] They utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents (CDAs) or Chiral Solvating Agents (CSAs): In this method, the enantiomeric mixture is reacted with a chiral agent to form diastereomers, which have distinct NMR spectra, allowing for their quantification.[18][19] Alternatively, a chiral solvating agent can be used to induce chemical shift differences between the enantiomers.[20] 19F NMR can also be a powerful tool if a fluorine-containing derivatizing agent is used.[21]

Q4: What are the best practices for the purification of chiral this compound without inducing racemization?

A4: Purification steps can also be a source of racemization if not performed carefully. Key considerations include:

  • Avoid Strong Basic or Acidic Conditions: During workup and chromatography, maintain a pH as close to neutral as possible. Exposure to strong acids or bases can cause racemization.[1]

  • Low-Temperature Operations: Perform all purification steps, including extractions, chromatography, and solvent evaporation, at low temperatures to minimize the risk of racemization.

  • Choice of Chromatography Media: For column chromatography, silica gel is generally acceptable, but prolonged contact time should be avoided. In some cases, neutral alumina may be a better option.

  • Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[17][22][23]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low enantiomeric excess (ee) in the crude product 1. Racemizing reaction conditions: Use of a strong base, high temperature, or prolonged reaction time.1a. Optimize base: Use a weaker, non-nucleophilic base (e.g., a hindered amine base like N-methylmorpholine or 2,4,6-collidine) and use it in stoichiometric amounts.[24] 1b. Lower reaction temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. 1c. Monitor reaction progress: Closely monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times.
2. Ineffective chiral auxiliary or catalyst: The chosen chiral auxiliary or catalyst may not be providing sufficient stereocontrol.2a. Screen different auxiliaries/catalysts: Experiment with a variety of chiral auxiliaries or asymmetric catalysts to find one that provides higher stereoselectivity for your specific substrate. 2b. Check purity of chiral reagents: Ensure the enantiomeric purity of your starting chiral materials.
Decrease in ee after workup or purification 1. Racemization during aqueous workup: Exposure to acidic or basic aqueous solutions.1a. Use buffered solutions: If an aqueous wash is necessary, use buffered solutions to maintain a neutral pH. 1b. Minimize contact time: Perform extractions quickly and efficiently.
2. Racemization on chromatography column: The stationary phase (e.g., silica gel) can be slightly acidic and may cause racemization, especially with sensitive compounds.2a. Use a less acidic stationary phase: Consider using neutral alumina or a deactivated silica gel. 2b. Elute quickly: Use a solvent system that allows for rapid elution of the product. 2c. Low temperature chromatography: If possible, run the column at a lower temperature.
Inconsistent ee between batches 1. Variability in reagent quality: Inconsistent purity or activity of reagents, especially the base or chiral components.1a. Use high-purity reagents: Source reagents from a reliable supplier and ensure they are of high purity. 1b. Standardize reagent handling: Use freshly opened or properly stored reagents for each batch.
2. Poor control over reaction parameters: Minor variations in temperature, addition rates, or stirring speed.2a. Implement strict process controls: Use a temperature-controlled reaction setup and ensure consistent addition rates of reagents. 2b. Maintain an inert atmosphere: Exclude moisture and oxygen, which can sometimes interfere with the reaction and lead to side products or catalyst deactivation.
Formation of side products 1. Competing side reactions: The reaction conditions may be promoting undesired side reactions.1a. Re-evaluate reaction conditions: A thorough optimization of solvent, temperature, and stoichiometry may be necessary. 1b. Use of protecting groups: Consider if additional protecting groups are needed to prevent reactions at other functional groups.[14][25]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Alkylation using a Chiral Auxiliary

This protocol provides a general framework for the diastereoselective alkylation of an N-acylated piperidine precursor using a chiral auxiliary.

  • Attachment of Chiral Auxiliary: React the piperidine precursor with a suitable chiral auxiliary (e.g., an Evans oxazolidinone) under standard acylation conditions.

  • Deprotonation and Alkylation:

    • Dissolve the N-acylated piperidine in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere (e.g., Argon).

    • Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 equivalents) and stir for 30-60 minutes to form the enolate.

    • Add the desired electrophile (e.g., ethyl bromoacetate) and allow the reaction to proceed at -78 °C until completion, as monitored by TLC or LC-MS.

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Auxiliary Cleavage: Remove the chiral auxiliary under appropriate conditions (e.g., hydrolysis with LiOH/H₂O₂) to yield the chiral this compound.

  • Purification: Purify the product by column chromatography on silica gel, using a mixture of ethyl acetate and hexanes as the eluent.

Protocol 2: Enzymatic Kinetic Resolution of Racemic this compound

This protocol describes a typical procedure for the kinetic resolution of a racemic mixture using a lipase.

  • Enzyme Screening: Screen a panel of lipases (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase) to identify the most selective enzyme for the desired transformation (e.g., hydrolysis or acylation).[8]

  • Resolution Reaction:

    • Dissolve the racemic this compound in a suitable organic solvent (e.g., diisopropyl ether).

    • Add the selected immobilized lipase and an acyl donor (for acylation) or water (for hydrolysis).

    • Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the conversion by chiral HPLC.

    • Stop the reaction at approximately 50% conversion to obtain both the unreacted enantiomer and the product in high ee.

  • Separation and Purification:

    • Filter off the immobilized enzyme (which can often be reused).

    • Separate the product from the unreacted starting material by column chromatography or extraction.

Visualizations

Mechanism of Racemization

racemization_mechanism cluster_chiral Chiral Starting Material cluster_achiral Achiral Intermediate cluster_racemic Racemic Mixture chiral Chiral Ethyl Piperidin-2-ylacetate enolate Planar Enolate chiral->enolate + Base - H⁺ enolate->chiral + H⁺ (Stereospecific) racemic Racemic Ethyl Piperidin-2-ylacetate enolate->racemic + H⁺ (Non-stereospecific)

Caption: Mechanism of base-catalyzed racemization of this compound.

Decision Workflow for Stereoselective Synthesis

synthesis_workflow start Goal: Synthesize Enantiopure This compound strategy Choose Synthetic Strategy start->strategy asymmetric Asymmetric Synthesis (Chiral Auxiliary/Catalyst) strategy->asymmetric High Stereocontrol resolution Resolution of Racemate (Enzymatic/Crystallization) strategy->resolution Racemic Starting Material reaction Perform Reaction under Optimized Conditions asymmetric->reaction resolution->reaction monitor Monitor ee by Chiral HPLC/NMR reaction->monitor purify Purify Product under Non-racemizing Conditions monitor->purify Yes troubleshoot Low ee? Troubleshoot monitor->troubleshoot No final_product Final Enantiopure Product purify->final_product troubleshoot->strategy Re-evaluate

Caption: Decision workflow for selecting a stereoselective synthesis strategy.

References

  • Brückner, S., et al. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International Journal of Peptide and Protein Research, 41(4), 323-325. Retrieved from [Link]

  • Combinatorial Chemistry Review. (2020). Efficient Methodology for Synthesizing Enantiopure 6-Alkylpipecolic Acids. Retrieved from [Link]

  • Adams, R. W., et al. (2016). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Chemical Communications, 52(56), 8749-8752. Retrieved from [Link]

  • Jo, H. H., Lin, C. Y., & Anslyn, E. V. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 47(7), 2206-2217. Retrieved from [Link]

  • Kumar, A., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26045-26050. Retrieved from [Link]

  • Kelly, A. M., et al. (2018). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 95(10), 1833-1837. Retrieved from [Link]

  • Li, D., et al. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 384-391. Retrieved from [Link]

  • Cossy, J., & Gomez Pardo, D. (2010). ChemInform Abstract: New Methods for the Asymmetric Synthesis of Piperidines and Pyrrolidines: Chiral Auxiliaries and Asymmetric Organocatalysis. ChemInform, 41(16). Retrieved from [Link]

  • Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag.
  • ResearchGate. (2012). What are the best processes/methods for separation of chiral amine both non selective separation and selective separation?. Retrieved from [Link]

  • ResearchGate. (n.d.). Diastereoselective Synthesis of Chiral Methyl 2-Piperidin-2-ylpropanoates. Retrieved from [Link]

  • de Figueiredo, R. M., & Christmann, M. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. Retrieved from [Link]

  • ETH Zurich Research Collection. (2021). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of base-catalyzed racemization during activation step. Retrieved from [Link]

  • ResearchGate. (n.d.). Base catalyzed racemization of amino acid derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Grellepois, F., et al. (2006). Synthesis of enantiopure α-Tfm-proline and α-Tfm-pipecolic acid from oxazolo-pyrrolidines and -piperidines. Organic & Biomolecular Chemistry, 4(16), 3091-3099. Retrieved from [Link]

  • National Science Foundation. (2019). Synthesis of Enantiopure ε‑Oxapipecolic Acid. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2017). Racemization in amino acids?. Retrieved from [Link]

  • University of York. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric Syntheses of Enantiopure 4‐Substituted Pipecolic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]

  • YouTube. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. Retrieved from [Link]

  • Goodman, M., & Stueben, K. C. (1962). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. The Journal of Organic Chemistry, 27(10), 3409–3416. Retrieved from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Retrieved from [Link]

  • Google Patents. (2016). Process for the racemization of α-amino acids.
  • ResearchGate. (n.d.). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. Retrieved from [Link]

  • Liu, G., et al. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry, 22(22), 4420-4435. Retrieved from [Link]

  • National Institutes of Health. (2018). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Retrieved from [Link]

  • MDPI. (2017). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in Asymmetric Synthesis of Chiral Amides and Peptides: Racemization-free Coupling Reagents. Retrieved from [Link]

  • White Rose Research Online. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Retrieved from [Link]

  • Iio, C., et al. (2025). Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetics. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Google Patents. (2010). Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom.

Sources

Technical Support Center: Overcoming Challenges in the Crystallization of Ethyl Piperidin-2-ylacetate Salts

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of ethyl piperidin-2-ylacetate salts. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles to ensure process robustness and product quality.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic insights and actionable protocols.

Issue 1: Oiling Out / Complete Failure to Crystallize

Q: My reaction mixture has resulted in a thick, non-crystalline oil or has failed to precipitate any solid upon cooling. What is causing this and how can I induce crystallization?

A: Diagnosis & Scientific Explanation

"Oiling out" occurs when a supersaturated solution separates into a second liquid phase (an oil or emulsion) instead of forming a solid crystalline lattice.[1] This phenomenon is common for salts like this compound hydrochloride and is typically caused by one or more of the following factors:

  • High Supersaturation: The rate of cooling or anti-solvent addition is too rapid, creating a level of supersaturation that kinetically favors liquid-liquid phase separation over the more ordered process of nucleation.[1]

  • Low Melting Point / High Solubility: The melting point of the desired salt form may be below the temperature of the solution, or the compound may be excessively soluble in the chosen solvent system.[2][3]

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation or act as a cosolvent, increasing the overall solubility of the product and preventing precipitation.[3][4][5]

The resulting oil is often an amorphous, impurity-rich phase that is difficult to handle and purify.[1][2]

Troubleshooting & Optimization Protocol

  • Reduce Supersaturation Rate: The most critical parameter to control is the rate at which supersaturation is generated.[1][6]

    • Slower Cooling: Decrease the cooling rate significantly. A rate of 5-10 °C per hour is a good starting point.

    • Slower Anti-Solvent Addition: If using an anti-solvent, add it dropwise at the temperature of dissolution, allowing for equilibration between additions.

  • Solvent System Re-evaluation: The choice of solvent is paramount.[7]

    • Add more of the primary ("good") solvent to reduce the overall supersaturation level, then re-attempt a slower cooling or anti-solvent addition.[2]

    • Experiment with different solvent/anti-solvent systems. For hydrochloride salts, combinations of alcohols (Isopropanol, Ethanol) with ethers (MTBE, Diethyl ether) or alkanes (Heptane, Hexane) are often effective.[8][9][10]

  • Introduce Seed Crystals: Seeding is a highly effective method to bypass the kinetic barrier of primary nucleation and promote controlled crystal growth.[6][7][11]

    • Protocol: Add a very small amount (0.1-1% w/w) of previously isolated, pure crystals of the desired form once the solution is slightly supersaturated (just below the cloud point).

    • If no seeds are available: Attempt to generate seeds by scratching the inside of the flask with a glass rod at the solvent-air interface or by "shock cooling" a very small aliquot of the solution.

  • Increase Purity: If impurities are suspected, purify the crude material before crystallization. Flash chromatography of the free base can be effective before salt formation and crystallization.[4][5]

Issue 2: Polymorphism - Obtaining the Wrong or a Mixture of Crystal Forms

Q: I have isolated a solid, but analytical data (XRPD, DSC) indicates I have an undesired polymorph or a mixture of forms. How can I control the polymorphic outcome?

A: Diagnosis & Scientific Explanation

Polymorphism is the ability of a compound to exist in multiple crystalline forms, each having a different arrangement of molecules in the crystal lattice.[12][13] These different forms, or polymorphs, can have significantly different physicochemical properties, including solubility, stability, and bioavailability, making control of polymorphism a critical regulatory and therapeutic concern.[12][14][15]

The formation of a specific polymorph is a kinetically and thermodynamically controlled process influenced by:

  • Solvent Choice: The solvent can influence which polymorph nucleates and grows, sometimes through specific hydrogen bonding interactions or by stabilizing a particular molecular conformation.[12][13]

  • Temperature and Cooling Rate: Slower cooling rates at higher temperatures generally favor the formation of the most thermodynamically stable polymorph.[12][13] Rapid cooling or "shock cooling" often yields metastable forms.[12]

  • Supersaturation Level: Different polymorphs can have different solubility profiles and may nucleate at different levels of supersaturation.

Troubleshooting & Optimization Protocol

  • Seeding Protocol (Most Effective Method): Seeding with the desired polymorph is the most direct way to control the crystal form.[16] The seed crystals provide a template for growth, bypassing the nucleation of undesired forms.

  • Systematic Solvent Screening: Conduct a polymorph screen using a variety of solvents with different polarities and hydrogen bonding capabilities (e.g., alcohols, ketones, esters, hydrocarbons).[13][17] Analyze the solid from each experiment by XRPD.

  • Control Thermodynamic vs. Kinetic Conditions:

    • For the Stable Form: Use a lower level of supersaturation. Employ slow cooling or slow evaporation techniques. Slurrying a mixture of forms in a suitable solvent over time will typically convert the mixture to the most stable form at that temperature.

    • For a Metastable Form: Use a higher level of supersaturation. Employ rapid cooling (crash crystallization) or fast anti-solvent addition. Note that metastable forms can convert to the stable form upon storage or processing.[18]

  • Slurry Conversion Experiment:

    • Protocol: Add the undesired polymorph (or mixture) to a solvent in which it has slight solubility. Stir the slurry at a constant temperature for an extended period (24-72 hours). Periodically sample the solid and analyze by XRPD to check for conversion to a more stable form.

Issue 3: Poor Crystal Quality - Small, Needle-like, or Agglomerated Crystals

Q: My crystallization yields very fine particles or long, thin needles that are difficult to filter and dry. How can I obtain larger, more equant (uniform) crystals?

A: Diagnosis & Scientific Explanation

Crystal size and morphology (habit) are governed by the relative rates of nucleation and crystal growth.[19][20]

  • High Nucleation Rate: If nucleation is much faster than growth, a large number of small crystals will form. This is often caused by high levels of supersaturation.[6]

  • Anisotropic Growth: Needle-like morphologies occur when crystal growth is much faster in one direction than in others. This can be influenced by the solvent, impurities that adsorb to specific crystal faces, and the internal crystal structure.[18][21]

Poorly shaped particles can lead to significant downstream processing issues, including slow filtration, poor flowability, and inconsistent bulk density.[20][21]

Troubleshooting & Optimization Protocol

  • Reduce Supersaturation: As with oiling out, slowing the rate of supersaturation generation is key. Slower cooling or anti-solvent addition will favor crystal growth over nucleation, resulting in larger particles.[6][22]

  • Optimize Agitation: Mixing affects mass transfer and can influence secondary nucleation and crystal breakage.[19][20]

    • Too low: Can lead to localized high supersaturation and uncontrolled nucleation.

    • Too high: Can cause crystal breakage (attrition), leading to a smaller particle size distribution. Experiment with different agitation speeds to find an optimal balance.

  • Employ a Seeding Strategy: Seeding allows growth to occur on a known number of particles at a lower supersaturation level, which is a primary method for increasing the final mean particle size.[6][20]

  • Temperature Cycling (Ostwald Ripening): Carefully controlled heating and cooling cycles after crystallization can be used to increase particle size. During the heating phase, smaller particles, which have slightly higher solubility, dissolve and then redeposit onto larger crystals during the cooling phase.[22]

  • Solvent Selection: The solvent can significantly impact crystal habit. Experiment with different solvents to find one that promotes more uniform growth. For example, impurities present in one solvent might adsorb to a crystal face and inhibit growth, an effect that may not be present in another solvent.[21]

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for crystallizing this compound salts?

A1: There is no single "magic" solvent.[7] The ideal solvent should exhibit moderate solubility for the salt at elevated temperatures and low solubility at room temperature or below. For hydrochloride salts, protic solvents like isopropanol (IPA) and ethanol are excellent starting points.[8] A good crystallization often requires a binary system (solvent/anti-solvent). A typical screening table might look like this:

Solvent Class (Good Solvent)Anti-Solvent Class (Poor Solvent)Comments
Alcohols (e.g., IPA, EtOH)Ethers (e.g., MTBE, Diethyl Ether)Common and effective for many hydrochloride salts.
Alcohols (e.g., IPA, EtOH)Alkanes (e.g., Heptane, Hexane)Provides a strong driving force for crystallization.
Ketones (e.g., Acetone, MEK)Alkanes (e.g., Heptane)Use with caution; ketones can sometimes be too strong a solvent.[7]
Esters (e.g., Ethyl Acetate)Alkanes (e.g., Heptane)A good option for compounds with moderate polarity.[7]

Q2: How do I prepare the hydrochloride (HCl) salt for crystallization?

A2: The salt can be formed in situ just before crystallization. A common lab-scale method involves dissolving the this compound free base in a suitable solvent (like diethyl ether or ethyl acetate) and then adding a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or HCl in isopropanol) dropwise until precipitation is complete or the desired pH is reached.[23] Using anhydrous HCl gas or reagents like trimethylsilyl chloride in the presence of a protic solvent can be used to avoid introducing water if a hydrate is not desired.[8][9]

Q3: Why is it critical to control the crystal form of a pharmaceutical ingredient?

A3: Different polymorphs of the same active pharmaceutical ingredient (API) are considered different materials by regulatory agencies like the FDA. This is because different crystal forms can have different properties that directly impact the drug's performance and manufacturability[12][14][17]:

  • Solubility & Bioavailability: A more soluble (often metastable) form may lead to higher absorption in the body, while the most stable form may be too poorly soluble to be effective.[15]

  • Stability: A metastable form may convert to a more stable, less soluble form during storage, changing the drug's efficacy over its shelf life.[12]

  • Manufacturing Properties: Properties like crystal shape and flowability affect how the API can be processed into tablets or other dosage forms.[12][13]

Visual Diagrams & Workflows

General Troubleshooting Workflow for Crystallization Failure

G start Start: Crystallization Fails (Oil or Clear Solution) check_super Is Supersaturation Rate Too High? start->check_super action_slow Action: 1. Slow Cooling Rate 2. Slow Anti-Solvent Addition check_super->action_slow Yes check_solvent Is Solvent System Suboptimal? check_super->check_solvent No seed Try Seeding Protocol action_slow->seed action_solvent Action: 1. Add More 'Good' Solvent 2. Screen New Systems (e.g., IPA/Heptane) check_solvent->action_solvent Yes check_purity Are Impurities Present? check_solvent->check_purity No action_solvent->seed action_purify Action: Purify Crude Material (e.g., Chromatography) check_purity->action_purify Yes check_purity->seed No action_purify->seed success Success: Crystalline Solid Obtained seed->success

Caption: Decision tree for troubleshooting crystallization failure.

Polymorph Control Strategy

G start Goal: Obtain Specific Polymorph (e.g., Form II) have_seed Do You Have Seeds of Form II? start->have_seed seed_protocol Implement Seeding Protocol: 1. Dissolve compound 2. Cool to slight supersaturation 3. Add 0.1-1% Form II seeds 4. Cool slowly have_seed->seed_protocol Yes no_seed No Seeds Available have_seed->no_seed No success Success: Reproducible Crystallization of Pure Form II seed_protocol->success polymorph_screen Conduct Polymorph Screen: - Vary solvents - Vary cooling rates - Use slurry experiments no_seed->polymorph_screen analyze Analyze Solids by XRPD to Identify Conditions that Yield Form II polymorph_screen->analyze generate_seeds Generate New Seeds of Form II analyze->generate_seeds generate_seeds->seed_protocol

Caption: Workflow for controlling the polymorphic outcome.

References

  • Impact of impurities on crystal growth. (n.d.).
  • Beckmann, W., & Flood, A. E. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals, 11(11), 1344.
  • Strategies To Control Crystal Size Distribution. (n.d.). Mettler Toledo.
  • 11 Tips on How to Control Crystal Growth in Pharmaceutical Suspensions. (n.d.). Pharmaguideline.
  • Polymorphism in Drugs: Why Crystal Forms M
  • Gong, J., & Wang, J. (2022). Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization. International Journal of Pharmaceutics, 611, 121320.
  • The Influence of Impurities and Additives on Crystallization. (2019). Royal Society of Chemistry.
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). MDPI.
  • Oiling Out in Crystalliz
  • Troubleshooting Crystalliz
  • Recrystalliz
  • Special Issue: Polymorphism in Pharmaceutical Compounds. (n.d.). MDPI.
  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control. (2022). CrystEngComm.
  • Targeting Particle Size Specification in Pharmaceutical Crystallization: A Review on Recent Process Design and Development Strat. (2022). Organic Process Research & Development.
  • Polymorphism of pharmaceuticals. (2017). Oxford Academic.
  • Why do crystals oil out and what are the remedies and prevention methods? (2024). Brainly.
  • Polymorphism of Pharmaceuticals – Significance and Selected Identification Methods. (n.d.).
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024). BOC Sciences.
  • Autonomous Control of the Crystal Size and Shape in Dense Suspensions via Imaging. (2025). Industrial & Engineering Chemistry Research.
  • Crystal Size Control Str
  • Technical Support Center: Optimizing Crystallization of 4-(Azepan-2-ylmethyl)morpholine Salts. (2025). Benchchem.
  • Guide for crystalliz
  • Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Crystallization of hydrohalides of pharmaceutical compounds. (2007).
  • Crystallisation in pharmaceutical processes. (n.d.). BIA.
  • Method for salt preparation. (2010).
  • Salt Selection in Drug Development. (n.d.). Pharmaceutical Technology.
  • Crystallization Challenges in Pharmaceutical Products. (2025). Zhanghua.
  • Piperidin-2-ylmethylacetate in the Synthesis of Pharmaceutical Intermedi
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (2021). Chemical Review and Letters.
  • A pharmaceutical salt is a crystalline form that is commonly used to change pharmaceutical properties. (n.d.).
  • Ethyl phenyl((2R)-piperidin-2-yl)acetate--hydrogen chloride (1/1). (n.d.). PubChem.
  • Ethyl 2-(piperidin-1-YL)
  • Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof. (n.d.).

Sources

Minimizing by-product formation in the esterification of piperidin-2-ylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Esterification of Piperidin-2-ylacetic Acid

Welcome to the technical support center for synthetic challenges. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with piperidin-2-ylacetic acid and its derivatives. The esterification of this molecule, while seemingly straightforward, presents a unique set of challenges due to its bifunctional nature. This document provides in-depth troubleshooting advice, validated protocols, and the mechanistic reasoning behind our recommendations to help you minimize by-product formation and maximize the yield of your target ester.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the esterification of piperidin-2-ylacetic acid. We focus on the root causes of these problems and provide actionable solutions.

Q1: What are the primary by-products I should be concerned about during the esterification of piperidin-2-ylacetic acid?

A1: The principal challenge arises from the molecule's structure, which contains both a nucleophilic secondary amine and a carboxylic acid. This arrangement makes it highly susceptible to two main side reactions, especially under neutral or basic conditions, or when the carboxylic acid is activated without concurrent protection of the amine.

  • Intramolecular Cyclization (Lactam Formation): The most common by-product is the lactam, octahydropyrido[1,2-a]pyrazin-6-one . This occurs when the secondary amine of the piperidine ring attacks the activated carboxylic acid of the same molecule, eliminating a molecule of water. This side reaction is often favored thermodynamically.

  • Intermolecular Amide Coupling (Dimer/Oligomer Formation): If the amine of one molecule attacks the activated carboxyl group of another, it leads to the formation of amide-linked dimers and, subsequently, oligomers or polymers. These are often observed as insoluble precipitates that are difficult to characterize and remove.

The competition between the desired esterification reaction and these side reactions is the central problem to be solved.

G cluster_main Reaction Pathways Start Piperidin-2-ylacetic Acid + Alcohol (ROH) Ester Desired Product: Piperidin-2-ylacetate Ester Start->Ester  Esterification (Desired) [H+ Catalyst or Activating Agent] Lactam By-product 1: Lactam Formation Start->Lactam Intramolecular Attack Dimer By-product 2: Dimer/Oligomer Formation Start->Dimer Intermolecular Attack caption Key Reaction Pathways

Caption: Competing reaction pathways for piperidin-2-ylacetic acid.

Q2: I attempted a standard Fischer esterification with sulfuric acid in methanol and got a very low yield. What went wrong?

A2: While Fischer-Speier esterification is a classic method, its success with amino acids like piperidin-2-ylacetic acid hinges on one critical factor: ensuring the amine is fully and consistently protonated.[1][2][3]

The Causality: The secondary amine (pKa ~10-11) is more basic than the carboxylic acid group is acidic. In the presence of a catalytic amount of strong acid, an equilibrium will exist between the protonated amine and the protonated carboxyl group. If a significant population of the amine remains in its free, nucleophilic state, it will readily compete with the alcohol nucleophile, leading to the by-products described in Q1. Furthermore, the esterification reaction is reversible, and the water produced can hydrolyze the ester product, pushing the equilibrium back towards the starting materials.[2]

Troubleshooting Steps:

  • Increase Acid Stoichiometry: For amino acids, it is crucial to use at least one full equivalent of a strong acid (relative to the amino acid) to ensure the amine is "protected" as an ammonium salt. Often, using the alcohol solvent saturated with HCl gas or using a reagent like thionyl chloride is more effective than a catalytic amount of H₂SO₄.

  • Water Removal: The equilibrium must be shifted towards the product. This can be achieved by using a large excess of the alcohol or by actively removing water using a Dean-Stark apparatus (if using a co-solvent like toluene) or by adding a water sequestrant like trimethyl orthoacetate.[4]

Q3: What is the most reliable and straightforward method for preparing a simple methyl or ethyl ester of piperidin-2-ylacetic acid on a lab scale?

A3: For routine, high-yield synthesis of simple alkyl esters of amino acids, the thionyl chloride (SOCl₂) in alcohol method is exceptionally reliable and widely documented.[5][6][7]

Why It Works: This method brilliantly solves the core problem of competing nucleophilicity.

  • In Situ Acid Generation: Thionyl chloride reacts rapidly with the alcohol (e.g., methanol) to generate sulfur dioxide (gas), the corresponding alkyl chloride, and, most importantly, anhydrous hydrogen chloride (HCl) gas directly in the reaction mixture.

    • SOCl₂ + ROH → ROSOCl + HCl

    • ROSOCl → SO₂ + RCl

  • Amine Protection: The generated HCl immediately and quantitatively protonates the piperidine nitrogen, converting it into a non-nucleophilic ammonium chloride salt.

  • Carboxyl Activation: The excess SOCl₂ and the highly acidic conditions facilitate the conversion of the carboxylic acid to the ester, likely via an acyl chloride or related intermediate.

This one-pot procedure ensures the amine is taken out of play before the carboxyl group is activated, effectively shutting down the pathways to lactam and dimer formation. The product is conveniently isolated as its hydrochloride salt.[8]

(See Protocol 1 below for a detailed experimental procedure.)

Q4: My downstream reaction steps are incompatible with acidic conditions. When should I use a protecting group strategy?

A4: A protecting group strategy is warranted when the harsh, acidic conditions of the Fischer or SOCl₂ methods are not viable, or when you need to perform subsequent reactions where the piperidine nitrogen must be unprotonated but also non-reactive (e.g., base-catalyzed reactions, organometallic additions).

The Recommended Protecting Group: The tert-butoxycarbonyl (Boc) group is ideal for this purpose.

  • Stability: It is completely stable to the neutral or mildly basic conditions often used for esterification (e.g., using alkyl halides with a cesium carbonate base) and to many other synthetic transformations.[9]

  • Orthogonality: It is easily and cleanly removed under acidic conditions (e.g., with trifluoroacetic acid (TFA) or HCl in dioxane) that typically do not affect the newly formed ester group.[10][11]

Workflow:

  • N-Protection: React piperidin-2-ylacetic acid with di-tert-butyl dicarbonate (Boc₂O).

  • Esterification: Esterify the N-Boc protected acid. This can now be done under a variety of conditions without fear of side reactions from the amine. A simple method is reaction with an alkyl halide (e.g., methyl iodide) and a mild base (e.g., K₂CO₃ or Cs₂CO₃).

  • N-Deprotection: Remove the Boc group with acid to yield the desired ester, usually as a salt (e.g., TFA or HCl salt).

This approach provides maximum control and is invaluable in complex, multi-step syntheses, though it adds two steps to the overall sequence.

(See Protocol 2 below for a detailed experimental procedure.)

G cluster_workflow Decision Workflow: Choosing an Esterification Method Start Need to esterify Piperidin-2-ylacetic Acid Check_Conditions Are strongly acidic conditions (HCl, SOCl₂) tolerated in subsequent steps? Start->Check_Conditions Method_SOCl2 Use SOCl₂ in Alcohol Method (Protocol 1) Check_Conditions->Method_SOCl2  Yes   Method_Protect Use N-Protecting Group Strategy (Protocol 2) Check_Conditions->Method_Protect  No   End Obtain desired Ester Product Method_SOCl2->End Method_Protect->End caption Method Selection Guide

Caption: Decision workflow for selecting the appropriate esterification strategy.

Comparative Summary of Methods

The table below summarizes the key characteristics of the discussed methods to aid in selecting the optimal procedure for your specific needs.

FeatureMethod 1: SOCl₂ in AlcoholMethod 2: N-Protection StrategyFischer Esterification (Modified)
Primary Use Case Rapid, high-yield synthesis of simple estersMulti-step synthesis; acid-sensitive substratesLarge-scale synthesis where cost is key
Typical Yield >90% (as HCl salt)[8]>80% over 3 steps60-85% (highly condition-dependent)
Reaction Conditions 0 °C to reflux; strongly acidicMild protection/esterification; acidic deprotectionReflux; strongly acidic; water removal needed
Pros - One-pot procedure- High yield- Suppresses by-products effectively- Excellent control- Broad substrate scope- Orthogonal to many reactions- Inexpensive reagents- Simple setup
Cons - Generates corrosive HCl/SO₂- Limited to acid-stable molecules- Adds two steps (protection/deprotection)- Higher cost and lower atom economy- Equilibrium-limited- Risk of by-products if not optimized
By-product Risk Very LowVery LowModerate to High

Detailed Experimental Protocols

Protocol 1: Esterification using Thionyl Chloride in Methanol

This protocol describes the preparation of methyl 2-(piperidin-2-yl)acetate hydrochloride.

Materials:

  • Piperidin-2-ylacetic acid

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, ice bath, reflux condenser, drying tube (CaCl₂)

Procedure:

  • Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube. Place the flask in an ice-water bath.

  • Suspension: Add piperidin-2-ylacetic acid (1.0 eq) to anhydrous methanol (approx. 0.2 M concentration) in the flask. Stir to create a suspension.

  • Addition of SOCl₂: While stirring vigorously at 0 °C, slowly add thionyl chloride (1.5 - 2.0 eq) dropwise via syringe over 15-20 minutes. Caution: The reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 65 °C for methanol) and maintain for 3-5 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Remove the solvent and any excess reagents under reduced pressure using a rotary evaporator.

  • Isolation: The resulting solid or oil is the crude hydrochloride salt of the methyl ester. To purify, triturate the crude product with cold diethyl ether, sonicate briefly, and then collect the resulting white solid by vacuum filtration. Wash the solid with additional cold ether and dry under vacuum.

Protocol 2: N-Boc Protection Followed by Esterification and Deprotection

This three-step protocol provides methyl 2-(piperidin-2-yl)acetate hydrochloride via a protected intermediate.

Step 2a: N-Boc Protection

  • Materials: Piperidin-2-ylacetic acid, Di-tert-butyl dicarbonate (Boc₂O), Sodium hydroxide (NaOH), 1,4-Dioxane, Water.

  • Procedure:

    • Dissolve piperidin-2-ylacetic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1 M NaOH(aq) solution.

    • Cool the solution to 0 °C and add Boc₂O (1.1 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Concentrate the mixture in vacuo to remove the dioxane. Acidify the remaining aqueous solution to pH 2-3 with cold 1 M HCl.

    • Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Boc protected acid, which is often used directly in the next step.

Step 2b: Esterification of N-Boc Acid

  • Materials: N-Boc-piperidin-2-ylacetic acid, Methyl iodide (MeI), Potassium carbonate (K₂CO₃), Dimethylformamide (DMF).

  • Procedure:

    • Dissolve the N-Boc protected acid (1.0 eq) in anhydrous DMF.

    • Add finely ground K₂CO₃ (1.5 eq) and methyl iodide (1.2 eq).

    • Stir the mixture at room temperature for 12-18 hours, monitoring by TLC.

    • Dilute the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography if necessary to obtain the N-Boc protected methyl ester.

Step 2c: N-Boc Deprotection

  • Materials: N-Boc protected methyl ester, 4 M HCl in 1,4-dioxane.

  • Procedure:

    • Dissolve the purified N-Boc ester (1.0 eq) in a minimal amount of a co-solvent like methanol or ethyl acetate.

    • Add a solution of 4 M HCl in 1,4-dioxane (5-10 eq) and stir at room temperature for 1-2 hours.

    • Monitor the reaction for the disappearance of starting material by TLC.

    • Upon completion, remove the solvent under reduced pressure. Triturate the residue with diethyl ether to precipitate the final product, methyl 2-(piperidin-2-yl)acetate hydrochloride. Collect by filtration.

References

  • Axten, J. M., et al. (1998). A Stereoselective Synthesis of dl-threo-Methylphenidate: Preparation and Biological Evaluation of Novel Analogs. Journal of Organic Chemistry, 63(26), 9628-9629. [Link]

  • ABI Scientific. (n.d.). Protein, Amino Acid and Peptide Synthesis. [Link]

  • Molecules. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. [Link]

  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. [Link]

  • ResearchGate. (2015). What are different ways to convert Amino Acid carboxylic acid into ester?. [Link]

  • Master Organic Chemistry. (n.d.). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

  • Google Patents. (2010).
  • University of California, Irvine. (n.d.). Protecting Groups. [Link]

  • Chemistry Stack Exchange. (2020). Esterification of Glycine. [Link]

Sources

Technical Support Center: Enhancing Chromatographic Purification of Ethyl Piperidin-2-ylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the efficient purification of ethyl piperidin-2-ylacetate. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating this valuable synthetic intermediate. This compound is a polar, basic compound, and its purification requires a nuanced approach to chromatography to achieve high purity and yield. This document provides in-depth, field-proven insights through a series of frequently asked questions and troubleshooting guides, moving beyond simple protocols to explain the fundamental principles behind each recommendation.

Section 1: Foundational Knowledge - Frequently Asked Questions (FAQs)

This section addresses high-level questions about the chromatographic behavior of this compound and the initial selection of a purification strategy.

Q1: What are the key chemical properties of this compound that influence its chromatographic purification?

A1: The chromatographic behavior of this compound is primarily governed by two structural features:

  • The Secondary Amine: The piperidine ring contains a secondary amine, which is a basic functional group. This group can become protonated (positively charged) at acidic or neutral pH. This basicity is the root cause of many purification challenges, especially peak tailing on silica-based columns.[1][2]

  • Polarity: The combination of the ester and the amine group makes the molecule quite polar. Its calculated LogP is approximately 1.08.[3] This high polarity means it has strong affinity for polar solvents (like water and methanol) and weak retention in standard reversed-phase chromatography.[4][5]

Q2: Which chromatographic mode is best suited for purifying this compound: Reversed-Phase (RP), Normal-Phase (NP), or HILIC?

A2: The choice of mode depends on your specific goals (e.g., purity, throughput, solvent consumption). Here is a comparative analysis:

Chromatographic ModePros for this compoundCons for this compoundBest For
Reversed-Phase (RP) Utilizes common, robust C18 columns and aqueous-organic mobile phases.Poor retention is highly likely due to the compound's polarity; it may elute in or near the solvent front.[4] Peak tailing can be severe without proper mobile phase modifiers.High-throughput analysis if retention can be achieved; desalting applications.
Normal-Phase (NP) Can provide good separation for polar compounds.Often requires chlorinated or other non-polar, toxic solvents.[4] The basic amine can interact very strongly with the acidic silica stationary phase, leading to extreme peak tailing or irreversible adsorption.[6]Situations where RP and HILIC fail and solvent toxicity is not a primary concern.
HILIC Highly Recommended. Specifically designed for retaining and separating polar compounds.[7][8] Uses high-organic (acetonitrile-rich) mobile phases, which are MS-friendly and easy to evaporate post-purification.[9]The retention mechanism is complex and can be sensitive to small changes in water content and mobile phase pH.[7]Achieving robust retention and high-resolution separation of polar basic compounds like this compound.[4][8][9]

Q3: My compound is a racemate. Can I separate the enantiomers using these methods?

A3: Standard chromatographic modes like RP, NP, and HILIC will not separate enantiomers. To resolve the (R)- and (S)-enantiomers of this compound, you must introduce a chiral element into the system. This is a critical step in pharmaceutical development, as enantiomers can have different biological activities.[10] The primary approaches are:

  • Chiral Chromatography: Using a Chiral Stationary Phase (CSP) is the most direct method for enantioseparation.[10]

  • Diastereomeric Derivatization: Reacting the racemic amine with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard (achiral) column.[11][12]

  • Diastereomeric Salt Crystallization: Reacting the racemic base with a chiral acid (e.g., tartaric acid derivatives) to form diastereomeric salts, which can often be separated by crystallization.[13][14]

Section 2: Troubleshooting Guide for Common Purification Issues

This section provides a direct, problem-solving approach to the specific experimental issues you may encounter.

Q4: My peak for this compound is tailing severely. What is happening and how do I fix it?

A4: Severe peak tailing is the most common problem for basic compounds on silica-based columns.

  • The Cause: The primary cause is a secondary interaction between the positively charged (protonated) piperidine nitrogen and negatively charged, ionized silanol groups (Si-O⁻) on the surface of the column packing material.[1][2][15] This strong ionic interaction acts as an alternative retention mechanism, causing a portion of the analyte molecules to lag behind the main peak, resulting in a "tail."

  • The Solution Workflow: Follow this systematic approach to eliminate peak tailing.


Start [label="Start: Tailing Peak Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_pH [label="1. Check Mobile Phase pH\nIs it acidic (e.g., pH 2.5-4.0)?", fillcolor="#FBBC05"]; Adjust_pH [label="Action: Add Acid Modifier\n(e.g., 0.1% Formic Acid or TFA).\nEnsure pH is >2 units from analyte pKa.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Buffer [label="2. Check Buffer\nIs a buffer present (10-25 mM)?", fillcolor="#FBBC05"]; Add_Buffer [label="Action: Add Buffer\n(e.g., Ammonium Formate or Acetate)\nto stabilize pH.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Column [label="3. Evaluate Column\nIs it a modern, high-purity,\nend-capped silica column?", fillcolor="#FBBC05"]; Use_Additive [label="Action: Use Mobile Phase Additive\n(e.g., 0.1% Triethylamine)\nto mask silanols.", fillcolor="#34A853", fontcolor="#FFFFFF"]; New_Column [label="Consider a different column\n(e.g., HILIC Amide/Diol or a polymer-based column).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Success: Symmetrical Peak", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_pH; Check_pH -> Adjust_pH [label="No"]; Check_pH -> Check_Buffer [label="Yes"]; Adjust_pH -> Check_Buffer; Check_Buffer -> Add_Buffer [label="No"]; Check_Buffer -> Check_Column [label="Yes"]; Add_Buffer -> Check_Column; Check_Column -> Use_Additive [label="No / Still Tailing"]; Check_Column -> Success [label="Yes"]; Use_Additive -> New_Column [label="Still Tailing"]; Use_Additive -> Success [label="Fixed"]; New_Column -> Success; }

Figure 1. Troubleshooting workflow for amine peak tailing.

Q5: I have no retention in Reversed-Phase HPLC; my compound elutes with the solvent front. What should I do?

A5: This indicates that your analyte is too polar for the conditions and has minimal interaction with the non-polar C18 stationary phase.

  • The Cause: this compound prefers the polar aqueous/organic mobile phase over the hydrophobic stationary phase.

  • Solutions:

    • Switch to HILIC: This is the most effective solution. HILIC is designed for polar compounds and will provide robust retention.[4][7]

    • Use 100% Aqueous Mobile Phase: If you must use RP, try running with a 100% aqueous buffered mobile phase. This requires a column specifically designed for aqueous stability (e.g., with polar endcapping or a polar-embedded phase) to prevent phase collapse.

    • Ion-Pair Chromatography: Add an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase. The reagent pairs with the protonated analyte, increasing its overall hydrophobicity and retention on the C18 column. Note that these reagents can be difficult to remove from the column.

Q6: I am scaling up my purification to preparative HPLC and my peak shapes have worsened dramatically. Why?

A6: This is likely due to column overload . Preparative HPLC intentionally overloads the column to maximize throughput, but this must be done systematically.[16][17]

  • The Cause: You have likely exceeded the column's loading capacity. There are two types of overload:

    • Concentration Overload: The sample concentration is too high, saturating the stationary phase at the column inlet. This often leads to a "fronting" peak for basic compounds or a tailing peak.[17]

    • Volume Overload: The injection volume is too large, causing the initial sample band to be excessively wide. This results in broad, often rectangular peaks.[17]

  • Solutions:

    • Perform a Loading Study: Before scaling up, perform a loading study on an analytical column. Systematically increase the injection mass (by increasing concentration or volume) and monitor the peak shape and retention time. Note the point at which peak symmetry degrades and retention time shifts. This will define the optimal loading capacity.

    • Optimize Sample Solvent: Dissolve your sample in the initial mobile phase if possible. Dissolving the sample in a much stronger solvent (e.g., 100% methanol for an RP method starting at 10% methanol) will cause severe peak distortion.

    • Increase Column Diameter: The most direct way to increase loading capacity is to use a column with a larger internal diameter.[17]

Section 3: Detailed Experimental Protocol

This section provides a robust starting protocol for the purification of this compound using HILIC, a highly recommended technique for this molecule.

Protocol 1: HILIC Purification of this compound

This protocol is designed as a starting point for method development. Optimization will be required based on the specific impurity profile of your sample.

1. Materials and Reagents:

  • Crude this compound

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC or ultrapure

  • Ammonium formate or Ammonium acetate, LC-MS grade

  • Formic acid or Acetic acid, LC-MS grade

  • HILIC Column (e.g., Bare Silica, Amide, or Diol phase; 250 mm x 4.6 mm, 5 µm for analytical; 250 x 21.2 mm for preparative)

2. Preparation of Solutions:

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.

    • To prepare 1 L: Weigh 0.63 g of ammonium formate into 1 L of HPLC-grade water.

    • Adjust pH to 3.5 by adding formic acid dropwise while monitoring with a calibrated pH meter.

    • Filter through a 0.22 µm filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Sample Preparation: Dissolve the crude sample in a mixture of 90:10 (v/v) Acetonitrile:Water to a concentration of approximately 1-5 mg/mL for analytical scale. Ensure the sample solvent is weaker than or equal to the initial mobile phase conditions.

3. HPLC Method Parameters:

ParameterAnalytical ScalePreparative Scale
Column HILIC, 250 x 4.6 mm, 5 µmHILIC, 250 x 21.2 mm, 5-10 µm
Mobile Phase A 10 mM Ammonium Formate, pH 3.510 mM Ammonium Formate, pH 3.5
Mobile Phase B AcetonitrileAcetonitrile
Gradient 95% B to 70% B over 15 min95% B to 70% B over 15 min
Flow Rate 1.0 mL/min20 mL/min (adjust based on column optimal flow rate)[18]
Injection Volume 5-10 µL1-5 mL (determined by loading study)
Column Temp. 30 °C30 °C
Detection (UV) 210 nm (or as determined by UV scan)210 nm

4. Experimental Workflow:


A [label="Prepare Mobile Phases\n(A: Buffered Aqueous, B: ACN)"]; B [label="Prepare Sample\n(Dissolve in high % ACN)"]; C [label="Equilibrate Column\n(At least 10 column volumes\nwith initial conditions, e.g., 95% B)"]; D [label="Inject Sample\n(Analytical scale first for scouting)"]; E [label="Run Gradient Separation"]; F [label="Monitor Elution\n(UV Detector)"]; G [label="Identify Target Peak\n(Based on retention time)"]; H [label="Scale Up to Preparative Column\n(Adjust flow rate and injection volume)"]; I [label="Collect Fractions\n(Based on UV signal)"]; J [label="Analyze Fractions for Purity\n(e.g., analytical HPLC)"]; K [label="Pool Pure Fractions & Evaporate Solvent"];

A -> C; B -> D; C -> D; D -> E -> F -> G; G -> H [label="Method Optimized"]; H -> I -> J -> K; }

Figure 2. Step-by-step workflow for HILIC purification.

Causality Behind Choices:

  • HILIC Mode: Chosen for its superior retention of this polar analyte.[4][7][8]

  • Acidic Buffered Mobile Phase (pH 3.5): The low pH serves two critical functions: 1) It ensures the secondary amine of the analyte is consistently protonated, preventing on-column ionization shifts that lead to broad peaks.[19] 2) It protonates surface silanol groups on the stationary phase, drastically reducing the strong ionic interactions that cause peak tailing.[1][15] The buffer maintains this pH consistently.

  • Ammonium Formate: This is a volatile buffer, making it ideal for preparative applications where the solvent must be removed. It is also compatible with mass spectrometry if used for fraction analysis.

References

  • Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. [Link]

  • GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. [Link]

  • Restek. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Link]

  • Subotić, S., & Česla, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH. [Link]

  • Kawai, S., et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Obrnuta faza. [Link]

  • Biotage. What can I use to purify polar reaction mixtures? [Link]

  • Pereira, J., et al. (2007). DIASTEREOSELECTIVE SYNTHESIS OF CHIRAL METHYL 2-PIPERIDIN-2-YLPROPANOATES. HETEROCYCLES, Vol. 71, No. 2. [Link]

  • ResearchGate. Retention and Thermodynamic Studies of Piperazine Diastereomers in Reversed-Phase Liquid Chromatography. [Link]

  • Agilent Technologies. Application Compendium Solutions for Preparative HPLC. [Link]

  • Google Patents.
  • Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]

  • Google Patents.
  • Taylor & Francis Online. Chiral Drug Separation. [Link]

  • University of Warwick. Principles in preparative HPLC. [Link]

  • Teledyne ISCO. Improving Prep HPLC. YouTube. [Link]

  • PubMed Central. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. [Link]

  • Biotage. Reversed-Phase Flash Purification. [Link]

Sources

Addressing solubility problems of ethyl piperidin-2-ylacetate in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl Piperidin-2-ylacetate Solubility

Introduction: Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with this versatile intermediate. This compound possesses a unique chemical structure—a secondary amine within a piperidine ring and an ethyl ester moiety—that dictates a nuanced solubility profile. Understanding this structure is the key to overcoming solubility hurdles in your experiments. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to systematically address and resolve these issues.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the expected solubility profile of this compound based on its structure?

Answer: this compound (MW: 171.24 g/mol ) is an amphiphilic molecule. Its solubility is governed by the interplay between its two main functional groups:

  • The Piperidine Ring: The saturated heterocyclic amine is basic (pKa of the conjugate acid is ~10.4-11.2) and contains a polar N-H group capable of hydrogen bonding.[1][2] This part of the molecule prefers polar solvents.

  • The Ethyl Acetate Moiety: This ester group is moderately polar but also has non-polar ethyl and acetate hydrocarbon portions. While the carbonyl oxygen can act as a hydrogen bond acceptor, the overall group contributes to solubility in less polar organic solvents.[3][4]

Therefore, the compound is expected to be most soluble in polar aprotic solvents (like DMSO, Acetone) and polar protic solvents (like Ethanol).[5][6] Its solubility will be limited in highly non-polar solvents such as hexanes or toluene and may require specific strategies in aqueous systems.

Q2: I'm observing my compound "oiling out" or forming a separate liquid phase in a non-polar solvent. Why is this happening?

Answer: "Oiling out" occurs when a solute is added to a solvent in which it is poorly soluble, and the melting point of the solute is below the boiling point of thesolvent. Instead of dissolving or remaining a solid, it melts and forms a second liquid layer. Given that this compound is a liquid or low-melting solid at room temperature, this is a common observation in non-polar solvents like heptane or cyclohexane where its solubility is low. The polar piperidine ring resists interaction with the non-polar solvent, leading to phase separation.

Q3: How does temperature generally affect the solubility of this compound?

Answer: For most solid and liquid solutes, solubility increases with temperature.[7][8] Applying heat increases the kinetic energy of both the solvent and solute molecules, which helps overcome the intermolecular forces in the solute and allows it to dissolve more readily.[8] For this compound, warming the mixture can be a simple and effective first step to increase its solubility in many organic solvents. However, caution is advised. Prolonged exposure to high temperatures can potentially lead to degradation, especially if reactive species are present. Always start with gentle warming (e.g., 35-40°C) and monitor for any changes in color or the appearance of impurities.[5]

Part 2: Troubleshooting Guides for Organic Solvents

This section provides systematic approaches to resolving specific solubility issues.

Issue 1: Poor solubility in a non-polar solvent (e.g., Hexane, Toluene, Heptane).

Root Cause Analysis: This is the most common solubility challenge. The high polarity and hydrogen-bonding capability of the piperidine N-H group create strong solute-solute interactions that non-polar solvents cannot effectively break and solvate. The fundamental principle of "like dissolves like" explains this poor compatibility.[7][9]

Troubleshooting Workflow:

start Start: Poor Solubility in Non-Polar Solvent cosolvent Strategy 1: Introduce a Polar Co-solvent start->cosolvent Is a solvent mixture acceptable for the process? solvent_swap Strategy 2: Switch to a More Polar Solvent System cosolvent->solvent_swap No / Insufficient end_succ Success: Homogeneous Solution cosolvent->end_succ Yes solvent_swap->end_succ Yes end_fail Failure: Consult Further Specialized Techniques solvent_swap->end_fail No

Caption: Troubleshooting workflow for non-polar solvent issues.

Solutions & Protocols:

1. Co-Solvent Strategy: This is often the most practical solution if the non-polar solvent is required for the reaction (e.g., a Grignard reaction in THF/Toluene). A small amount of a more polar "bridge" solvent can dramatically improve solubility.

  • Protocol 1: Co-Solvent Screening

    • In a small vial, add a known amount of this compound.

    • Add the primary non-polar solvent (e.g., Toluene) to the target concentration and stir. Confirm insolubility.

    • Begin adding a polar co-solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Ethyl Acetate) dropwise while stirring.

    • Observe for dissolution. Record the approximate volume percentage of the co-solvent required to achieve a homogeneous solution.

    • Test the most effective co-solvents at the lowest possible concentration to ensure the primary solvent's properties are not significantly altered.

2. Solvent System Change: If the process allows, switch to a solvent with intermediate polarity.

  • Recommended Solvents: Consider solvents like Dichloromethane (DCM), Chloroform, or Ethyl Acetate, which are known to be good solvents for this compound and its analogs.[5][6] A summary is provided in the table below.

SolventPolarity IndexTypeExpected SolubilityRationale & Notes
n-Hexane0.1Non-PolarVery LowLacks any polar functional groups to interact with the amine or ester.
Toluene2.4Non-PolarLowAromatic ring provides some polarizability but is generally insufficient.
Dichloromethane3.1Polar AproticHighGood dipole moment, effectively solvates both parts of the molecule.[5][6]
Ethyl Acetate4.4Polar AproticHigh"Like dissolves like" principle for the ester part; can accept H-bonds.[5][6]
Acetone5.1Polar AproticHighStrong dipole and H-bond acceptor.[5][6]
Ethanol4.3Polar ProticHighCan both donate and accept hydrogen bonds, interacting well with the N-H group.
DMSO7.2Polar AproticVery HighHighly effective polar solvent, excellent H-bond acceptor.[5]
Issue 2: Compound precipitates from an organic stock solution upon storage.

Root Cause Analysis: This typically happens for one of two reasons:

  • Supersaturation: The initial solution was prepared at an elevated temperature, and upon cooling to room temperature or below (e.g., -20°C storage), the solubility limit was exceeded.[1]

  • Solvent Instability: If using a solvent mixture, differential evaporation of a more volatile co-solvent can alter the solvent ratio, reducing overall solubility.

Solutions:

  • Store at Room Temperature: If the compound's stability permits, storing the stock solution at a controlled room temperature can prevent precipitation caused by cooling.[1]

  • Lower Stock Concentration: The simplest solution is to prepare a stock solution at a lower, more stable concentration.[1]

  • Re-dissolve Before Use: If precipitation occurs during cold storage, allow the vial to warm to room temperature and gently agitate or sonicate to re-dissolve the compound before use.[5] Always visually inspect for complete dissolution.

Part 3: Advanced Strategy - pH Modification (Protonation)

For applications involving polar or aqueous-organic biphasic systems, modifying the pH is a powerful tool to dramatically alter solubility.

Q4: Can I use acid to improve the solubility of this compound in a polar solvent?

Answer: Absolutely. This is a highly effective chemical modification technique.[1][10] The secondary amine on the piperidine ring is basic. By adding an acid (like hydrochloric acid, HCl), you can protonate the nitrogen atom, forming the corresponding ammonium salt (this compound hydrochloride).[11][12] This salt is an ionic compound and is significantly more soluble in polar solvents, particularly water and alcohols, than the neutral "free base" form.[1] Conversely, this salt form will be virtually insoluble in non-polar organic solvents.

cluster_0 Low Polarity System (e.g., Toluene) cluster_1 High Polarity System (e.g., Water/Ethanol) FreeBase_NP Free Base (C₉H₁₇NO₂) Soluble Acid + Acid (e.g., HCl) FreeBase_NP->Acid Salt_NP Salt Form ([C₉H₁₈NO₂]⁺Cl⁻) Insoluble FreeBase_P Free Base (C₉H₁₇NO₂) Sparingly Soluble Salt_P Salt Form ([C₉H₁₈NO₂]⁺Cl⁻) Highly Soluble Base + Base (e.g., NaHCO₃) Salt_P->Base Acid->Salt_NP Base->FreeBase_P

Sources

Validation & Comparative

Introduction: The Structural Significance of Ethyl Piperidin-2-ylacetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl Piperidin-2-ylacetate: A Comparative Approach

For Researchers, Scientists, and Drug Development Professionals

This compound is a functionalized piperidine derivative, a structural motif of immense importance in medicinal chemistry. The piperidine ring is a core component in a multitude of pharmaceutical agents, valued for its ability to confer favorable physicochemical properties and engage with biological targets, particularly within the central nervous system.[1] Accurate and unambiguous structural characterization is therefore a cornerstone of any research or development program involving such molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the structural elucidation of organic compounds in solution.[2] It provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). This guide, authored from the perspective of a Senior Application Scientist, offers a detailed exploration of the ¹H and ¹³C NMR spectra of this compound. We will dissect the spectral features, explain the underlying principles, provide robust experimental protocols, and compare the capabilities of NMR with other common analytical techniques, thereby offering a comprehensive resource for both novice and experienced researchers.

Part 1: Deciphering the Molecular Blueprint - ¹H and ¹³C NMR Analysis

A thorough analysis begins with the molecule's structure. Understanding the distinct electronic environments of each proton and carbon atom is the key to assigning the signals observed in the NMR spectra.

Visualizing the Structure

Here is the chemical structure of this compound with systematic numbering for clear spectral assignment.

Figure 1: Structure of this compound cluster_ring cluster_chain C2 C2 C3 C3 N1 N1-H C7 C7 C2->C7 C4 C4 C5 C5 C6 C6 C8 C8(O) O9 O9 C8->O9 O_double O_double C8->O_double O C10 C10 O9->C10 C11 C11 C10->C11

Caption: Structure of this compound with atom numbering.

¹H NMR Spectrum: A Proton's Perspective

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and their relative abundance (integration).

Causality Behind Predictions:

  • Chemical Shift (δ): The position of a signal is dictated by the shielding or deshielding of the proton. Electronegative atoms like oxygen and nitrogen pull electron density away from nearby protons, shifting their signals downfield (to a higher ppm value).

  • Multiplicity: The splitting of a signal into multiple peaks (triplet, quartet, etc.) is caused by spin-spin coupling with protons on adjacent carbons. The n+1 rule is a useful guide, where n is the number of equivalent neighboring protons.

  • Integration: The area under a signal is directly proportional to the number of protons it represents.

Table 1: Predicted ¹H NMR Data for this compound

Atom #AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
H11Ethyl -CH₃~1.2Triplet (t)3HUpfield aliphatic protons, split by the two H10 protons.[3]
H3, H4, H5Piperidine -CH₂-~1.3 - 1.7Multiplet (m)6HComplex, overlapping signals of the piperidine ring methylene groups.[4]
H1Piperidine N-H~1.8 (variable)Broad Singlet (br s)1HLabile proton; signal shape and position are solvent and concentration-dependent.[5]
H7Acetate -CH₂-~2.4Multiplet (m)2HDeshielded by the adjacent C8 carbonyl group and coupled to the H2 proton.
H6Piperidine -CH₂-N~2.8 - 3.0Multiplet (m)2HProtons alpha to nitrogen are deshielded.
H2Piperidine -CH-N~3.0 - 3.2Multiplet (m)1HDeshielded by both the nitrogen (N1) and the acetate side chain.
H10Ethyl -O-CH₂-~4.1Quartet (q)2HStrongly deshielded by the adjacent ester oxygen (O9), split by the three H11 protons.

Expert Insights: The N-H Proton and D₂O Exchange The proton attached to the nitrogen (N-H) is acidic and undergoes rapid chemical exchange.[5] This rapid exchange often decouples it from adjacent protons, resulting in a broad signal rather than a distinct multiplet. To definitively identify this peak, a "D₂O shake" experiment is performed. A drop of deuterium oxide (D₂O) is added to the NMR tube, and the spectrum is reacquired. The labile N-H proton will exchange with a deuterium atom, causing its signal to disappear from the spectrum, a self-validating confirmation of its assignment.[6]

¹³C NMR Spectrum: The Carbon Framework

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. In standard broadband decoupled spectra, each unique carbon appears as a single line, simplifying the spectrum significantly.[4]

Causality Behind Predictions: The chemical shift of a ¹³C signal is highly sensitive to its electronic environment.

  • Carbonyl Carbons (C=O): These are highly deshielded and appear furthest downfield.[7]

  • Carbons Bonded to Heteroatoms (C-O, C-N): These are deshielded compared to simple alkane carbons.[4]

  • Aliphatic Carbons (C-C, C-H): These appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Atom #AssignmentPredicted δ (ppm)Rationale
C11Ethyl -CH₃~14Most upfield, standard aliphatic methyl carbon.[7]
C4Piperidine -CH₂-~24Aliphatic carbon in the piperidine ring.
C5Piperidine -CH₂-~26Aliphatic carbon in the piperidine ring.
C3Piperidine -CH₂-~28Aliphatic carbon in the piperidine ring.
C7Acetate -CH₂-~38Aliphatic carbon, slightly deshielded by the carbonyl group.
C6Piperidine -CH₂-N~46Deshielded by the adjacent nitrogen atom.[4]
C2Piperidine -CH-N~55Methine carbon deshielded by nitrogen and the side chain.[4]
C10Ethyl -O-CH₂-~60Strongly deshielded by the adjacent ester oxygen.[7]
C8Carbonyl C=O~171Ester carbonyl carbon, highly deshielded.[4]

Part 2: Advanced Techniques and Comparative Analysis

While 1D NMR is powerful, its limitations become apparent with complex molecules where signals may overlap. In such cases, 2D NMR techniques and comparison with orthogonal analytical methods are indispensable for confident analysis.

Advanced NMR: Two-Dimensional Correlation Spectroscopy

For a molecule like this compound, 2D NMR experiments provide a self-validating map of atomic connectivity, removing any ambiguity from 1D spectral assignments.[8][9]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). A cross-peak between two proton signals in the 2D spectrum confirms they are neighbors. For example, COSY would show a correlation between the H10 quartet and the H11 triplet, confirming the ethyl group's structure.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to.[10] This is the most reliable method for assigning carbon signals by linking them to their known proton counterparts.

Caption: Diagram of expected key proton-proton couplings via COSY.

Comparison with Alternative Analytical Techniques

NMR is not the only tool available. A multi-technique approach provides the most comprehensive characterization and is a tenet of modern drug development.[11]

Table 3: Comparison of NMR with Other Analytical Techniques

TechniqueInformation ProvidedStrengthsWeaknesses
NMR Spectroscopy Detailed molecular structure, stereochemistry, relative and absolute quantification (qNMR).[12][13]Non-destructive; provides unparalleled structural detail; excellent for purity assessment without needing an identical standard.[14]Relatively low sensitivity compared to MS; requires higher sample amounts.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.Extremely high sensitivity; provides molecular formula confirmation.Provides little to no information on atom connectivity or stereochemistry; isomers are often indistinguishable.[14]
HPLC/UPLC Separation of components in a mixture, retention time, relative purity.Excellent for assessing purity and separating complex mixtures; highly quantitative with standards.Provides no structural information; compound identification relies on comparison with a known standard.[14]
FTIR Spectroscopy Presence of specific functional groups (e.g., C=O, N-H, C-O).[11]Fast and simple; provides a quick "fingerprint" of the functional groups present.Provides limited information on the overall molecular skeleton; not suitable for complex structure elucidation on its own.

Expert Insight: The true power lies in synergy. For instance, after synthesizing this compound, a scientist would use HPLC to confirm the presence of a major product peak. This peak could then be isolated, and its molecular weight confirmed by MS. Finally, 1D and 2D NMR would be used to provide unequivocal proof of the structure and stereochemistry, while ¹H NMR would also serve as a final, high-fidelity purity check.

Part 3: Experimental Protocols and Best Practices

Trustworthy data is born from meticulous experimental practice. The following protocols are designed to be self-validating systems for acquiring high-quality NMR data.

Experimental Workflow

Figure 3: NMR Experimental Workflow Sample 1. Sample Preparation (Weighing & Dissolving) Tube 2. Transfer to NMR Tube & Add Internal Standard (TMS) Sample->Tube Spectrometer 3. Insert into Spectrometer (Lock, Tune, Shim) Tube->Spectrometer Acquire 4. Data Acquisition (¹H, ¹³C, 2D Experiments) Spectrometer->Acquire Process 5. Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquire->Process Analyze 6. Spectral Analysis (Integration, Peak Picking, Assignment) Process->Analyze

Caption: A flowchart illustrating the general workflow for NMR analysis.

Protocol 1: NMR Sample Preparation

Objective: To prepare a homogeneous, contaminant-free solution of the analyte for NMR analysis.

Materials:

  • This compound (5-10 mg for ¹H; 20-50 mg for ¹³C)

  • High-quality 5 mm NMR tube

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • Glass vial, Pasteur pipette

Procedure:

  • Weighing: Accurately weigh the required amount of this compound into a clean, dry glass vial. The use of an analytical balance is crucial for quantitative applications (qNMR).

  • Dissolving: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.[15] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

  • Standard Addition: Add a small amount of internal standard, such as TMS (0 ppm reference), if not already present in the solvent.

  • Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A clear, particulate-free solution is essential.

  • Transfer: Using a clean Pasteur pipette, carefully transfer the solution into the NMR tube to a height of approximately 4-5 cm.[15]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity. Proper handling, such as avoiding fingerprints on the lower part of the tube, is good practice.[16]

Protocol 2: Data Acquisition (General)

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra using a modern NMR spectrometer.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Instrument Access: Log into the spectrometer booking system and prepare the instrument for use according to standard operating procedures.[16]

  • Sample Insertion: Insert the NMR tube into the spinner turbine and use a depth gauge to ensure correct positioning. Carefully place it into the magnet.[15]

  • Lock, Tune, and Shim:

    • Lock: The instrument "locks" onto the deuterium signal of the solvent (e.g., CDCl₃) to stabilize the magnetic field.

    • Tune/Match: The probe is tuned to the specific frequencies of the nuclei being observed (¹H, ¹³C) for maximum signal sensitivity.

    • Shim: The magnetic field homogeneity is optimized by adjusting the shim coils to achieve narrow, symmetrical peak shapes. This is a critical step for high-resolution data.

  • ¹H Spectrum Acquisition:

    • Load standard proton acquisition parameters. A typical spectral width is -2 to 12 ppm.

    • Acquire 8-16 scans to achieve a good signal-to-noise ratio.

  • ¹³C Spectrum Acquisition:

    • Load standard carbon acquisition parameters with proton decoupling. A typical spectral width is 0 to 220 ppm.[4]

    • Due to the low natural abundance of ¹³C (~1.1%), a larger number of scans (e.g., 128 or more) is required to obtain a good spectrum.[4]

  • Data Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum via Fourier Transform. The resulting spectrum is then phased, baseline-corrected, and referenced (e.g., setting the TMS peak to 0 ppm) for analysis.

References

  • Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. Available at: [Link]

  • Silva, A. M. S. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Recent Advances in Heterocyclic Chemistry (Vol. 2). Available at: [Link]

  • Buschmann, H. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. J-Stage. Available at: [Link]

  • GOOD LAB PRACTICE-NMR. (n.d.). C-CART. Available at: [Link]

  • Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • How NMR Enhances Chemical Analysis Accuracy? (n.d.). Creative Biostructure. Available at: [Link]

  • Al-Rawi, J. M. A. (2015). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. Available at: [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC - PubMed Central. Available at: [Link]

  • Video: NMR Spectroscopy Of Amines. (n.d.). JoVE. Available at: [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (n.d.). Patsnap Eureka. Available at: [Link]

  • NMR Interpretation and Comparison. (n.d.). Scribd. Available at: [Link]

  • Koos, T., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Comparative Evaluation of Aspirin Purity Using Titration, Infra-red (IR), and Nuclear Magnetic Resonance (NMR) Spectroscopy. (2023). ResearchGate. Available at: [Link]

  • Sketch the ^1H NMR spectrum of ethyl acetate (CH_3C(O)OCH_2CH_3) approximate chemical shift values of all peaks. (n.d.). Homework.Study.com. Available at: [Link]

  • Al-Rawi, J. M. A., & Al-Sultani, S. A. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. Available at: [Link]

  • 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. (2023). Chemistry LibreTexts. Available at: [Link]

  • University of Bath. (2017). How to Prepare and Run a NMR Sample. YouTube. Available at: [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. Available at: [Link]

  • Zhang, W., et al. (n.d.). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts. The Journal of Organic Chemistry. Available at: [Link]

  • Structure Elucidation by NMR. (n.d.). ETH Zurich. Available at: [Link]

  • Structure Elucidation in Organic Chemistry - Ethyl Acetate. (2015). YouTube. Available at: [Link]

  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0032262). (n.d.). Human Metabolome Database. Available at: [Link]

  • Piperidine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Available at: [Link]

  • 1H NMR Practice Problems. (n.d.). University of Calgary. Available at: [Link]

  • NMR Spectroscopy Practice Problems. (n.d.). Chemistry Steps. Available at: [Link]

  • Practical and Scalable Synthesis of Ethyl (R)-Piperidine-3-acetate. (2010). ResearchGate. Available at: [Link]

  • Eliel, E. L., et al. (n.d.). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available at: [Link]

  • Approximate 1H and 13C NMR Shifts. (n.d.). Scribd. Available at: [Link]

  • Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... (n.d.). ResearchGate. Available at: [Link]

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000716). (n.d.). Human Metabolome Database. Available at: [Link]

  • 1H NMR Spectrum (CHEM022801). (n.d.). ContaminantDB. Available at: [Link]

  • Spectra of ethyl acetate. (n.d.). Available at: [Link]

  • Ethyl piperidine-1-acetate - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. Available at: [Link]

  • Ethyl phenyl((2R)-piperidin-2-yl)acetate--hydrogen chloride (1/1). (n.d.). PubChem. Available at: [Link]

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A Comparative Guide to the Mass Spectrometric Fragmentation of Ethyl Piperidin-2-ylacetate: EI vs. ESI

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating Molecular Structure Through Controlled Fragmentation

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the determination of molecular weights and the elucidation of chemical structures. For researchers in drug discovery and development, where piperidine scaffolds are prevalent, a deep understanding of their fragmentation behavior is critical for rapid and accurate identification.[1][2] This guide provides an in-depth comparison of the fragmentation patterns of ethyl piperidin-2-ylacetate (also known as ethyl pipecolinate), a representative piperidine derivative, under two of the most common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).

This compound (C₈H₁₅NO₂, MW: 157.21 g/mol ) possesses key structural features that dictate its fragmentation: a basic secondary amine within the piperidine ring, which is prone to α-cleavage, and an ethyl ester functional group, which has its own characteristic fragmentation pathways.[1][3][4] By comparing the "hard" ionization of EI, typically coupled with Gas Chromatography (GC-MS), against the "soft" ionization of ESI, used with Liquid Chromatography (LC-MS), we can illustrate how the choice of ionization technique fundamentally alters the information we can glean from a molecule.[5][6] This guide will dissect these differences, providing field-proven insights and actionable experimental protocols for researchers.

Electron Ionization (EI): The Classic Fingerprint

Electron Ionization is a high-energy process where a beam of 70 eV electrons bombards the analyte in the gas phase.[7] This energetic impact ejects an electron from the molecule, forming a radical cation known as the molecular ion (M•⁺). The excess energy deposited in the M•⁺ leads to extensive and highly reproducible fragmentation, creating a characteristic "fingerprint" mass spectrum that is invaluable for library matching and structural confirmation.[5][8]

For this compound, the fragmentation is dominated by cleavage adjacent to the nitrogen atom—a classic example of α-cleavage in N-heterocyclic compounds.[1] The primary fragmentation event is the cleavage of the bond between the C2 carbon of the piperidine ring and the carboxylate substituent.

Key Fragmentation Pathways under EI:

  • Molecular Ion (M•⁺): The initial ionization event produces the molecular ion at an m/z of 157. In EI, the M•⁺ peak for aliphatic amines can be of low intensity or even absent.[9]

  • α-Cleavage (Base Peak Formation): The most favorable fragmentation is the loss of the entire ethyl carboxylate group (•COOCH₂CH₃) as a radical, which has a mass of 73 Da. This results in the formation of a stable, resonance-stabilized iminium ion at m/z 84 .[1][10] This fragment is consistently observed as the base peak (the most intense peak) in the spectrum, making it highly diagnostic for this structure.[10]

  • Other Fragments: Smaller fragments resulting from ring fission and further breakdown of the m/z 84 ion are also observed at lower abundances, including peaks at m/z 56 and 55.[10]

EI_Fragmentation M This compound (m/z 157, M•⁺) F1 Piperidin-2-yl Cation (m/z 84, Base Peak) M->F1 α-Cleavage Neutral1 + •COOEt (73 Da)

Caption: Predicted EI fragmentation of this compound.

Electrospray Ionization (ESI): The Gentle Approach for Molecular Weight and Beyond

In stark contrast to EI, Electrospray Ionization is a "soft" ionization technique.[11] It transfers ions already existing in a polar solution into the gas phase, typically by applying a high voltage to a liquid stream, creating a fine aerosol.[12][13] This process imparts very little excess energy, meaning the molecule of interest usually remains intact. For basic compounds like this compound, ESI in positive ion mode generates a protonated molecule, [M+H]⁺.[1][14]

While a simple ESI mass spectrum provides an accurate molecular weight, it offers little structural information due to the lack of fragmentation.[11] To overcome this, tandem mass spectrometry (MS/MS) is employed. In this technique, the protonated precursor ion ([M+H]⁺ at m/z 158) is isolated, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting product ions are analyzed.[8][15]

Key Fragmentation Pathways under ESI-MS/MS (CID):

  • Precursor Ion ([M+H]⁺): The ESI spectrum is dominated by the protonated molecule at m/z 158 . Protonation is expected to occur at the most basic site, the secondary amine nitrogen.[16]

  • Neutral Loss of Ethanol: A major fragmentation pathway for protonated ethyl esters is the neutral loss of ethanol (CH₃CH₂OH, 46 Da). This occurs via a rearrangement, yielding a highly stable acylium ion at m/z 112 .[17]

  • Neutral Loss of Ethene: Another common pathway involves the loss of ethene (C₂H₄, 28 Da) from the ethyl group, which produces a protonated carboxylic acid fragment at m/z 130 .

ESI_Fragmentation Precursor Protonated Molecule [M+H]⁺ (m/z 158) Frag1 Acylium Ion (m/z 112) Precursor->Frag1 Neutral Loss Frag2 Protonated Acid (m/z 130) Precursor->Frag2 Neutral Loss Neutral1 - C₂H₅OH (46 Da) Neutral2 - C₂H₄ (28 Da) GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Prep Dissolve in Ethyl Acetate GC GC Separation Prep->GC MS EI (70 eV) Fragmentation GC->MS Detect Detection MS->Detect

Caption: General workflow for GC-MS analysis.

Protocol 2: LC-MS/MS Analysis for ESI Fragmentation

This method is ideal for the analysis of polar piperidine derivatives that are not amenable to GC. [1][15]

  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to a working concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • LC System:

    • Column: C18, 100 mm x 2.1 mm ID, 2.6 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS System:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Method: Full scan from m/z 100-500 to identify the [M+H]⁺ precursor ion (m/z 158).

    • MS/MS Method: Product ion scan of the precursor ion at m/z 158. Optimize collision energy (typically 10-30 eV) to achieve a good distribution of fragment ions.

Conclusion

The mass spectrometric analysis of this compound serves as a perfect case study for comparing the utility of Electron Ionization and Electrospray Ionization. EI provides a high-energy, fragment-rich spectrum characterized by a dominant α-cleavage product (m/z 84), which is ideal for definitive identification via library searching. Conversely, ESI provides a gentle ionization, yielding an intact protonated molecule (m/z 158) that confirms molecular weight. Subsequent MS/MS analysis of this ion reveals structurally informative neutral losses (ethanol, ethene), allowing for detailed structural elucidation. As a Senior Application Scientist, my recommendation is clear: employ GC-EI-MS for rapid screening and identification of known, volatile piperidine derivatives, and leverage the power of LC-ESI-MS/MS for the comprehensive characterization of novel, polar, or thermally labile analogs where confirmation of molecular weight and detailed structural analysis are paramount.

References

  • BenchChem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem.
  • Maksimović, M., & Kovačević, N. (1990). Gas chromatography/mass spectrometry in the elucidation of the structure of piperidine alkaloids. Rapid Communications in Mass Spectrometry.
  • Pan, Z. et al. (2018). Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones. ResearchGate.
  • NIST. Ethyl pipecolinate - Mass spectrum (electron ionization). NIST WebBook.
  • NIST. Ethyl pipecolinate - IR Spectrum. NIST WebBook.
  • Various Authors. (2022). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Semantic Scholar.
  • NIST. Ethyl pipecolinate - Notes. NIST WebBook.
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A Senior Application Scientist’s Guide to the Characterization and Quantification of Impurities in Ethyl Piperidin-2-ylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

Ethyl piperidin-2-ylacetate is a substituted piperidine derivative that serves as a valuable building block in medicinal chemistry. The piperidine scaffold is a prevalent structural motif in numerous pharmaceuticals, recognized for its favorable physicochemical properties and ability to engage with a variety of biological targets.[1] Consequently, the purity of intermediates like this compound is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety and efficacy of the final Active Pharmaceutical Ingredient (API).

Impurities, defined by the International Council for Harmonisation (ICH) as any component of a drug substance that is not the chemical entity defined as the drug substance, can arise from numerous sources.[2][3] These include starting materials, by-products of side reactions, intermediates, degradation products, reagents, catalysts, and solvents.[4][5][6] Even at trace levels, such impurities can impact the safety, efficacy, and stability of the final drug product.[2][7] Therefore, a robust analytical strategy for the detection, identification, and quantification of impurities is a non-negotiable aspect of drug development and manufacturing, mandated by regulatory bodies worldwide.[6][8]

This guide provides a comparative analysis of the primary analytical techniques for impurity profiling of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a framework for selecting the most appropriate techniques to build a comprehensive and regulatory-compliant impurity profile.

Chapter 1: Understanding the Impurity Landscape

Before selecting an analytical technique, one must first anticipate the potential impurities. The synthesis of this compound typically involves the esterification of piperidine-2-acetic acid or related precursors. A plausible synthetic route could start from (piperidin-2-yl)methanol, followed by functional group manipulations.[1] Based on common synthetic pathways, the impurity profile can be categorized as follows:

  • Organic Impurities:

    • Starting Materials & Intermediates: Unreacted piperidine-2-acetic acid, (piperidin-2-yl)methanol, or other precursors.

    • By-products: Compounds formed from side reactions, such as dimerization, N-acylation, or over-alkylation.

    • Degradation Products: Primarily the hydrolysis product, piperidine-2-acetic acid, formed if the sample is exposed to moisture or non-neutral pH conditions.

  • Inorganic Impurities:

    • Catalysts & Reagents: Residual catalysts (e.g., Pd/C if hydrogenation is used for precursor synthesis) or inorganic salts from workup procedures.[9][10]

  • Residual Solvents:

    • Volatile organic compounds used during synthesis and purification, such as ethyl acetate, dichloromethane, pyridine, or diethyl ether.[1][4] Control of these is explicitly guided by ICH Q3C.[3][11]

This anticipated profile—spanning volatile solvents, non-volatile organic molecules, and inorganic elements—necessitates a multi-faceted analytical approach. No single technique can adequately characterize and quantify all potential impurities.

Chapter 2: The Analytical Toolkit: A Comparative Overview

The core of any impurity profiling strategy relies on a suite of complementary analytical techniques. The most powerful and widely adopted methods in the pharmaceutical industry are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][12]

Workflow for Comprehensive Impurity Analysis

The logical flow of analysis begins with broad screening and quantification, followed by specific identification of any unknown components that exceed regulatory thresholds.

G cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification & Characterization Sample This compound Sample HPLC HPLC-UV/DAD Analysis (Organic Impurities) Sample->HPLC GCMS Headspace GC-MS (Residual Solvents) Sample->GCMS Quant_Report Quantification Report: - Known Impurities - Residual Solvents - Unknowns > Reporting Threshold HPLC->Quant_Report GCMS->Quant_Report Isolate Isolate Unknown Impurity (e.g., Prep-HPLC) Quant_Report->Isolate If Unknown > Identification Threshold Final_Report Comprehensive Impurity Profile Report Quant_Report->Final_Report NMR NMR Spectroscopy (1D & 2D) Isolate->NMR HRMS High-Resolution MS (LC-MS) Isolate->HRMS Struct_Elucid Structure Elucidation NMR->Struct_Elucid HRMS->Struct_Elucid Struct_Elucid->Final_Report

Caption: General workflow for impurity profiling.

Comparative Analysis of Key Techniques

The choice of technique is dictated by the physicochemical properties of the analyte and the specific question being asked (e.g., "How much is there?" vs. "What is it?").

Technique Primary Application Strengths Limitations Relevance to this compound
HPLC / UPLC Quantification of organic (non-volatile) impurities and degradation products.[13]High precision and accuracy for quantification; robust and reliable; versatile with various detectors (UV, DAD, MS); excellent for stability-indicating methods.[14]Requires reference standards for absolute quantification of known impurities; may not be suitable for volatile compounds; structural information is limited without MS.Essential. The primary tool for quantifying process-related organic impurities and degradation products like piperidine-2-acetic acid.
GC-MS Identification and quantification of volatile and semi-volatile impurities.[15]Excellent separation for volatile compounds; high sensitivity and specificity from MS detection, allowing for identification via spectral libraries.[12][16]Not suitable for non-volatile or thermally labile compounds; derivatization may be required for polar molecules.Essential. The definitive method for identifying and quantifying residual solvents as per ICH Q3C guidelines.
NMR Spectroscopy Definitive structure elucidation of unknown impurities.[17]Provides unambiguous structural information, including stereochemistry; non-destructive; can be quantitative (qNMR) without a specific reference standard for the impurity itself.[18][19][20]Relatively low sensitivity compared to MS; requires higher sample amounts and isolation of the impurity for full characterization; complex data interpretation.Crucial. The gold standard for identifying the structure of an unknown impurity that is detected by HPLC above the identification threshold.[19]

Chapter 3: Experimental Protocols: A Self-Validating Approach

The trustworthiness of any analytical data hinges on the validation of the method.[21][22] The following protocols are designed as templates that incorporate system suitability tests (SSTs) and align with ICH Q2(R1) validation principles, ensuring they are self-validating for their intended purpose.[21]

Protocol 1: Quantification of Organic Impurities by RP-HPLC-UV

Objective: To separate, detect, and quantify known and unknown non-volatile impurities in this compound. This is a stability-indicating method.

1. Instrumentation & Columns:

  • HPLC or UPLC system with a UV/Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). The C18 stationary phase is the workhorse for pharmaceutical analysis due to its versatility in retaining a wide range of moderately polar to non-polar compounds.

2. Reagents & Mobile Phase:

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier improves peak shape for basic compounds like piperidines and provides protons for potential MS detection.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (or DAD scan from 200-400 nm). 210 nm is chosen for general detection of compounds lacking a strong chromophore.

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    25.0 70
    30.0 95
    35.0 95
    35.1 5

    | 40.0 | 5 |

4. Sample Preparation:

  • Test Sample: Accurately weigh ~25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent (Concentration ≈ 1.0 mg/mL).

  • Reference Standard (for assay): Prepare a solution of this compound reference standard at the same concentration.

  • Sensitivity Solution: Dilute the Test Sample solution to a concentration corresponding to the reporting threshold (e.g., 0.05%).

5. System Suitability Test (SST):

  • Inject the Reference Standard solution five times. The %RSD of the peak area should be ≤ 2.0%.

  • Inject a resolution solution (if known impurities are available) or a degraded sample. The resolution between the main peak and the closest eluting impurity should be ≥ 1.5.[23]

  • The signal-to-noise ratio for the main peak in the Sensitivity Solution should be ≥ 10. This confirms the quantitation limit (QL) is at or below the reporting threshold.[23]

6. Quantification:

  • Impurities are quantified using their peak area relative to the area of the main this compound peak (Area Percent method). Assume a relative response factor (RRF) of 1.0 for unknown impurities unless otherwise determined.

    • % Impurity = (Area_impurity / (Area_total_impurities + Area_main_peak)) * 100

Protocol 2: Analysis of Residual Solvents by Headspace GC-MS

Objective: To identify and quantify volatile residual solvents according to ICH Q3C. Headspace sampling is used because it selectively introduces volatile analytes into the GC system, avoiding contamination from the non-volatile drug substance matrix.

1. Instrumentation:

  • Gas Chromatograph with a Headspace Autosampler and a Mass Spectrometric (MS) detector.[16]

2. GC-MS Conditions:

  • Column: 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane (e.g., 30 m x 0.25 mm, 1.4 µm film). This phase provides good selectivity for the common polar and non-polar solvents listed in ICH Q3C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

  • Injector Temp: 250 °C

  • MS Transfer Line Temp: 250 °C

  • MS Ion Source Temp: 230 °C

  • MS Scan Range: 35 - 350 amu.

3. Headspace Parameters:

  • Vial Equilibration Temp: 80 °C

  • Vial Equilibration Time: 20 min

  • Loop Temp: 90 °C

  • Pressurization Time: 1.0 min

4. Sample Preparation:

  • Diluent: N,N-Dimethylformamide (DMF) or another suitable high-boiling, inert solvent.

  • Test Sample: Accurately weigh ~100 mg of the this compound sample into a 20 mL headspace vial. Add 5.0 mL of Diluent and cap immediately.

  • Standard Solution: Prepare a stock solution of all expected residual solvents (e.g., ethyl acetate, DCM, pyridine) in the Diluent. Prepare a working standard by spiking the diluent in a headspace vial to achieve concentrations at the ICH limit.

5. Analysis:

  • Identification: Compare the retention time and mass spectrum of peaks in the Test Sample chromatogram to those in the Standard Solution and a spectral library (e.g., NIST).

  • Quantification: Calculate the concentration of each solvent using an external standard method based on the peak areas from the Test Sample and the Standard Solution.

Chapter 4: Decision Making in Analytical Strategy

Choosing the right tool is paramount. The following decision tree illustrates the logical process for characterizing an impurity detected during a routine HPLC analysis.

G Start Impurity peak detected in HPLC > Reporting Threshold Check_Known Is the impurity a known compound? Start->Check_Known Quantify_Known Quantify using Reference Standard Check_Known->Quantify_Known Yes Check_Threshold Is level > ICH Identification Threshold? Check_Known->Check_Threshold No Report_Known Report as Specified Identified Impurity Quantify_Known->Report_Known Report_Unidentified Report as Specified Unidentified Impurity Check_Threshold->Report_Unidentified No Isolate Isolate Impurity (e.g., Prep-HPLC) Check_Threshold->Isolate Yes Elucidate Structure Elucidation Isolate->Elucidate NMR 1D/2D NMR Elucidate->NMR Primary Structure HRMS LC-HRMS Elucidate->HRMS Formula Confirmation Synthesize_Std Synthesize Reference Standard NMR->Synthesize_Std HRMS->Synthesize_Std Reanalyze Re-analyze sample using newly identified standard Synthesize_Std->Reanalyze Reanalyze->Report_Known

Caption: Decision tree for impurity identification.

This structured approach ensures that analytical resources are deployed efficiently and that the resulting data package is robust and scientifically sound, meeting the stringent requirements of regulatory agencies.[3][24] The ultimate goal is to build a comprehensive impurity profile that provides a complete picture of the drug substance's purity, ensuring the quality and safety of the final pharmaceutical product.[25]

References

  • Malenović, A., Ivanović, D., Medenica, M., & Jančić, B. (2004). High perfomance liquid chromatography in pharmaceutical analyses. PubMed. Available at: [Link]

  • Shinde, V. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. Available at: [Link]

  • Research and Reviews. (2022). High-Performance Liquid Chromatography in Pharmaceutical Analysis. Research and Reviews: Journal of Pharmaceutical Analysis. Available at: [Link]

  • Anonymous. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals. Science. Available at: [Link]

  • Malenović, A., Ivanović, D., Medenica, M., & Jančić, B. (n.d.). HIGH PERFOMANCE LIQUID CHROMATOGRAPHY IN PHARMACEUTICAL ANALYSES. scindeks.ceon.rs. Available at: [Link]

  • Gowda, V., et al. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Available at: [Link]

  • Chromatography Online. (2020). How is liquid chromatography used in the pharmaceutical industry? Chormatography Online. Available at: [Link]

  • NJ Labs. (2025). Essential Applications of HPLC in the Pharmaceutical Industry. NJ Labs. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. Available at: [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Medistri SA. (2024). GC/MS Identification of Impurities. Medistri SA. Available at: [Link]

  • Resolvemass Laboratories. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Resolvemass Laboratories. Available at: [Link]

  • Singh, L., Nanda, A., & Tariq, M. (2014). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Pharmatech Associates. (2020). Validation of Analytical Procedures: Part 1. Pharmatech Associates. Available at: [Link]

  • YouTube. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. Available at: [Link]

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH. Available at: [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available at: [Link]

  • RSSL. (n.d.). Nuclear magnetic resonance spectroscopy (NMR). RSSL. Available at: [Link]

  • da Silva, A. F. M., et al. (2024). Impurities in Active Pharmaceutical Ingredients and Drug Products: A Critical Review. Critical Reviews in Analytical Chemistry. Available at: [Link]

  • Thermo Fisher Scientific. (n.d.). Impurities in Wines by GC–MS. LCGC International. Available at: [Link]

  • Pharmaffiliates. (2025). Unlocking Molecular Secrets: The Power of Advanced NMR in Structural Elucidation & Complex Impurity Mapping. Pharmaffiliates. Available at: [Link]

  • Pharmaffiliates. (2025). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. Pharmaffiliates. Available at: [Link]

  • Dwivedi, A. M. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry. Available at: [Link]

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Analysis Overview. Chemass. Available at: [Link]

  • da Silva, A. F. M., et al. (2024). Impurities in Active Pharmaceutical Ingredients and Drug Products: A Critical Review. ResearchGate. Available at: [Link]

  • Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmaceutical Analysis. Available at: [Link]

  • BfArM. (2023). Guideline on Impurities in new Active Pharmaceutical Ingredients. BfArM. Available at: [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

  • Emery Pharma. (n.d.). Impurity Analysis. Emery Pharma. Available at: [Link]

  • Dong, M. W. (2000). Validation of analytical procedures by high-performance liquid chromatography for pharmaceutical analysis. Journal of the Pharmaceutical Society of Japan. Available at: [Link]

  • Dong, M. W. (2003). Validation of Impurity Methods, Part II. LCGC North America. Available at: [Link]

  • National Institute of Chemistry. (n.d.). Structural characterization of compounds and impurities. National Institute of Chemistry. Available at: [Link]

  • FDA. (2023). Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-[1,3-dioxo-6-(piperidin-1-yl)-2,3-dihydro-1H-benz[de]isoquinolin-2-yl]acetate. PubChem. Available at: [Link]

  • ChemSynthesis. (2025). ethyl (1-methyl-3-oxo-2-piperidinyl)acetate. ChemSynthesis. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (RS)-Ethyl 2-phenyl-2-piperidin-2-ylacetate. PubChem. Available at: [Link]

  • SciSpace. (2013). Impurities in Pharmaceuticals- A Review. SciSpace. Available at: [Link]

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Comparison of reactivity between ethyl piperidin-2-ylacetate and methyl piperidin-2-ylacetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of Ethyl Piperidin-2-ylacetate and Mthis compound

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of the Piperidine Scaffold and its Ester Derivatives

The piperidine ring is a cornerstone in medicinal chemistry, appearing as a key structural motif in a multitude of pharmaceuticals and natural products.[1] Its prevalence is due to favorable physicochemical properties, including its ability to confer aqueous solubility and engage in specific interactions with biological targets.[1] Within this class, functionalized derivatives like ethyl and mthis compound serve as versatile intermediates for synthesizing more complex molecules, particularly those targeting the central nervous system.[1][2][3]

The choice between an ethyl and a methyl ester in a synthetic route is often a critical decision that can significantly impact reaction yields, rates, and even the feasibility of subsequent transformations. This guide provides an in-depth, objective comparison of the reactivity of this compound and mthis compound. We will explore the subtle yet significant differences in their electronic and steric profiles and how these properties govern their behavior in key chemical reactions, supported by established principles and experimental data from analogous systems.

Core Structural and Electronic Properties: A Tale of Two Alkoxy Groups

The fundamental difference between the two molecules lies in the ester's alkoxy group: an ethoxy (-OCH₂CH₃) group versus a methoxy (-OCH₃) group. This seemingly minor variation introduces distinct steric and electronic effects that dictate the reactivity of the ester's carbonyl group.

  • Inductive Effect: Alkyl groups are known to be weakly electron-donating through an inductive effect (+I).[4][5] The ethyl group, being larger than the methyl group, has a slightly stronger electron-donating effect.[6] This increased electron density on the carbonyl carbon of this compound marginally reduces its electrophilicity compared to the methyl analogue, making it slightly less attractive to nucleophiles.

  • Steric Hindrance: Steric hindrance refers to the spatial arrangement of atoms and groups that can impede a chemical reaction.[5][7][8] The ethyl group is physically bulkier than the methyl group. This increased steric bulk around the carbonyl center of this compound creates a more crowded environment, making it more difficult for nucleophiles to approach and attack the electrophilic carbonyl carbon.[8][9]

Caption: Structural comparison highlighting steric and electronic differences.

Comparative Reactivity in Key Synthetic Transformations

The interplay of steric and electronic factors leads to predictable differences in reactivity for common ester transformations. In general, the reduced steric hindrance and slightly higher electrophilicity of the carbonyl carbon make mthis compound the more reactive of the two compounds .

Hydrolysis: Cleavage by Water

Ester hydrolysis, the cleavage of an ester back to a carboxylic acid and an alcohol, can be catalyzed by acid or base and is a fundamental reaction to consider, especially for prodrug design and stability studies.[10][11]

  • Mechanism (Base-Catalyzed): The reaction proceeds via nucleophilic acyl substitution. A hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide (⁻OR) as a leaving group to form the carboxylic acid, which is then deprotonated by the alkoxide to yield a carboxylate salt.[11][12]

  • Reactivity Comparison: The primary determinant of the hydrolysis rate is the accessibility of the carbonyl carbon to the nucleophile (water or hydroxide). Due to the smaller size of the methoxy group, methyl esters present a less sterically hindered target.[9] Consequently, they undergo hydrolysis more rapidly than their ethyl ester counterparts. Studies on simple aliphatic esters have consistently shown that as the alkyl chain of the alcohol portion increases, the rate of alkaline hydrolysis decreases.[6]

Caption: General mechanism for base-catalyzed ester hydrolysis.

Amidation: Formation of the Amide Bond

The direct conversion of esters to amides is a highly valuable transformation in drug synthesis.[13][14] This reaction typically involves heating the ester with a primary or secondary amine, often with a catalyst or promoter.

  • Mechanism: Similar to hydrolysis, the reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses to expel the alkoxide, forming the more stable amide bond.

  • Reactivity Comparison: The same factors that govern hydrolysis also control the rate of amidation. The less sterically hindered and more electrophilic carbonyl of mthis compound allows for a faster rate of attack by the amine nucleophile. Experimental evidence confirms this trend; for instance, in base-promoted amidation reactions, ethyl benzoate has been shown to give significantly lower yields than its methyl analog under identical conditions, highlighting the superior reactivity of the methyl ester.[13]

Transesterification: Exchanging the Alkoxy Group

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst.[12][15] This is a common strategy for modifying protecting groups or altering the properties of a molecule.

  • Mechanism: The mechanism is an equilibrium process involving nucleophilic attack by an alcohol on the ester's carbonyl carbon, proceeding through a tetrahedral intermediate.[12]

  • Reactivity Comparison: The position of the equilibrium in transesterification depends on the relative stability of the reactants and products, but the rate at which equilibrium is reached is again dependent on steric and electronic factors. Mthis compound will react faster with a given alcohol than its ethyl counterpart due to the greater accessibility of its carbonyl group. To drive the reaction forward, the alcohol reactant is typically used in large excess.[12]

Summary of Comparative Reactivity
Reaction TypeMore Reactive SpeciesPrimary Reason(s)Supporting Insights
Hydrolysis Mthis compoundLess steric hindrance from the -CH₃ group allows for faster nucleophilic attack.The rate of alkaline hydrolysis decreases as the size of the ester's alkyl group increases.[6]
Amidation Mthis compoundLower steric barrier and slightly higher carbonyl electrophilicity lead to faster reaction with amines.Direct comparison experiments show methyl esters providing higher yields than ethyl esters in amidation reactions.[13]
Transesterification Mthis compoundThe carbonyl carbon is more accessible to the incoming alcohol nucleophile, leading to a faster reaction rate.The reaction mechanism is analogous to hydrolysis and amidation, with steric factors playing a key role.[12]

Experimental Protocol: Kinetic Analysis of Base-Catalyzed Hydrolysis

To provide a self-validating system for comparing the reactivity of these two esters, the following protocol outlines a kinetic study to determine their respective rates of hydrolysis under basic conditions. The progress of the reaction can be monitored by titrating the remaining hydroxide ions at various time intervals.

Objective:

To determine and compare the second-order rate constants (k) for the alkaline hydrolysis of this compound and mthis compound at a constant temperature.

Materials:
  • Mthis compound

  • This compound[16]

  • Sodium Hydroxide (NaOH), 0.05 M solution in water

  • Hydrochloric Acid (HCl), 0.05 M standardized solution

  • Phenolphthalein indicator

  • Constant temperature water bath (e.g., 25°C)

  • Conical flasks (100 mL), pipettes, burette

  • Stopwatch

G cluster_prep Preparation cluster_reaction Reaction & Quenching cluster_analysis Analysis prep1 Prepare 0.05 M NaOH and 0.05 M HCl solutions prep2 Equilibrate reagent solutions and flasks in a 25°C water bath prep1->prep2 react1 Mix 50 mL of 0.05 M NaOH with 50 mL of 0.05 M ester solution. Start stopwatch (t=0). prep2->react1 react2 At timed intervals (e.g., 5, 10, 20, 30 min), withdraw a 10 mL aliquot. react1->react2 react2->react2 Repeat for each time point quench Immediately add the aliquot to a flask containing ~15 mL of 0.05 M HCl to quench the reaction. react2->quench titrate Add phenolphthalein and back-titrate the excess HCl with standardized 0.05 M NaOH. quench->titrate calculate Calculate the concentration of unreacted ester at each time point. titrate->calculate plot Plot 1/(a-x) vs. time (t). calculate->plot result Determine the rate constant (k) from the slope of the line. plot->result

Caption: Experimental workflow for the kinetic analysis of ester hydrolysis.

Step-by-Step Methodology:
  • Preparation: Prepare stock solutions of the piperidine esters (e.g., 0.05 M in a suitable solvent like ethanol to ensure miscibility, though this will create a mixed solvent system).[17] Place separate flasks containing the ester solution and the 0.05 M NaOH solution into the constant temperature water bath and allow them to equilibrate for at least 15 minutes.

  • Reaction Initiation: To start the reaction, quickly add a known volume of the ester solution to the NaOH solution, mix thoroughly, and immediately start the stopwatch. This is time t=0.

  • Monitoring the Reaction: At predetermined time intervals (e.g., 5, 10, 20, 30, 45, and 60 minutes), withdraw an aliquot (e.g., 10 mL) of the reaction mixture.

  • Quenching: Immediately add the aliquot to a flask containing a known excess of the standardized 0.05 M HCl solution (e.g., 15 mL). This will neutralize the unreacted NaOH and stop the hydrolysis.

  • Back-Titration: Add a few drops of phenolphthalein indicator to the quenched solution and titrate the excess HCl with the standardized 0.05 M NaOH solution until a faint pink endpoint is reached.

  • Data Analysis:

    • Calculate the amount of NaOH consumed at each time point. This corresponds to the amount of ester that has hydrolyzed.

    • The reaction follows second-order kinetics. The integrated rate law is: kt = 1/(a-x) - 1/a, where 'a' is the initial concentration of the reactants and '(a-x)' is the concentration at time 't'.

    • Plot 1/(a-x) versus time t. The plot should yield a straight line.

    • The slope of this line is the second-order rate constant, k.

  • Comparison: Repeat the entire experiment for the other ester under identical conditions. A direct comparison of the calculated rate constants (k_methyl vs. k_ethyl) will provide quantitative data on their relative reactivity. It is expected that k_methyl > k_ethyl.

Conclusion for the Practicing Scientist

In the context of synthetic and medicinal chemistry, the choice between ethyl and mthis compound is a decision with clear reactivity implications. Mthis compound is the more reactive substrate in common nucleophilic acyl substitution reactions, including hydrolysis, amidation, and transesterification. This heightened reactivity is primarily due to the lower steric hindrance of the methyl group, which allows for more facile access of nucleophiles to the carbonyl carbon.

Practical Recommendations:

  • For reactions where high reactivity and faster conversion rates are desired , such as in challenging amidation reactions or when using sterically hindered nucleophiles, mthis compound is the superior choice .

  • Conversely, if a more stable ester is required to withstand certain reaction conditions or to function as a slower-releasing prodrug moiety, This compound offers greater hydrolytic stability .[18]

By understanding these fundamental principles of reactivity, researchers can make more informed decisions in their synthetic design, leading to optimized reaction outcomes and more efficient development of novel piperidine-based therapeutics.

References

  • Optica Publishing Group. (n.d.). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Applied Spectroscopy. [Link]

  • Anantakrishnan, S. V., & Krishnamurti, S. (1941). Kinetic studies in ester hydrolysis. Part I. The Hydrolysis of Halogeno-aliphatic Esters. Proceedings of the Indian Academy of Sciences - Section A, 14(3), 270-278.
  • Taylor & Francis Online. (2012). Efficient Synthesis of a New Series of Piperidine Ring–Modified Alcohol and Methyl Ether Analogs of (±) -. Taylor & Francis Online. [Link]

  • Nair, P. M., & Anantakrishnan, S. V. (1950). Kinetic studies in ester hydrolysis. Part IV. Alkaline Hydrolysis of Ethyl Acetate in Mixed Solvents. Proceedings of the Indian Academy of Sciences - Section A, 32(2), 85-96.
  • Taylor & Francis Online. (2012). Efficient Synthesis of a New Series of Piperidine Ring-Modified Analogs of (±)-threo-Methyl Phenyl(piperidin-2-yl)acetate. Synthetic Communications, 42(12), 1802-1812. [Link]

  • RSC Publishing. (n.d.). The Kinetics of the Alkaline Hydrolysis of Esters ancl Amides of. Journal of the Chemical Society. [Link]

  • Scribd. (n.d.). Kinetics Study of Ester Hydrolysis in The Presence of HCL at Room Temperature Room Temperature. [Link]

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  • ChemRxiv. (n.d.). Kinetics of alkaline hydrolysis of synthetic organic esters. [Link]

  • MDPI. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Molecules, 27(4), 1228. [Link]

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A Researcher's Comparative Guide to the Biological Activity Screening of Novel Ethyl Piperidin-2-ylacetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties and engage in crucial interactions with biological targets.[2] This guide focuses on a specific, promising subclass: novel ethyl piperidin-2-ylacetate derivatives. We will provide a comparative framework for their biological activity screening, moving beyond mere protocols to explain the causal logic behind experimental choices. This document is designed for researchers, scientists, and drug development professionals, offering a tiered approach to efficiently identify and characterize the therapeutic potential of these novel chemical entities.

Part 1: The Strategic Framework for Screening

A successful screening campaign is not a random walk through assays but a structured, tiered investigation. The goal is to cost-effectively triage compounds, identifying promising leads while eliminating inactive or undesirable ones early. Our approach is divided into three tiers: initial computational and broad-spectrum screening, targeted in vitro validation, and mechanistic deep dives.

Tier 1: In Silico & Broad-Spectrum Phenotypic Screening

The first step is to predict and then broadly assess the potential of the newly synthesized derivatives. This tier combines computational analysis with high-throughput in vitro assays to provide a foundational dataset.

1.1. Computational Druglikeness & ADMET Prediction: Before committing to wet-lab experiments, it's crucial to evaluate the fundamental drug-like properties of the derivatives.

  • Expertise & Causality: We begin with an in silico assessment using Lipinski's Rule of Five.[3][4] This rule is a well-established heuristic that predicts the likelihood of a compound having oral bioavailability based on physicochemical properties like molecular weight (<500 Da), logP (<5), and hydrogen bond donors/acceptors (<5 and <10, respectively).[5][6] Compounds that violate multiple rules are more likely to have poor absorption or permeation and can be deprioritized.[4] Following this, computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are employed.[7][8] These tools use machine learning to forecast properties like aqueous solubility, blood-brain barrier penetration, and potential toxicity, allowing for the early flagging of compounds with likely downstream development issues.[9][]

  • Alternative Comparison: The alternative is to synthesize and screen all compounds empirically, which is resource-intensive and inefficient. The in silico approach front-loads the analysis, focusing resources on derivatives with the highest probability of success.[]

1.2. Broad-Spectrum Cytotoxicity Screening (MTT/XTT Assay): The first wet-lab experiment should be a general assessment of cytotoxicity. This establishes the concentration range at which the compounds can be tested in other cell-based assays without causing non-specific cell death.

  • Expertise & Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[12]

  • Alternative Comparison: The XTT assay is a similar tetrazolium-based assay. Its primary advantage is that its formazan product is water-soluble, eliminating the solubilization step required in the MTT protocol.[13][14] However, MTT is often more cost-effective and is a well-established standard. The choice between them often depends on lab workflow and throughput needs.

1.3. Primary Antimicrobial Screening (Broth Microdilution): Given the known antimicrobial activities of many heterocyclic compounds, a broad screen against representative bacterial and fungal pathogens is a logical starting point.

  • Expertise & Causality: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.[15][16] This technique involves preparing two-fold serial dilutions of the test compound in a 96-well plate and inoculating each well with a standardized suspension of a microorganism.[17][18] The MIC is the lowest concentration that prevents visible growth.[15] This method is quantitative, reproducible, and suitable for screening against a panel of microbes.[16]

Tier 2: Targeted & Mechanistic Screening

Based on the structure of the piperidine core and results from Tier 1, a more focused screening strategy is developed. Piperidine derivatives are known to interact with targets in the central nervous system and can possess antioxidant properties.[1][19]

2.1. Neuroprotective Potential (Acetylcholinesterase Inhibition): The cholinergic hypothesis of Alzheimer's disease suggests that inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, is a key therapeutic strategy.[20]

  • Expertise & Causality: The Ellman's method is the most common and reliable spectrophotometric assay for measuring AChE activity.[21][22] The enzyme hydrolyzes the substrate acetylthiocholine to produce thiocholine. This product then reacts with DTNB (Ellman's reagent) to generate a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified by measuring absorbance at 412 nm.[20][23] A reduction in the rate of color formation indicates inhibition of AChE. This assay is simple, robust, and adaptable for high-throughput screening.[21]

2.2. Antioxidant Activity Screening (DPPH/ABTS Assay): Cellular damage from oxidative stress is implicated in numerous diseases. Assessing the radical-scavenging ability of the new derivatives is a valuable screen for potential cytoprotective effects.

  • Expertise & Causality: The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are both widely used to measure antioxidant capacity.[24][25] The DPPH assay involves a stable free radical that is purple in solution; upon accepting a hydrogen atom or electron from an antioxidant, it becomes a colorless/yellowish product.[26] The ABTS assay generates a blue-green radical cation that is also decolorized by antioxidants.[26][27]

  • Alternative Comparison: While both assays measure radical scavenging, they have key differences. The DPPH radical is soluble only in organic solvents, whereas the ABTS radical is soluble in both aqueous and organic media, allowing it to be used for a wider range of compounds.[28] The ABTS assay is also sensitive to a broader range of antioxidants.[24] Running both assays can provide a more comprehensive picture of the antioxidant potential.

Tier 3: Hit Validation & Selectivity Profiling

Promising "hits" from Tier 2 must be validated. This involves confirming their activity, determining their potency (e.g., IC50), and assessing their selectivity. For instance, a confirmed AChE inhibitor would be tested against the related enzyme butyrylcholinesterase (BChE) to determine its selectivity profile. Further studies, such as molecular docking, can provide insights into the binding mode and guide future structure-activity relationship (SAR) studies.[2][29][30]

Visualization of the Screening Workflow

The following diagram illustrates the logical flow of the tiered screening strategy.

G cluster_0 Tier 1: Initial Assessment cluster_1 Tier 2: Targeted Screening cluster_2 Tier 3: Hit Validation InSilico In Silico Screening (Lipinski's Rule, ADMET) Cytotoxicity Broad Cytotoxicity (MTT / XTT Assay) InSilico->Cytotoxicity Prioritize Compounds Antimicrobial Antimicrobial Screen (Broth Microdilution) Cytotoxicity->Antimicrobial Define Non-Toxic Concentrations AChE AChE Inhibition (Ellman's Method) Antimicrobial->AChE Identify 'Hits' Antioxidant Antioxidant Activity (DPPH / ABTS) AChE->Antioxidant IC50 Potency Determination (IC50) Antioxidant->IC50 Validate 'Hits' Selectivity Selectivity Profiling (e.g., vs. BChE) IC50->Selectivity Docking Molecular Docking Selectivity->Docking

Caption: A tiered workflow for screening novel this compound derivatives.

Part 2: Comparative Data Presentation

To objectively compare the performance of novel derivatives, quantitative data should be summarized in a structured table. This allows for easy identification of the most promising candidates.

Table 1: Hypothetical Screening Data for this compound Derivatives

Compound IDMol. Wt. (Da)cLogPLipinski ViolationsCytotoxicity (IC50, µM)Antimicrobial (MIC, µg/mL vs. E. coli)AChE Inhibition (IC50, µM)DPPH Scavenging (IC50, µM)
EPD-001 4854.20> 100645.225.8
EPD-002 5205.5215.5> 12889.1> 100
Control 1 *279.42.80> 100NA0.02NA
Control 2176.1-2.30> 100NANA15.1

*Control 1: Donepezil (Standard AChE Inhibitor) †Control 2: Ascorbic Acid (Standard Antioxidant)

Interpretation: Based on this hypothetical data, EPD-001 emerges as the most promising lead. It adheres to Lipinski's rules, shows low cytotoxicity, and demonstrates potent activity in the AChE inhibition assay and moderate antioxidant activity. In contrast, EPD-002 violates Lipinski's rules, exhibits significant cytotoxicity, and has poor activity in the targeted assays, marking it for deprioritization.

Part 3: Detailed Experimental Protocols

Scientific integrity requires detailed, reproducible methodologies. The following are step-by-step protocols for the key assays discussed.

Protocol 1: MTT Assay for General Cytotoxicity

This protocol assesses the effect of the derivatives on the viability of a selected cell line (e.g., HEK293 or SH-SY5Y).

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds (e.g., concentrations from 0.1 to 100 µM). Include wells for "untreated control" (medium only) and "vehicle control" (medium with the same concentration of solvent, e.g., DMSO, as the test wells).

    • Incubation: Incubate the plate for 24-48 hours.

    • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 2-4 hours.[13] During this time, viable cells will convert the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[12]

    • Absorbance Measurement: Shake the plate gently for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration that reduces cell viability by 50%).

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol quantifies the ability of the derivatives to inhibit the activity of the AChE enzyme.

  • Principle Visualization:

G cluster_0 Reaction 1: Enzyme Hydrolysis cluster_1 Reaction 2: Colorimetric Detection AChE AChE Enzyme Thiocholine Thiocholine (Product) AChE->Thiocholine Hydrolysis ATCh Acetylthiocholine (Substrate) ATCh->AChE Thiocholine_2 Thiocholine DTNB DTNB (Ellman's Reagent) TNB TNB Anion (Yellow, λ=412nm) DTNB->TNB Thiocholine_2->DTNB Reduction

Caption: The two-step reaction principle of the Ellman's method for AChE activity.

  • Methodology:

    • Reagent Preparation: Prepare solutions: 0.1 M phosphate buffer (pH 8.0), 10 mM DTNB in buffer, and 14 mM acetylthiocholine iodide (ATCI) substrate in water.[21] The test compounds should be dissolved in buffer, with a small amount of co-solvent like DMSO if necessary.

    • Plate Setup: In a 96-well plate, add the following to respective wells:

      • Blank: 150 µL Buffer + 10 µL DTNB + 10 µL ATCI.

      • Control (100% Activity): 140 µL Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL vehicle.

      • Test Sample: 140 µL Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.[21]

    • Pre-incubation: Mix gently and incubate the plate for 10-15 minutes at 25°C to allow the inhibitors to bind to the enzyme.[20]

    • Reaction Initiation: Add 10 µL of the ATCI substrate solution to the control and test wells to start the reaction.

    • Kinetic Measurement: Immediately measure the absorbance at 412 nm every 15 seconds for 3-5 minutes using a microplate reader in kinetic mode.[23]

    • Data Analysis: Calculate the rate of reaction (V) for each well (ΔAbs/min). The percentage of inhibition is calculated as: [1 - (V_test / V_control)] * 100. Plot the inhibition percentage against the compound concentration to determine the IC50 value.

References

  • Lipinski's rule of five – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Lipinski's rule of five. (2023). In Wikipedia. [Link]

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  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. [Link]

  • Screening and identification of novel biologically active natural compounds. (2017). Expert Opinion on Drug Discovery. [Link]

  • Mastering Lipinski Rules for Effective Drug Development. (n.d.). bioaccess. [Link]

  • Lipinski's Rule of 5. (n.d.). GARDP Revive. [Link]

  • Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. (2023). Journal of Medicinal Chemistry. [Link]

  • ADMET Predictions - Computational Chemistry Glossary. (n.d.). Deep Origin. [Link]

  • ADMET prediction. (n.d.). Fiveable. [Link]

  • ADMETlab 2.0. (n.d.). ADMETLab. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. [Link]

  • Screening and identification of novel biologically active natural compounds. (2017). Expert Opinion on Drug Discovery. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (2022). Molecules. [Link]

  • Exploring Molecular Modeling in Drug Discovery: Reaction Mechanisms of Piperidine with 2-Ethoxy-3,5-Dinitropyridine as SARS-CoV-2 Inhibitors. (2024). ResearchGate. [Link]

  • Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts. (2022). Molecules. [Link]

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  • Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. (2024). Hilaris Publisher. [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). Clinical and Laboratory Standards Institute. [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (2024). E3S Web of Conferences. [Link]

  • In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina. (2023). BMC Complementary Medicine and Therapies. [Link]

  • Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. (2020). ResearchGate. [Link]

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Comparative analysis of different synthetic routes to ethyl piperidin-2-ylacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ethyl Piperidin-2-ylacetate

The piperidine ring is a cornerstone in the design of bioactive molecules, particularly those targeting the central nervous system. Its conformational flexibility and basic nitrogen atom allow for favorable interactions with a wide range of biological targets. This compound, with its reactive ester functionality and a chiral center at the 2-position of the piperidine ring, is a versatile precursor for the synthesis of a diverse array of more complex molecules, including potential therapeutic agents. The choice of synthetic route to this intermediate can significantly impact the overall efficiency, cost, and stereochemical purity of the final active pharmaceutical ingredient (API). This guide will dissect three primary synthetic strategies: catalytic hydrogenation, esterification of the corresponding carboxylic acid, and a stereocontrolled alkylation approach.

Route 1: Catalytic Hydrogenation of Ethyl 2-(pyridin-2-yl)acetate

This approach represents the most direct and atom-economical pathway to the target molecule. The synthesis commences with the commercially available ethyl 2-(pyridin-2-yl)acetate, which is then subjected to catalytic hydrogenation to saturate the pyridine ring.

The Chemistry Behind the Hydrogenation

The catalytic hydrogenation of a pyridine ring is a well-established transformation, typically requiring a heterogeneous catalyst and a source of hydrogen. The reaction proceeds via the adsorption of the pyridine derivative onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the double bonds of the aromatic ring. The choice of catalyst, solvent, temperature, and hydrogen pressure are critical parameters that influence the reaction rate, yield, and the potential for side reactions, such as hydrogenolysis of the ester group.

dot

Caption: Catalytic Hydrogenation of Ethyl 2-(pyridin-2-yl)acetate.

Experimental Protocol:

A general procedure for the catalytic hydrogenation of substituted pyridines is as follows[1]:

  • Catalyst Preparation: In a suitable high-pressure reactor, add the catalyst (e.g., 5 mol% Platinum(IV) oxide, PtO₂) to a solution of ethyl 2-(pyridin-2-yl)acetate (1.0 g) in a solvent such as glacial acetic acid (5 mL)[1].

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-70 bar)[1].

  • Reaction: Stir the reaction mixture vigorously at room temperature for 6-10 hours, monitoring the reaction progress by a suitable technique like TLC or GC-MS[1].

  • Work-up: Upon completion, carefully vent the hydrogen gas. Quench the reaction mixture with a saturated solution of sodium bicarbonate until the acetic acid is neutralized.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound[1].

Analysis of Route 1:
Parameter Evaluation
Overall Yield Typically high (can exceed 90% under optimized conditions).
Number of Steps One step from a commercially available starting material.
Scalability Readily scalable, common in industrial processes.
Stereocontrol Produces a racemic mixture unless a chiral catalyst or auxiliary is employed.
Reagents & Conditions Requires high-pressure hydrogenation equipment and careful handling of flammable hydrogen gas and pyrophoric catalysts.
Advantages High atom economy, directness, and often high yields.
Disadvantages Requires specialized equipment for hydrogenation. The product is racemic, necessitating a subsequent resolution step if a single enantiomer is desired. Potential for over-reduction or side reactions under harsh conditions.

Route 2: Esterification of Piperidine-2-acetic acid

This classical approach involves the synthesis of the parent carboxylic acid, piperidine-2-acetic acid, followed by its esterification with ethanol.

The Chemistry Behind the Synthesis and Esterification

The synthesis of piperidine-2-acetic acid can be achieved through the reduction of 2-pyridylacetonitrile. The nitrile group is first reduced to a primary amine, which can then be catalytically hydrogenated along with the pyridine ring in a one-pot fashion, or the pyridine ring can be reduced first, followed by hydrolysis of the nitrile. The subsequent esterification of the resulting amino acid is typically carried out under acidic conditions (Fischer esterification), where a protic acid catalyzes the reaction between the carboxylic acid and ethanol.

dot

Caption: Synthesis via Esterification of Piperidine-2-acetic acid.

Experimental Protocol:

Part A: Synthesis of Piperidine-2-acetic acid from 2-Pyridylacetonitrile [2]

  • Reduction: A solution of 2-pyridylacetonitrile in a suitable solvent is subjected to catalytic hydrogenation (e.g., using a Rhodium or Platinum catalyst) under a hydrogen atmosphere. This step reduces both the pyridine ring and the nitrile group.

  • Hydrolysis: The resulting piperidine-2-acetonitrile is then hydrolyzed to the corresponding carboxylic acid using either acidic or basic conditions, followed by neutralization.

Part B: Fischer Esterification of Piperidine-2-acetic acid

  • Reaction Setup: Suspend piperidine-2-acetic acid hydrochloride in an excess of absolute ethanol.

  • Catalysis: Add a strong acid catalyst, such as concentrated sulfuric acid or by bubbling hydrogen chloride gas through the mixture.

  • Reaction: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure. The residue is then basified and extracted with an organic solvent. The organic layer is dried and concentrated, and the crude ester is purified by distillation or column chromatography.

Analysis of Route 2:
Parameter Evaluation
Overall Yield Moderate to good, dependent on the efficiency of both the acid synthesis and the esterification steps.
Number of Steps Two to three steps from a common starting material.
Scalability Both steps are generally scalable.
Stereocontrol The product is a racemic mixture.
Reagents & Conditions Involves handling of nitriles and strong acids. The esterification is an equilibrium reaction and may require removal of water to drive it to completion.
Advantages Utilizes well-established and understood chemical transformations. Avoids the need for high-pressure equipment if alternative reduction methods are used for the nitrile.
Disadvantages Longer synthetic sequence compared to Route 1. The product is racemic. The esterification equilibrium may result in incomplete conversion.

Route 3: Stereocontrolled Alkylation of an N-protected Piperidine

For applications where a specific enantiomer of this compound is required, a stereocontrolled synthesis is highly desirable. This can be achieved through the asymmetric alkylation of an N-protected piperidine derivative.

The Chemistry Behind Asymmetric Alkylation

This route typically begins with the protection of the piperidine nitrogen, often with a tert-butyloxycarbonyl (Boc) group. The N-Boc-piperidine is then deprotonated at the 2-position using a strong base, such as sec-butyllithium, in the presence of a chiral ligand like (-)-sparteine. This generates a configurationally unstable organolithium species that can be trapped with an electrophile. The chiral ligand directs the approach of the electrophile, leading to the formation of one enantiomer in excess. Subsequent deprotection of the nitrogen yields the desired enantiomerically enriched product.

dot

Caption: Stereocontrolled Synthesis via Alkylation.

Experimental Protocol:

A representative procedure for the asymmetric alkylation of N-Boc-piperidine is as follows[3][4][5]:

  • Lithiation: To a solution of N-Boc-piperidine and a chiral ligand (e.g., (-)-sparteine) in a dry ethereal solvent at -78 °C under an inert atmosphere, add sec-butyllithium dropwise. Stir the mixture at this temperature for a specified time to ensure the formation of the chiral organolithium complex.

  • Alkylation: Add a solution of the electrophile (e.g., ethyl bromoacetate) in the same solvent to the reaction mixture at -78 °C. Allow the reaction to proceed for a set period.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Purification of Protected Intermediate: The organic layers are combined, dried, and concentrated. The crude N-Boc-ethyl piperidin-2-ylacetate is purified by column chromatography.

  • Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane) and treat with a strong acid, such as trifluoroacetic acid (TFA), to remove the Boc protecting group.

  • Final Purification: After the deprotection is complete, the solvent and excess acid are removed under reduced pressure. The resulting salt can be converted to the free base and purified to yield the enantiomerically enriched this compound.

Analysis of Route 3:
Parameter Evaluation
Overall Yield Moderate, as it is a multi-step synthesis with potentially challenging reactions.
Number of Steps Three to four steps (protection, lithiation/alkylation, deprotection).
Scalability Can be challenging to scale up due to the use of cryogenic temperatures, organolithium reagents, and expensive chiral ligands.
Stereocontrol Excellent enantioselectivity can be achieved, which is the primary advantage of this route.
Reagents & Conditions Requires strictly anhydrous and inert conditions, cryogenic temperatures, and handling of pyrophoric organolithium reagents. The chiral ligand can be expensive.
Advantages Provides access to enantiomerically pure or enriched product, which is often crucial for pharmaceutical applications.
Disadvantages Multi-step, lower overall yield, requires specialized and hazardous reagents and conditions, and can be costly.

Comparative Summary of Synthetic Routes

FeatureRoute 1: Catalytic HydrogenationRoute 2: EsterificationRoute 3: Stereocontrolled Alkylation
Starting Material Ethyl 2-(pyridin-2-yl)acetate2-PyridylacetonitrileN-Boc-piperidine
Number of Steps 12-33-4
Overall Yield HighModerate-GoodModerate
Stereocontrol RacemicRacemicEnantioselective
Scalability ExcellentGoodChallenging
Key Advantage Directness, High YieldStandard ReactionsEnantiopurity
Key Disadvantage Racemic Product, High PressureLonger Route, RacemicCost, Hazardous Reagents

Conclusion and Recommendations

The selection of the optimal synthetic route for this compound is contingent upon the specific requirements of the research or development program.

  • For large-scale production where a racemic mixture is acceptable or can be resolved at a later stage, Route 1 (Catalytic Hydrogenation) is the most efficient and cost-effective choice. Its directness and high yield make it ideal for industrial applications.

  • Route 2 (Esterification) offers a viable alternative if high-pressure hydrogenation equipment is unavailable. While it involves more steps, the reactions are generally robust and well-understood.

  • For the synthesis of a specific enantiomer, which is often a necessity in drug development to maximize therapeutic efficacy and minimize side effects, Route 3 (Stereocontrolled Alkylation) is the preferred method. Despite its complexity and higher cost, the ability to control the stereochemistry from an early stage is a significant advantage that can outweigh the drawbacks.

Ultimately, the decision should be based on a careful consideration of factors including cost, available equipment, scalability, and the critical importance of stereochemical purity for the intended application. This guide provides the foundational knowledge for making an informed decision in the synthesis of this important pharmaceutical intermediate.

References

  • Fülöp, F., et al. (2009).
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  • ResearchGate. (2025). Asymmetric Substitutions of 2‐Lithiated N‐Boc‐piperidine and N‐Boc‐azepine by Dynamic Resolution.
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  • PubMed. (2007). Enantioselective synthesis of 3,3-disubstituted piperidine derivatives by enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams.
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  • Royal Society of Chemistry. (2002). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine.
  • Molbase. (n.d.). (Z)-ETHYL 2-(PIPERIDIN-2-YLIDENE)ACETATE | CAS No.25654-24-4 Synthetic Routes.
  • ResearchGate. (2025). ChemInform Abstract: Practical and Scalable Synthesis of Ethyl (R)
  • Semantic Scholar. (n.d.).

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In vitro and in vivo evaluation of ethyl piperidin-2-ylacetate analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro and In Vivo Evaluation of Ethyl Piperidin-2-ylacetate Analogs for Drug Discovery

For researchers, scientists, and drug development professionals, the piperidine scaffold represents a cornerstone of modern medicinal chemistry, integral to numerous pharmaceuticals across a wide range of therapeutic areas.[1][2][3] Its favorable physicochemical properties and ability to form key interactions with biological targets make it a privileged structure in drug design.[3] This guide focuses on the evaluation of analogs derived from this compound, a versatile building block for creating diverse molecular libraries.[4][5]

This document provides a comparative framework for the preclinical evaluation of these analogs, synthesizing data from various studies on piperidine derivatives to illustrate the critical path from initial screening to in vivo validation. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and summarize comparative data to guide researchers in their quest for novel therapeutics.

The Strategic Imperative: From Scaffold to Lead Candidate

The journey from a promising chemical scaffold to a viable drug candidate is a multi-step process of iterative design, synthesis, and evaluation. The this compound core offers two key points for chemical modification: the secondary amine of the piperidine ring and the ester group, allowing for the systematic exploration of structure-activity relationships (SAR).[4] The overarching goal is to optimize potency, selectivity, and pharmacokinetic properties while minimizing toxicity.

The logical flow of this process, from initial concept to in vivo proof-of-concept, is a critical workflow in drug development.

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: In Vivo Evaluation A Scaffold Selection (this compound) B Analog Design & Synthesis (SAR Exploration) A->B C Primary Screening (e.g., Enzyme Inhibition Assay) B->C D Secondary Screening (Cell-based Assays, Selectivity) C->D E ADME-Tox Profiling (e.g., CYP Inhibition, hERG) D->E F Pharmacokinetic Studies (e.g., Rodent PK) E->F Select Lead Candidates G Efficacy Testing (Disease Models) F->G H Preliminary Toxicology G->H I I H->I Preclinical Candidate

Caption: High-level workflow for drug discovery using a core scaffold.

Comparative In Vitro Evaluation: Targeting Key Pathologies

The initial assessment of novel analogs is performed in vitro to determine their biological activity at the molecular and cellular levels. Here, we compare the evaluation of piperidine-based compounds in two major therapeutic areas: neurodegenerative disease and inflammation.

Application 1: Acetylcholinesterase (AChE) Inhibition for Alzheimer's Disease

A key pathological hallmark of Alzheimer's disease is the decline in acetylcholine (ACh) levels in the brain.[6] Therefore, inhibiting acetylcholinesterase (AChE), the enzyme responsible for ACh degradation, is a primary therapeutic strategy.[7][8] Many piperidine and piperazine-based compounds have been designed as AChE inhibitors, drawing structural inspiration from the approved drug Donepezil.[9][10][11]

The primary in vitro assay to quantify AChE inhibitory potential is the Ellman's test.[7][9] This colorimetric assay measures the activity of the enzyme, allowing for the calculation of the half-maximal inhibitory concentration (IC₅₀), a key metric for potency.

Compound IDCore StructureKey SubstituentAChE IC₅₀ (µM)Reference
Donepezil (Reference) Indanone-Piperidine-0.14 ± 0.03[6]
Analog 4a Phthalimide-Piperazine2-Chlorobenzyl0.91 ± 0.045[6]
Analog 4b Phthalimide-Piperazine3-Chlorobenzyl85 ± 12[10]
Analog 4c Phthalimide-Piperazine4-Chlorobenzyl26 ± 5[10]
Analog 4b (Fluorophenyl Series) Phthalimide-Piperazine4-Fluorophenacyl16.42 ± 1.07[7]
Analog 5d Benzamide-Piperidine2-Fluorobenzyl0.013 ± 0.0021[9]

Analysis of Causality: The data reveals critical structure-activity relationships. For the phthalimide-piperazine series, an electron-withdrawing group like chlorine is most effective at the ortho position (Analog 4a), while the meta position (Analog 4b) drastically reduces potency.[10] This suggests a specific steric and electronic interaction within the active site of AChE. The benzamide-piperidine analog 5d demonstrates significantly higher potency than the reference drug Donepezil, highlighting the success of scaffold modification.[9]

G cluster_0 Normal Function cluster_1 Inhibitor Action ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Products Choline + Acetate AChE->Products Synapse Synaptic Cleft Analog Piperidine Analog (Inhibitor) Analog->AChE Binding/ Inhibition

Caption: Mechanism of acetylcholinesterase (AChE) inhibition.

Application 2: Anti-Inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases.[12] Piperidine derivatives have been explored as anti-inflammatory agents, primarily by targeting enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[13][14]

The primary in vitro evaluation involves measuring the inhibition of COX-1 and COX-2 enzymes. A desirable profile for an anti-inflammatory drug is selective inhibition of COX-2 to reduce the gastrointestinal side effects associated with COX-1 inhibition.

CompoundTarget(s)Key In Vitro FindingIn Vivo ModelReference
Benzophenone-N-ethyl piperidine ether analogs Prostaglandin ProductionReduced total leukocytes in exudateAir-pouch test[13]
EPPPβCD Regulatory T lymphocytes (Tregs)Reduction in CD4⁺CD25⁺ fractionsChromium/vanadium-induced inflammation[15]
MAK01 (Pivalate-based Michael product) COX-1, COX-2, 5-LOXIC₅₀ (µg/mL): COX-1: 314, COX-2: 130, 5-LOX: 105Carrageenan-induced edema[12]

Analysis of Causality: The data shows that piperidine analogs can exert anti-inflammatory effects through different mechanisms. Some inhibit prostaglandin production, a downstream effect of COX activity, while others modulate immune cell populations like Tregs.[13][15] The compound MAK01 shows preferential (though not highly selective) inhibition of COX-2 over COX-1, which is a positive attribute for further development.[12]

Comparative In Vivo Evaluation: From Lab to Living System

Promising candidates from in vitro screening are advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety in a complex biological system.

Model 1: Scopolamine-Induced Amnesia (Alzheimer's Disease)

To test the efficacy of novel AChE inhibitors, a common in vivo model is scopolamine-induced amnesia in rodents. Scopolamine is a muscarinic antagonist that impairs memory formation, mimicking the cholinergic deficit in Alzheimer's disease.[16] The ability of a test compound to reverse this amnesia provides strong evidence of its potential therapeutic effect.

One study found that a semi-synthetic piperidine alkaloid (compound 9), with an in vitro AChE IC₅₀ of 15.1 µM, was able to fully reverse scopolamine-induced amnesia in mice at a dose of 1mg/kg.[16] This demonstrates the successful translation of in vitro potency to in vivo efficacy.

Model 2: Carrageenan-Induced Paw Edema (Inflammation)

This is a classical and highly reproducible model for evaluating acute inflammation.[13] Carrageenan, when injected into the paw of a rodent, induces a biphasic inflammatory response characterized by swelling (edema). The efficacy of an anti-inflammatory compound is measured by its ability to reduce this swelling compared to a vehicle-treated control group.

A study on benzophenone-N-ethyl piperidine ether analogues used this model to demonstrate their anti-inflammatory activity, comparing them against standard drugs like indomethacin.[13] Another study showed that compound MAK01 significantly reduced edema at doses of 10, 20, and 30 mg/kg.[12]

G cluster_0 Experimental Groups A Group 1: Vehicle Control D Administer Compounds (e.g., Oral Gavage) A->D B Group 2: Positive Control (e.g., Indomethacin) B->D C Group 3: Test Analog C->D E Induce Inflammation (Subplantar Carrageenan Injection) D->E F Measure Paw Volume (Plethysmometer) at T=0, 1, 2, 3, 4, 5 hr E->F G Data Analysis: Calculate % Inhibition of Edema F->G

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Detailed Experimental Protocols

For scientific integrity and reproducibility, detailed methodologies are essential.

Protocol 1: In Vitro AChE Inhibition Assay (Ellman's Test)
  • Principle: This assay measures the activity of AChE. The enzyme hydrolyzes acetylthiocholine iodide (ATCI) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion whose concentration can be determined spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.[11]

  • Step-by-Step Methodology:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Dissolve test compounds and the reference standard (e.g., Donepezil) in a suitable solvent (e.g., methanol) and then dilute with the buffer to create a range of concentrations.[11]

    • In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of buffer.

    • Add 25 µL of the test compound solution to the appropriate wells. Use buffer for the control (100% activity) and a known inhibitor for the positive control.

    • Pre-incubate the plate at 25°C for 15 minutes.[11]

    • Initiate the reaction by adding 25 µL of 0.22 U/mL AChE solution to all wells.

    • Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

    • Calculate the reaction rate (V) for each concentration.

    • Determine the percentage of inhibition for each concentration relative to the control and plot against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay
  • Principle: This model assesses the ability of a compound to inhibit acute inflammation. The volume of the rodent's paw is measured before and at several time points after the injection of carrageenan. The difference in volume indicates the extent of edema.

  • Step-by-Step Methodology:

    • Use healthy adult rats or mice (e.g., Wistar rats, 150-180g). Acclimatize the animals for at least one week.

    • Fast the animals overnight before the experiment but allow free access to water.

    • Divide the animals into at least three groups (n=6 per group): Vehicle control, Positive control (e.g., Indomethacin, 10 mg/kg), and Test compound group(s) at various doses.

    • Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.

    • Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the baseline reading (T=0).

    • Induce inflammation by injecting 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.

    • Measure the paw volume again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

    • Calculate the edema volume at each time point by subtracting the baseline paw volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100, where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.

Conclusion and Future Directions

The evaluation of this compound analogs requires a systematic and logical progression from in vitro screening to in vivo validation. The data synthesized in this guide demonstrates that piperidine-based structures are exceptionally versatile, yielding potent molecules against targets in neurodegeneration and inflammation.[6][9][15] The key to success lies in understanding the structure-activity relationships revealed by comparative data and selecting the appropriate, validated assays to test mechanistic hypotheses.

Future research should focus on developing analogs with high target selectivity (e.g., COX-2 over COX-1, or specific dopamine receptor subtypes) and favorable ADME properties to improve their therapeutic window.[17] The integration of in silico methods, such as molecular docking, can further rationalize SAR and guide the design of next-generation analogs with enhanced efficacy and safety profiles.[9]

References

  • Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. Iranian Journal of Basic Medical Sciences. [Link][7][11]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link][1][2]

  • Khanum, S. A., Girish, V., & Suparshwa, S. S. (2006). Benzophenone-N-ethyl piperidine ether analogues--synthesis and efficacy as anti-inflammatory agent. Bioorganic & Medicinal Chemistry Letters, 16(1), 25-29. [Link][13][14]

  • Firoozpour, L., et al. (2013). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. DARU Journal of Pharmaceutical Sciences, 21(1), 46. [Link][6][10]

  • Firoozpour, L., et al. (2017). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. Research in Pharmaceutical Sciences, 12(4), 282-292. [Link][9]

  • Viegas, C., et al. (2005). New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. Bioorganic & Medicinal Chemistry, 13(12), 4184-4190. [Link][16]

  • Sergeant, N., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease, 129, 217-233. [Link][18]

  • Ostrovskaya, V. G., et al. (2020). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Frontiers in Pharmacology, 11, 589. [Link][8]

  • Sadykov, A. A., et al. (2024). Enhancing Aseptic Inflammation Resolution with 1-(2-Ethoxyethyl)-4-(pent-1-yn-1-yl)piperidin-4-yl Propionate: A Novel β-Cyclodextrin Complex as a Therapeutic Agent. Molecules, 29(1), 123. [Link][15]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link][3]

  • Glennon, R. A., et al. (2004). Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists. Bioorganic & Medicinal Chemistry, 12(10), 2569-2577. [Link][17]

  • Sadiq, A., et al. (2023). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl). Orient. J. Chem., 39(1). [Link][12]

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A Head-to-Head Comparison of Analytical Techniques for the Characterization of Ethyl Piperidin-2-ylacetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Ethyl piperidin-2-ylacetate, a key building block in the synthesis of various pharmaceutical agents, requires robust analytical methods to ensure its identity, purity, and quantity. This guide provides an in-depth, head-to-head comparison of four common analytical techniques for the characterization of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

The selection of an appropriate analytical technique is a critical decision in the drug development pipeline, directly impacting data quality, process efficiency, and regulatory compliance. This document is structured to provide not just the "what" and "how," but the "why" behind the experimental choices, grounded in established scientific principles and regulatory expectations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given the boiling point of this compound, GC-MS is a suitable method for its characterization, particularly for assessing purity and identifying volatile impurities.

Scientific Rationale

The choice of a non-polar stationary phase, such as diphenyl dimethyl polysiloxane, is based on the principle of "like dissolves like." this compound is a moderately polar compound, and a non-polar column allows for good separation based on boiling points and slight polarity differences. The temperature programming is designed to ensure sharp peaks and efficient elution, starting at a lower temperature to trap the analyte and then ramping up to elute it and any higher-boiling impurities. Electron ionization (EI) is a hard ionization technique that provides reproducible fragmentation patterns, which are crucial for structural elucidation and library matching.

Experimental Protocol: GC-MS Analysis

Sample Preparation:

  • Accurately weigh 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of ethyl acetate to create a 1 mg/mL stock solution.

  • Perform serial dilutions with ethyl acetate to prepare working standards and samples in the desired concentration range (e.g., 1-100 µg/mL).

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent diphenyl dimethyl polysiloxane column.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL, splitless mode.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer: Agilent 5975C MS or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

Expected Data and Interpretation

The total ion chromatogram (TIC) will show a distinct peak for this compound. The mass spectrum of this peak is predicted to show a molecular ion peak [M]⁺ at m/z 171, corresponding to its molecular weight.[1][2] Key fragment ions would likely include those resulting from the loss of the ethoxy group (m/z 126), the entire ester group (m/z 98), and the characteristic piperidine ring fragment at m/z 84. The base peak is often the acylium ion [CH₃CO]⁺ at m/z 43, though for this larger ester, other fragments may be more prominent.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly versatile and sensitive technique, particularly well-suited for the analysis of polar, semi-volatile, and thermally labile compounds. It is an excellent choice for the quantitative analysis of this compound in complex matrices.

Scientific Rationale

Reversed-phase chromatography with a C18 column is the workhorse of LC for moderately polar compounds. The mobile phase, consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol, allows for the separation based on hydrophobicity. The addition of an acid, such as formic acid, to the mobile phase serves a dual purpose: it protonates the secondary amine of the piperidine ring, leading to better peak shape and retention, and it facilitates ionization in the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique that typically produces a protonated molecular ion [M+H]⁺, minimizing fragmentation and maximizing sensitivity for quantitative analysis.[3]

Experimental Protocol: LC-MS Analysis

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Dilute the stock solution with the mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid) to prepare working standards and samples within the desired concentration range (e.g., 0.01-10 µg/mL).

  • Filter all solutions through a 0.22 µm syringe filter before injection.[4]

Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1260 Infinity II LC System or equivalent.

  • Column: Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 3.5 µm) or equivalent.

  • Column Temperature: 30°C.[4]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient Elution:

    • Start with 10% B, hold for 1 minute.

    • Linear gradient to 90% B over 8 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage: 4000 V.

  • Gas Temperature: 325°C.

  • Nebulizer Pressure: 40 psi.

Expected Data and Interpretation

The LC-MS analysis will yield a chromatogram with a sharp peak for this compound. The mass spectrum will be dominated by the protonated molecular ion [M+H]⁺ at m/z 172. Tandem mass spectrometry (MS/MS) can be used for more selective and sensitive quantification by monitoring a specific fragmentation of the parent ion (e.g., m/z 172 -> 98).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity and structure of synthesized this compound.

Scientific Rationale

The chemical shifts in NMR are highly sensitive to the electronic environment of each nucleus. The electronegative oxygen and nitrogen atoms in this compound will cause adjacent protons and carbons to be deshielded, shifting their signals downfield. The multiplicity (splitting pattern) of the proton signals provides information about the number of neighboring protons, which is crucial for assigning the signals to specific parts of the molecule. Deuterated chloroform (CDCl₃) is a common solvent for NMR as it dissolves a wide range of organic compounds and its residual proton signal is easily identifiable.

Experimental Protocol: NMR Analysis

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Conditions:

  • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Nuclei: ¹H and ¹³C.

  • Solvent: CDCl₃.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Temperature: 25°C.

Expected Data and Interpretation

The following are predicted chemical shifts based on the analysis of structurally similar compounds.[4][5]

Predicted ¹H NMR Data (400 MHz, CDCl₃):

  • δ 4.15 (q, 2H): Methylene protons of the ethyl ester (-O-CH₂-CH₃).

  • δ 3.0-3.2 (m, 1H): Methine proton at the C2 position of the piperidine ring.

  • δ 2.8-3.0 (m, 2H): Methylene protons at the C6 position of the piperidine ring.

  • δ 2.45 (d, 2H): Methylene protons adjacent to the carbonyl group (-CH₂-COO-).

  • δ 1.8 (br s, 1H): N-H proton of the secondary amine.

  • δ 1.3-1.7 (m, 6H): Remaining methylene protons of the piperidine ring (C3, C4, C5).

  • δ 1.25 (t, 3H): Methyl protons of the ethyl ester (-O-CH₂-CH₃).

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

  • δ 172.5: Carbonyl carbon of the ester.

  • δ 60.5: Methylene carbon of the ethyl ester (-O-CH₂-).

  • δ 56.0: Methine carbon at the C2 position of the piperidine ring.

  • δ 46.5: Methylene carbon at the C6 position of the piperidine ring.

  • δ 41.0: Methylene carbon adjacent to the carbonyl group (-CH₂-COO-).

  • δ 31.0: Methylene carbon at the C3 position of the piperidine ring.

  • δ 26.0: Methylene carbon at the C4 position of the piperidine ring.

  • δ 24.5: Methylene carbon at the C5 position of the piperidine ring.

  • δ 14.2: Methyl carbon of the ethyl ester (-CH₃).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is an excellent tool for a quick identity check and for monitoring the progress of a reaction.

Scientific Rationale

The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the different functional groups in the molecule. The ester group will exhibit a strong C=O stretching vibration and a C-O stretching vibration. The secondary amine will show a characteristic N-H stretching vibration. The aliphatic C-H bonds will also have distinct stretching and bending vibrations.

Experimental Protocol: FTIR Analysis

Sample Preparation:

  • For a neat liquid sample, place a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

  • Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, which requires placing a drop of the sample directly on the ATR crystal.

Instrumentation and Conditions:

  • Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.

  • Mode: Transmittance or Absorbance.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Scans: 16 scans, co-added.

Expected Data and Interpretation

The FTIR spectrum of this compound is expected to show the following characteristic absorption bands:[4]

  • ~3300 cm⁻¹ (medium, broad): N-H stretching vibration of the secondary amine.

  • 2940-2860 cm⁻¹ (strong): Aliphatic C-H stretching vibrations.

  • ~1735 cm⁻¹ (strong): C=O stretching vibration of the ethyl ester.

  • ~1240 cm⁻¹ (strong): C-O stretching vibration of the ester.

  • ~1170 cm⁻¹ (medium): C-N stretching vibration.

Head-to-Head Comparison Summary

FeatureGC-MSLC-MSNMR SpectroscopyFTIR Spectroscopy
Primary Use Purity, impurity profiling, identification of volatile compoundsQuantification, purity, analysis of polar/non-volatile compoundsUnambiguous structural elucidation, identificationFunctional group identification, quick identity check
Sample Volatility RequiredNot requiredNot requiredNot required
Sensitivity High (ng-pg)Very High (pg-fg)Low (mg)Moderate (µg-mg)
Quantification GoodExcellentPossible, but not primary useNot typically used
Structural Info Good (fragmentation pattern)Good (molecular weight, MS/MS)Excellent (connectivity)Limited (functional groups)
Analysis Time ~20-30 min~10-20 min~5-30 min per nucleus~1-2 min
Instrumentation Cost HighVery HighVery HighLow
LOD (estimated) ~1-10 ng/mL~0.01-0.1 ng/mL~0.1 mg/mLNot applicable
LOQ (estimated) ~5-50 ng/mL~0.05-0.5 ng/mL~0.5 mg/mLNot applicable

Visualization of Analytical Workflows

Analytical Workflow cluster_GCMS GC-MS Workflow cluster_LCMS LC-MS Workflow gcms_start Sample Preparation (Dilution in Ethyl Acetate) gcms_inj GC Injection (Splitless) gcms_start->gcms_inj gcms_sep GC Separation (HP-5ms column) gcms_inj->gcms_sep gcms_ion Electron Ionization (EI) gcms_sep->gcms_ion gcms_det Mass Detection gcms_ion->gcms_det gcms_data Data Analysis (TIC & Mass Spectrum) gcms_det->gcms_data lcms_start Sample Preparation (Dilution in Mobile Phase) lcms_inj LC Injection lcms_start->lcms_inj lcms_sep LC Separation (C18 column) lcms_inj->lcms_sep lcms_ion Electrospray Ionization (ESI) lcms_sep->lcms_ion lcms_det Mass Detection lcms_ion->lcms_det lcms_data Data Analysis (Chromatogram & Mass Spectrum) lcms_det->lcms_data Spectroscopy Workflow cluster_NMR NMR Workflow cluster_FTIR FTIR Workflow nmr_start Sample Preparation (Dissolve in CDCl3) nmr_acq Data Acquisition (¹H & ¹³C spectra) nmr_start->nmr_acq nmr_proc Data Processing (Fourier Transform) nmr_acq->nmr_proc nmr_analysis Spectral Analysis (Chemical Shift, Multiplicity) nmr_proc->nmr_analysis ftir_start Sample Preparation (Neat liquid film/ATR) ftir_acq Data Acquisition (IR Spectrum) ftir_start->ftir_acq ftir_analysis Spectral Analysis (Peak Assignment) ftir_acq->ftir_analysis

Caption: General workflows for NMR and FTIR spectroscopic analysis.

Conclusion and Recommendations

The choice of analytical technique for the characterization of this compound is contingent on the specific analytical goal.

  • For unambiguous structural confirmation , NMR spectroscopy is the gold standard, providing detailed information about the molecular framework.

  • For highly sensitive and accurate quantification , especially in complex matrices, LC-MS/MS is the preferred method.

  • For the assessment of purity and identification of volatile impurities , GC-MS is a robust and reliable choice.

  • For a rapid identity check and confirmation of functional groups , FTIR spectroscopy is an efficient and cost-effective tool.

In a drug development setting, a combination of these techniques is often employed to build a comprehensive analytical profile of the compound, in line with regulatory expectations such as those outlined in the ICH Q2(R1) guidelines on the validation of analytical procedures. [6]This multi-faceted approach ensures the quality, safety, and efficacy of the final pharmaceutical product.

References

  • LookChem. (n.d.). Cas 2739-99-3, ETHYL 2-PIPERIDINEACETATE. [Link]

  • PubChem. (n.d.). Ethyl 2-(piperidin-3-yl)acetate. [Link]

  • PubChem. (n.d.). Ethyl 2-(piperidin-4-yl)acetate. [Link]

  • PubMed Central. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

  • European Medicines Agency. (2005). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PubMed. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]

  • Google Patents. (2015).
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  • ResearchGate. (2018). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]

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A Comparative Guide to the Structure-Activity Relationship of Ethyl Piperidin-2-ylacetate Derivatives as Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Phenyl-2-(piperidin-2-yl)acetate Scaffold

The ethyl piperidin-2-ylacetate scaffold is the core chemical structure of a class of compounds known as phenidates. The most prominent member of this class is methylphenidate (MPH), a widely prescribed medication for Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[1][2] These compounds primarily exert their effects by acting as norepinephrine-dopamine reuptake inhibitors (NDRIs).[2] By blocking the dopamine transporter (DAT) and norepinephrine transporter (NET), they increase the extracellular concentrations of these key neurotransmitters in the synaptic cleft, which is believed to underlie their therapeutic effects on attention and wakefulness.[2][3]

The therapeutic utility and abuse potential of these molecules have driven extensive research into their structure-activity relationships (SAR). Understanding how subtle modifications to the core scaffold impact potency, selectivity, and pharmacokinetics is crucial for designing novel therapeutics with improved efficacy and safety profiles, including potential treatments for psychostimulant use disorders.[4] This guide provides a comparative analysis of key SAR findings for this compound and its analogs, offering insights for researchers in medicinal chemistry and drug development.

Mechanism of Action: Targeting the Dopamine and Norepinephrine Transporters

This compound derivatives are classified as "classical" reuptake inhibitors. Unlike substrates like amphetamine, they do not induce transporter-mediated efflux of neurotransmitters.[5] Instead, they bind to the transporter proteins (DAT and NET) and stabilize them in a conformation that prevents the reuptake of dopamine and norepinephrine from the synapse.[3][6] This leads to a prolongation of neurotransmitter signaling. The affinity for DAT is primarily responsible for the reinforcing and stimulant effects, while NET inhibition contributes to effects on alertness and focus.[3] Most derivatives in this class exhibit significantly lower affinity for the serotonin transporter (SERT), making them selective for the catecholamine systems.[5][7]

Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DA_Vesicle Dopamine Vesicles DA Dopamine DA_Vesicle->DA Release DAT Dopamine Transporter (DAT) DA->DAT Reuptake DA_Receptor Dopamine Receptors DA->DA_Receptor Binding Derivative This compound Derivative Derivative->DAT Blocks

Caption: Action of this compound derivatives at the dopamine synapse.

Core Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of this compound derivatives can be systematically altered by modifying three key regions of the molecule: the ester group, the phenyl ring, and the piperidine ring. Stereochemistry also plays a critical role in determining biological activity.

SAR_Points cluster_0 A Ester Group (R1) mol A->mol B Phenyl Ring (R2) B->mol C Piperidine Ring (R3) C->mol D Chiral Centers (*) D->mol

Caption: Key modification points on the this compound scaffold.

The Ester Group: Modulating Potency and Pharmacokinetics

The ester moiety is a critical determinant of activity. While the methyl ester of methylphenidate is optimal for DAT reuptake inhibition, variations in the alkyl chain length are tolerated and can modulate the pharmacological profile.[8]

  • Ethylphenidate (EPH): As the ethyl ester analog of methylphenidate, EPH generally shows similar or slightly reduced potency at DAT and NET compared to MPH.[5] It is noted for a faster onset but shorter duration of action.[9] EPH can also be formed in the body when methylphenidate and ethanol are co-ingested, acting as a biomarker for this combination.[10]

  • Longer Alkyl Chains (Propyl, Isopropyl): Increasing the chain length to propyl or isopropyl tends to maintain high DAT affinity.[5] For instance, isopropylphenidate shows high affinity for DAT but reduced affinity for NET compared to methylphenidate.[5]

The Phenyl Ring: The Epicenter of Potency Tuning

Substitution on the phenyl ring is a major determinant of DAT binding affinity.[5][9] The position and electronic nature of the substituent are crucial.

  • Para-Substitution: Generally, substitution at the 4-position (para) with electron-withdrawing groups leads to retained or increased affinity for DAT.[7][9] For example, 4-fluoromethylphenidate (4F-MPH) and 3,4-dichloromethylphenidate (3,4-DCMP) exhibit significantly higher potency at DAT than the parent compound.[5][9] Halogen substitutions often follow the trend of bromo > iodo > chloro > fluoro in terms of enhancing affinity.[7][11]

  • Meta-Substitution: Substitution at the 3-position (meta) can also increase DAT affinity.[7]

  • Ortho-Substitution: In contrast, steric bulk at the 2-position (ortho) is poorly tolerated and dramatically decreases binding affinity.[7][9]

  • QSAR Insights: Quantitative structure-activity relationship (QSAR) studies confirm that optimal substituents are those whose bulk lies mainly in the plane of the phenyl ring.[8][9] Significant bulk above or below the plane of the ring leads to decreased binding affinity.[8][9]

The Piperidine Ring and Stereochemistry: The Foundation of Selectivity

The piperidine ring and the two chiral centers it helps form are fundamental to the molecule's interaction with monoamine transporters.

  • N-Substitution: N-methylation or N-benzylation of the piperidine nitrogen significantly reduces affinity for DAT.[4][7] This suggests the secondary amine (N-H) is important for optimal binding, possibly through hydrogen bonding within the transporter binding pocket.

  • Stereoisomerism: Methylphenidate and its analogs have two chiral centers, resulting in four possible stereoisomers (d-threo, l-threo, d-erythro, l-erythro). The biological activity resides almost exclusively in the threo diastereomer, with the erythro form being largely inactive.[7][11] Within the threo pair, the (2R,2'R)-dextro-(+)-threo isomer is the most potent and efficacious enantiomer, with a binding profile at DAT that is comparable to or better than cocaine.[1][10] For ethylphenidate, the (+)-enantiomer is significantly more potent at inhibiting dopamine reuptake than the (-)-enantiomer (IC50 of 27 nM vs. 1730 nM, respectively).[10]

Comparative Performance Analysis

The following table summarizes the in vitro binding affinities (Kᵢ, nM) or uptake inhibition potencies (IC₅₀, µM) of this compound derivatives and related compounds at human or rat monoamine transporters. Lower values indicate higher potency.

CompoundDAT (Kᵢ, nM or IC₅₀, µM)NET (Kᵢ, nM or IC₅₀, µM)SERT (Kᵢ, nM or IC₅₀, µM)DAT/SERT Selectivity RatioReference(s)
(d)-threo-Methylphenidate (d-MPH)131 nM (IC₅₀)83 nM (IC₅₀)>10,000 nM (IC₅₀)>76[12]
(±)-threo-Ethylphenidate (EPH)0.18 µM (IC₅₀)0.29 µM (IC₅₀)>100 µM (IC₅₀)>555[5]
(+)-threo-Ethylphenidate27 nM (IC₅₀)390 nM (IC₅₀)3160 nM (IC₅₀)117[10][13]
(-)-threo-Ethylphenidate1730 nM (IC₅₀)3900 nM (IC₅₀)2670 nM (IC₅₀)1.5[10][13]
(±)-threo-4-Fluoromethylphenidate (4F-MPH)0.045 µM (IC₅₀)0.031 µM (IC₅₀)8.8 µM (IC₅₀)195[12]
(±)-threo-3,4-Dichloromethylphenidate (3,4-DCMP)0.0058 µM (IC₅₀)0.0066 µM (IC₅₀)3.5 µM (IC₅₀)603[5]
(±)-threo-Propylphenidate0.16 µM (IC₅₀)0.54 µM (IC₅₀)>100 µM (IC₅₀)>625[5]
(±)-threo-Isopropylphenidate0.20 µM (IC₅₀)1.4 µM (IC₅₀)>100 µM (IC₅₀)>500[5]
Cocaine367 nM (IC₅₀)480 nM (IC₅₀)272 nM (IC₅₀)0.74[5][10]

Data is compiled from multiple sources and experimental conditions may vary. Ratios are calculated for comparison.

Experimental Protocols

Accurate and reproducible evaluation of these derivatives is paramount. Below are representative protocols for chemical synthesis and biological evaluation.

Protocol 1: Generalized Synthesis of (±)-threo-Ethylphenidate Hydrochloride

This protocol describes a common synthetic route starting from 2-chloropyridine.

Synthesis_Workflow A 2-Chloropyridine + Ethyl Phenylacetate B Ethyl 2-phenyl-2-(pyridin-2-yl)acetate A->B Base (e.g., NaH) C Ethyl 2-phenyl-2-(piperidin-2-yl)acetate (Racemic mixture of diastereomers) B->C Catalytic Hydrogenation (e.g., H2, PtO2) D (±)-threo-Ethylphenidate (Separated from erythro) C->D Diastereomeric Separation (e.g., Column Chromatography) E (±)-threo-Ethylphenidate HCl D->E HCl in Ether

Caption: General synthetic workflow for (±)-threo-ethylphenidate.

Step-by-Step Methodology:

  • Synthesis of Ethyl 2-phenyl-2-(pyridin-2-yl)acetate: To a solution of ethyl phenylacetate in an anhydrous solvent like THF, add a strong base such as sodium hydride (NaH) portion-wise at 0°C. After stirring, add 2-chloropyridine and allow the reaction to proceed at room temperature until completion (monitored by TLC). Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude product via column chromatography.

  • Catalytic Hydrogenation: Dissolve the product from Step 1 in a suitable solvent like acetic acid or ethanol. Add a hydrogenation catalyst, such as platinum oxide (PtO₂). Place the mixture in a hydrogenation apparatus under a hydrogen atmosphere (e.g., 50 psi) and shake until hydrogen uptake ceases.

  • Workup and Diastereomer Separation: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure. The resulting residue contains a mixture of threo and erythro diastereomers. Separate these diastereomers using silica gel column chromatography.

  • Salt Formation: Dissolve the purified threo diastereomer (free base) in a minimal amount of a suitable solvent like diethyl ether. Add a solution of HCl in diethyl ether dropwise to precipitate the hydrochloride salt. Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield (±)-threo-ethylphenidate hydrochloride.[14]

Note: Enantioselective synthesis or chiral resolution using resolving agents like (+)-di-para-toluyl-D-tartaric acid is required to isolate the more active (+)-enantiomer.[15]

Protocol 2: Dopamine Transporter (DAT) Uptake Inhibition Assay

This protocol outlines a cell-based assay to determine the IC₅₀ of a test compound using Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT).[3][16]

Materials:

  • Cell Line: HEK293 cells stably expressing hDAT (HEK293-hDAT).[6][17]

  • Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer, pH 7.4.

  • Radiolabeled Substrate: [³H]Dopamine.

  • Test Compounds: this compound derivatives dissolved in DMSO.

  • Reference Inhibitor: A known potent DAT inhibitor (e.g., GBR 12909 or cocaine) for positive control and determination of non-specific uptake.

  • Equipment: 96-well cell culture plates, microplate scintillation counter.

Step-by-Step Methodology:

  • Cell Plating: The day before the assay, seed the HEK293-hDAT cells into a 96-well plate at a density of approximately 40,000-60,000 cells per well and incubate overnight.[3]

  • Compound Preparation: On the day of the assay, prepare serial dilutions of the test compounds and reference inhibitor in assay buffer.

  • Assay Procedure: a. Aspirate the culture medium from the wells and wash the cells once with pre-warmed assay buffer. b. Add 50 µL of the diluted test compound, reference inhibitor, or vehicle (for total uptake) to the appropriate wells. For non-specific uptake control, use a high concentration of the reference inhibitor (e.g., 10 µM GBR 12909). c. Pre-incubate the plate at room temperature or 37°C for 10-20 minutes.[3][18] d. Initiate the uptake reaction by adding 50 µL of assay buffer containing [³H]Dopamine (at a final concentration near its Kₘ, e.g., 200 nM) to all wells.[18] e. Incubate for a short, defined period (e.g., 5-10 minutes) at the appropriate temperature.[3]

  • Termination and Lysis: Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold assay buffer. Lyse the cells in each well by adding a scintillation cocktail or a lysis buffer (e.g., 1% SDS).

  • Data Acquisition and Analysis: a. Measure the radioactivity in each well using a microplate scintillation counter. b. Calculate specific uptake by subtracting the non-specific uptake (counts in the presence of a high concentration of reference inhibitor) from the total uptake (counts with vehicle). c. Convert the specific uptake data for each test compound concentration into a percentage of the control (vehicle-only) specific uptake. d. Determine the IC₅₀ value—the concentration of the compound that inhibits 50% of the specific [³H]Dopamine uptake—by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[3]

Conclusion and Future Directions

The structure-activity relationship of this compound derivatives is well-defined, providing a robust framework for the design of novel monoamine transporter inhibitors. Key takeaways for researchers include:

  • The (2R,2'R)-threo stereochemistry is essential for potent activity.

  • The unsubstituted piperidine nitrogen is favored over N-alkylated analogs.

  • Para-substitution on the phenyl ring with electron-withdrawing, planar groups is a reliable strategy to enhance DAT potency.

  • Modification of the ester alkyl chain can be used to fine-tune pharmacokinetic properties.

Future research may focus on exploring more diverse substitutions on the piperidine ring itself, a relatively underexplored area, or on developing compounds with tailored DAT/NET selectivity ratios to achieve specific therapeutic effects.[9] By leveraging this established SAR knowledge, the scientific community can continue to develop safer and more effective modulators of the dopamine and norepinephrine systems for a range of neurological and psychiatric disorders.

References

  • Quantitative structure-activity relationship studies of threo-methylphenidate analogs. (2010). PubMed. [Link]

  • Quantitative structure-activity relationship studies of threo-methylphenidate analogs. (2010). ResearchGate. [Link]

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  • Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. (1999). PubMed. [Link]

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  • List of methylphenidate analogues. (n.d.). Wikipedia. [Link]

  • Fig. 4. The order of potency of methylphenidate and 10 analogs to... (2019). ResearchGate. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl Piperidin-2-ylacetate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of ethyl piperidin-2-ylacetate. It is intended for researchers, scientists, and drug development professionals who handle this and similar chemical compounds. Adherence to these protocols is essential for ensuring personnel safety, protecting the environment, and maintaining strict regulatory compliance. The procedures outlined herein are grounded in established safety protocols and federal regulations, providing a framework that is both scientifically sound and operationally robust.

Hazard Assessment and Chemical Profile

Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. This understanding informs every subsequent step, from the selection of personal protective equipment to the final disposal method. This compound is a piperidine derivative, and while its own toxicological data may be limited, its structural similarity to piperidine warrants a cautious approach.

Causality of Hazard: The primary hazards associated with this compound stem from its chemical structure. The piperidine ring, a cyclic secondary amine, imparts basicity and potential corrosivity, while the ethyl acetate group can undergo hydrolysis. The compound is classified as harmful if swallowed.[1] Related piperidine compounds are known to be flammable, toxic, and corrosive, causing severe skin burns and eye damage.[2] Therefore, it is critical to handle this compound as a hazardous substance.

Quantitative Data and Safety Profile

For quick reference, the following table summarizes key data for the safe handling and disposal of this compound.

ParameterValue / InformationSource(s)
Chemical Name This compound[3]
CAS Number 2739-99-3[3]
Molecular Formula C₉H₁₇NO₂[3]
Molecular Weight 171.24 g/mol [3]
Known GHS Hazard H302: Harmful if swallowed[1]
Required PPE Nitrile gloves, safety goggles/face shield, lab coat
Incompatible Materials Strong oxidizing agents, strong acids[4]
Primary Disposal Route Licensed hazardous waste incineration[1][5]

The Regulatory Framework: Understanding RCRA

The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] RCRA establishes a "cradle-to-grave" framework for managing hazardous waste, meaning that the generator of the waste is responsible for it from its creation to its ultimate disposal.[7]

Improper disposal, such as pouring chemicals down the drain or placing them in regular trash, is strictly prohibited and can lead to severe environmental contamination and significant legal penalties.[8] All laboratory personnel must be trained on these regulations.[8]

Standard Operating Procedure for Disposal

The following step-by-step protocol must be followed for the routine disposal of this compound waste. This protocol is designed to be a self-validating system, ensuring safety and compliance at each stage.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, always don the appropriate PPE to prevent personal exposure.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety goggles with side shields or a face shield.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of splashes, a chemically resistant apron is recommended.

Step 2: Waste Containerization

Proper containment is the first step in the disposal chain.

  • Select a Compatible Container: Use a designated hazardous waste container that is chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are typically suitable. The container must be free from damage and have a secure, leak-proof lid.[8]

  • Avoid Mixing Wastes: Do not mix this compound waste with other incompatible waste streams. It must be segregated from strong acids and oxidizing agents to prevent potentially violent reactions.[4][8]

Step 3: Labeling of Hazardous Waste

Clear and accurate labeling is a strict EPA requirement.[9]

  • Attach a Hazardous Waste Label: As soon as the first drop of waste enters the container, affix a completed hazardous waste label.

  • Complete All Fields: The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the associated hazards (e.g., "Toxic," "Harmful if Swallowed").[9]

Step 4: On-Site Accumulation and Storage

Waste must be stored safely in the laboratory before being collected.

  • Satellite Accumulation Area (SAA): The waste container must be kept at or near the point of generation and under the control of laboratory personnel.[8] This designated location is known as a Satellite Accumulation Area (SAA).[9]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to catch any potential leaks.

  • Keep Closed: The container must remain closed at all times except when adding waste.

Step 5: Arranging for Final Disposal

Final disposal must be handled by professionals.

  • Contact EHS: Follow your institution's specific procedures for waste pickup, which typically involves contacting the Environmental Health and Safety (EHS) department.

  • Licensed Disposal Vendor: The EHS department will arrange for a licensed hazardous waste disposal company to collect the material.[1] The standard and most environmentally sound method for disposing of this type of organic compound is high-temperature incineration at a permitted facility.[5]

  • Do Not Treat Waste: On-site treatment or neutralization of hazardous waste without the proper permits and expertise is a violation of RCRA regulations.[10] Do not attempt to hydrolyze, neutralize, or otherwise treat the waste in the laboratory.

Emergency Procedures for Spills

In the event of an accidental spill, immediate and correct action is crucial to mitigate hazards.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate if Necessary: For large spills or if you feel unwell, evacuate the area and contact your institution's emergency response team.

  • Control Ignition Sources: If the material is considered flammable, remove all sources of ignition.

  • Contain the Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or dry lime.[11] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Containerize: Carefully scoop the absorbent material and place it into a designated hazardous waste container.

  • Label and Dispose: Label the container as "Hazardous Waste - Debris contaminated with this compound" and manage it for disposal according to the SOP in Section 3.

  • Decontaminate: Clean the spill area with soap and water.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper management of this compound waste from generation to final disposal.

DisposalWorkflow Start Waste Generation: This compound PPE Step 1: Don Appropriate PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Container Step 2: Transfer to a Labeled, Compatible Hazardous Waste Container PPE->Container Segregate Step 3: Segregate from Incompatible Wastes (Acids, Oxidizers) Container->Segregate Store Step 4: Store in a Designated Satellite Accumulation Area (SAA) Segregate->Store ContactEHS Step 5: Contact Institutional EHS for Waste Pickup Store->ContactEHS VendorPickup Step 6: Transfer to Licensed Hazardous Waste Vendor ContactEHS->VendorPickup FinalDisposal Final Disposal: RCRA-Permitted Incineration VendorPickup->FinalDisposal

Caption: Decision workflow for compliant disposal of this compound.

Conclusion

The proper disposal of this compound is not merely a procedural task but a critical responsibility for all laboratory professionals. By adhering to the principles of hazard assessment, regulatory compliance, and the detailed operational steps outlined in this guide, researchers can ensure a safe working environment, protect our shared ecosystem, and uphold the highest standards of scientific integrity. Always consult your institution's specific EHS guidelines and Safety Data Sheets before handling any chemical waste.

References

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  • New Jersey Department of Health (n.d.). Hazardous Substance Fact Sheet: Piperidine. NJ.gov.
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  • United Nations Office on Drugs and Crime (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. UNODC.
  • Santa Cruz Biotechnology (n.d.). Safety Data Sheet: 4-Piperidinopiperidine. Santa Cruz Biotechnology.
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  • ChemScene (n.d.). Ethyl 2-(piperidin-2-yl)acetate. ChemScene.
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  • U.S. Environmental Protection Agency (2025). Resource Conservation and Recovery Act (RCRA) Overview. U.S. EPA.
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  • U.S. Environmental Protection Agency (2025). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. U.S. EPA.

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Navigating the Safe Handling of Ethyl Piperidin-2-ylacetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the ability to handle chemical reagents with confidence and precision is paramount. Ethyl piperidin-2-ylacetate, a key building block in the synthesis of various pharmaceutical compounds, requires a thorough understanding of its properties to ensure safe and effective use in the laboratory. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and procedural excellence.

Understanding the Hazard: A Proactive Approach to Safety

This compound (CAS No. 2739-99-3) is a substituted piperidine derivative. While specific toxicological data for this compound is limited, the precautionary principle dictates that we consider the hazards associated with the parent piperidine structure and available safety data for the ethyl acetate derivative. One supplier, Advanced ChemBlocks, indicates that it may cause an allergic skin reaction and serious eye irritation. Another source classifies it as harmful if swallowed.

Given its chemical structure, we must also consider the potential for hazards common to piperidine compounds, which can be flammable and corrosive, causing severe skin burns and eye damage. Therefore, a comprehensive approach to personal protective equipment (PPE) and handling procedures is not just a regulatory requirement but a critical component of responsible research.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE, grounded in established laboratory safety standards from authorities like the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).

Body PartRecommended ProtectionRationale
Eyes/Face Chemical safety goggles with side shields or a full-face shield.Protects against splashes and potential vapors that can cause serious eye irritation. Standard safety glasses are insufficient.
Hands Chemically resistant gloves (e.g., Nitrile or Neoprene).Prevents skin contact, which may cause allergic reactions. It is crucial to select gloves with a breakthrough time appropriate for the duration of the handling procedure.
Body Laboratory coat.Provides a removable barrier to protect skin and personal clothing from spills and contamination.
Respiratory Use in a well-ventilated area, preferably a chemical fume hood.Minimizes the inhalation of any potential vapors. The necessity of a respirator should be determined by a site-specific risk assessment.

Procedural Guidance: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational workflow is critical for minimizing exposure and preventing accidents. The following diagram, rendered in DOT language, illustrates the key stages of handling this compound, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Review SDS and Conduct Risk Assessment Don_PPE 2. Don Appropriate PPE Work_Area 3. Prepare and Verify Fume Hood Don_PPE->Work_Area Dispense 4. Dispense Chemical Work_Area->Dispense Reaction 5. Perform Experiment Dispense->Reaction Decontaminate 6. Decontaminate Work Area Reaction->Decontaminate Doff_PPE 7. Doff PPE Correctly Decontaminate->Doff_PPE Waste_Disposal 8. Dispose of Waste Doff_PPE->Waste_Disposal

Safe handling workflow for this compound.

1. Review Safety Data Sheet (SDS) and Conduct Risk Assessment: Before any work begins, thoroughly review the most current SDS for this compound. Your institution's Chemical Hygiene Plan, as mandated by OSHA, should guide a specific risk assessment for your planned experiment.

2. Don Appropriate PPE: As outlined in the table above, don all required personal protective equipment. Ensure a proper fit and inspect for any defects.

3. Prepare and Verify Fume Hood: All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure. Verify that the fume hood is functioning correctly before introducing the chemical.

4. Dispense Chemical: Use appropriate and clean laboratory equipment for dispensing the chemical. Avoid generating dust or aerosols.

5. Perform Experiment: Conduct your experimental procedures with caution, being mindful of potential splashes or spills.

6. Decontaminate Work Area: Upon completion of the experiment, decontaminate all surfaces and equipment that may have come into contact with the chemical, using an appropriate cleaning agent.

7. Doff PPE Correctly: Remove PPE in a manner that avoids cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye protection. Wash hands thoroughly after removing all PPE.

8. Dispose of Waste: All waste materials, including empty containers, contaminated PPE, and reaction byproducts, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not pour down the drain. The container should be clearly labeled as hazardous waste containing this compound.

Spill and Emergency Procedures

In the event of a spill, evacuate the immediate area and alert your supervisor and institutional safety officer. If you are trained and it is safe to do so, contain the spill using an inert absorbent material. For eye or skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

Disposal Plan: A Commitment to Environmental Responsibility

The disposal of this compound and its associated waste must be handled with the utmost care to prevent environmental contamination. All waste streams containing this chemical are to be considered hazardous.

Waste Segregation and Labeling:

  • Solid Waste: Contaminated gloves, absorbent materials, and other solid debris should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

Consult your institution's environmental health and safety (EHS) department for specific guidance on waste pickup and disposal procedures. Proper disposal is a critical final step in the chemical handling lifecycle, reflecting a commitment to both laboratory safety and environmental stewardship.

By integrating these detailed procedural steps and understanding the rationale behind them, researchers can confidently and safely incorporate this compound into their vital work, fostering a culture of safety and scientific excellence.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Fact Sheet: Laboratory Safety - OSHA Lab Standard. Retrieved from [Link]

  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • Lab Manager. (2020, April 1). The OSHA Laboratory Standard. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Pentachemicals. (2024, May 7). SAFETY DATA SHEET: Piperidine. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PIPERIDINE. Retrieved from [Link]

  • Colorado Emergency Preparedness Partnership (CEPP). (n.d.). Chemical Safety. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC), National Institute for Occupational Safety and Health (NIOSH). (1981). Occupational Health Guidelines for Chemical Hazards. DHHS (NIOSH) Publication Number 81-123. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC), National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Loba Chemie. (n.d.). PIPERIDINE AR - Safety Data Sheet. Retrieved from [Link]

  • LookChem. (n.d.). Cas 2739-99-3,ETHYL 2-PIPERIDINEACETATE. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2024, November 12). Chemical Safety in the Workplace. Retrieved from [Link]

  • AFG Bioscience LLC. (2016, April 1). Safety Data Sheet: this compound. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC), National Institute for Occupational Safety and Health (NIOSH). (n.d.). Pocket Guide to Chemical Hazards Introduction. Retrieved from [Link]

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